Product packaging for Bis(2-Methoxyethyl)amine(Cat. No.:CAS No. 111-95-5)

Bis(2-Methoxyethyl)amine

Cat. No.: B057041
CAS No.: 111-95-5
M. Wt: 133.19 g/mol
InChI Key: IBZKBSXREAQDTO-UHFFFAOYSA-N
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Description

Bis(2-Methoxyethyl)amine is a valuable secondary amine reagent characterized by its two ether-functionalized side chains, which impart unique solubility properties and chelating ability. This compound serves as a versatile building block and precursor in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its primary research applications include its use as a ligand for metal complexes in catalysis, and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other nitrogen-containing heterocycles. The molecule's structure, featuring a central amine group flanked by two 2-methoxyethyl groups, enhances its nucleophilicity while maintaining good solubility in both aqueous and organic media. This makes it an excellent reactant in nucleophilic substitution reactions, alkylations, and the formation of amides and sulfonamides. Furthermore, its ability to act as a corrosion inhibitor and a solvent component is an area of ongoing investigation in materials science. Researchers value this compound for its role in exploring new synthetic pathways and optimizing reaction conditions in process chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO2 B057041 Bis(2-Methoxyethyl)amine CAS No. 111-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)ethanamine
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InChI

InChI=1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IBZKBSXREAQDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059411
Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
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Molecular Weight

133.19 g/mol
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CAS No.

111-95-5
Record name Bis(2-methoxyethyl)amine
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Record name Dimethoxyethylamine
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Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
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Record name Bis(2-methoxyethyl)amine
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Foundational & Exploratory

An In-depth Technical Guide to Bis(2-Methoxyethyl)amine (CAS Number 111-95-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-Methoxyethyl)amine, with the CAS number 111-95-5, is a secondary amine that serves as a versatile reagent and building block in organic synthesis. Its unique structural features, including the presence of two methoxyethyl groups, impart specific solubility and reactivity characteristics that are advantageous in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core properties, applications, and handling of this compound, with a particular focus on its utility in synthetic methodologies relevant to drug discovery and development. Detailed experimental protocols for key reactions and visualizations of reaction mechanisms and workflows are included to facilitate its practical application in the laboratory.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueReference(s)
Molecular FormulaC6H15NO2[2]
Molecular Weight133.19 g/mol [2][3]
AppearanceColorless to pale yellow liquid[1][4]
Boiling Point170-172 °C (lit.)[2][3][5]
Melting Point< -60 °C[2][4]
Density0.902 g/mL at 25 °C (lit.)[2][3][5]
Refractive Index (n20/D)1.419 (lit.)[2][3][5]
SolubilitySoluble in water (872 g/L at 25 °C)[1]
Vapor Pressure2.96 mmHg at 25 °C[6]
Chemical and Spectroscopic Properties
PropertyValueReference(s)
IUPAC Name2-Methoxy-N-(2-methoxyethyl)ethanamine[2]
Synonyms2,2′-Dimethoxydiethylamine, Di(2-methoxyethyl)amine[2][3]
InChIInChI=1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3[3]
InChI KeyIBZKBSXREAQDTO-UHFFFAOYSA-N[3]
Canonical SMILESCOCCNCCOC[3]
pKaNot readily available
LogP-0.72 (calculated)[7]

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory setting.[7][8]

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Flammable liquids (Category 3)🔥Danger H226: Flammable liquid and vapor.
Acute toxicity, Dermal (Category 4)Warning H312: Harmful in contact with skin.
Skin corrosion (Category 1B)corrosiveDanger H314: Causes severe skin burns and eye damage.
Serious eye damage (Category 1)corrosiveDanger H318: Causes serious eye damage.

Data sourced from multiple safety data sheets.[1][3][7][8][9]

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautions should be taken:

  • Engineering Controls: Work in a well-ventilated fume hood.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[3]

  • Handling: Keep away from heat, sparks, and open flames.[8] Avoid contact with skin and eyes.[7] Wash thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

Applications in Organic Synthesis

This compound is a valuable secondary amine in a range of organic transformations, particularly in the synthesis of nitrogen-containing compounds. Its applications are of significant interest to researchers in drug discovery and development for the construction of novel molecular scaffolds.[5][10]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] this compound can be employed as the amine coupling partner to react with aryl halides or triflates, yielding N,N-bis(2-methoxyethyl)arylamines.[3] These products can serve as intermediates in the synthesis of more complex molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Disclaimer: This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol)

  • A suitable phosphine (B1218219) ligand (e.g., RuPhos, XPhos) (0.04 mmol)[12]

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (B28343) (5 mL)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

  • Add the aryl halide and this compound to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L_n Pd0->OxAdd Ar-X ArX Ar-X Amine R2NH Ligand_Exch Ligand Exchange Complex [(Ar)Pd(II)(NR2)L_n] Base Base Product Ar-NR2 HX_Base [H-Base]X OxAdd->Ligand_Exch R2NH, Base - [H-Base]X Ligand_Exch->Pd0 Reductive Elimination Ligand_Exch->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of α-Ketoamides

This compound can be used in the metal-free oxidative coupling with methyl ketones to synthesize α-ketoamides.[3] This transformation is typically mediated by an oxidant such as tert-butyl hydroperoxide in the presence of a catalyst like iodine.[13] α-Ketoamides are important structural motifs in various biologically active compounds.

Experimental Protocol: General Procedure for the Synthesis of α-Ketoamides

Disclaimer: This is a general protocol and may require optimization for specific substrates.

Materials:

  • Methyl ketone (1.0 mmol)

  • This compound (1.5 mmol)

  • Iodine (I2) (0.2 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (3.0 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (3 mL)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the methyl ketone, this compound, and iodine in DMSO.

  • Add tert-butyl hydroperoxide dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow start Start Materials: - Methyl Ketone - this compound - Iodine (catalyst) - t-BuOOH (oxidant) - DMSO (solvent) reaction Reaction Setup: - Combine reactants and catalyst in DMSO. - Add oxidant. - Heat and stir. start->reaction workup Aqueous Workup: - Quench with Na2S2O3. - Extract with organic solvent. - Wash with water and brine. reaction->workup purification Purification: - Dry organic layer. - Concentrate. - Column chromatography. workup->purification product Final Product: α-Ketoamide purification->product

Caption: General workflow for α-ketoamide synthesis.

Synthesis of N,N-dialkyl Perfluoroalkanesulfonamides

This compound reacts with perfluoroalkanesulfonyl halides (e.g., perfluorooctanesulfonyl fluoride) to form N,N-bis(2-methoxyethyl)perfluoroalkanesulfonamides.[3] These compounds are of interest in materials science and have potential applications due to the unique properties conferred by the perfluoroalkyl chain.[14]

Experimental Protocol: General Procedure for the Synthesis of N,N-dialkyl Perfluoroalkanesulfonamides

Disclaimer: This is a general protocol and may require optimization for specific substrates.

Materials:

  • Perfluoroalkanesulfonyl fluoride (B91410) (1.0 mmol)

  • This compound (2.5 mmol, excess)

  • Anhydrous diethyl ether or dioxane (10 mL)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the perfluoroalkanesulfonyl fluoride to the stirred amine solution. An initial formation of an ammonium (B1175870) salt complex may be observed.[14]

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or NMR).

  • Filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation or chromatography if necessary.

Role in Drug Discovery and Development

While direct applications of this compound in marketed drugs are not prominent, its utility as a synthetic intermediate is significant. It is used in the preparation of various heterocyclic scaffolds that are of interest in medicinal chemistry. For instance, it is a reactant in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, which have been investigated as selective inhibitors of cyclin-dependent kinases (CDKs), and (pyridyl)pyrazolopyrimidines, which have been explored as corticotropin-releasing factor receptor antagonists.[5] The ability to introduce the N,N-bis(2-methoxyethyl)amino moiety can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

Conclusion

This compound (CAS 111-95-5) is a commercially available secondary amine with a valuable role in modern organic synthesis. Its utility in key transformations such as the Buchwald-Hartwig amination and the synthesis of α-ketoamides and sulfonamides makes it a relevant tool for researchers and professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. The provided experimental protocols and diagrams serve as a practical resource for the application of this compound in the synthesis of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis and Structural Analysis of Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of Bis(2-Methoxyethyl)amine, a symmetrical secondary amine with applications in organic synthesis and materials science. This document details a plausible synthetic route, outlines the necessary experimental protocols, and presents a thorough structural characterization based on spectroscopic data.

Synthesis of this compound

This compound can be synthesized via the N-alkylation of a primary amine, a well-established method for the formation of secondary amines. In this proposed synthesis, 2-methoxyethylamine (B85606) is reacted with a suitable 2-methoxyethyl halide, such as 2-methoxyethyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Proposed Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction, where the primary amine acts as the nucleophile.

G cluster_reactants Reactants cluster_products Products 2-Methoxyethylamine H2N(CH2)2OCH3 Reaction_Center + 2-Methoxyethylamine->Reaction_Center 2-Methoxyethyl_halide X(CH2)2OCH3 (X = Cl, Br, I) 2-Methoxyethyl_halide->Reaction_Center This compound HN((CH2)2OCH3)2 HX_salt Base·HX Arrow -> Reaction_Center->Arrow Base Solvent, Heat Arrow->this compound Arrow->HX_salt G A Reaction Setup: 2-methoxyethylamine, Base, Solvent B Add 2-methoxyethyl halide A->B C Reflux and Monitor B->C D Cool and Filter C->D E Solvent Evaporation D->E F Extraction with Diethyl Ether E->F G Drying and Solvent Removal F->G H Vacuum Distillation G->H I Pure this compound H->I

Physical and chemical properties of Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(2-Methoxyethyl)amine

Introduction

This compound, also known as 2,2'-dimethoxydiethylamine, is a secondary amine characterized by the presence of two methoxyethyl groups attached to a central nitrogen atom. Its unique structural features, combining the basicity of an amine with the chelating potential of ether linkages, make it a versatile compound in various chemical applications. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct, strong odor.[1][2] It is highly soluble in water.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
AppearanceColorless to light orange/yellow clear liquid[1][2]
Molecular FormulaC6H15NO2[3]
Molecular Weight133.19 g/mol [3]
Density0.902 g/mL at 25 °C[3][4]
Boiling Point170-172 °C[3][4]
Melting Point< -60 °C[1][3]
Flash Point58 °C (136.4 °F) - closed cup
Refractive Index (n20/D)1.419[3][4]
pKa8.67 ± 0.19 (Predicted)[2]
Water Solubility872 g/L at 25 °C (Highly soluble)[2]
Table 2: Identifiers
IdentifierValueSource(s)
CAS Number111-95-5[1][3]
EINECS Number203-923-9[1][3]
Beilstein/REAXYS1736313[1][3]
PubChem Substance ID24891705[1]
InChI KeyIBZKBSXREAQDTO-UHFFFAOYSA-N
Canonical SMILESCOCCNCCOC[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information
TechniqueKey Features
¹H NMR The proton NMR spectrum would show signals corresponding to the methoxy (B1213986) protons (CH3O-), the methylene (B1212753) protons adjacent to the oxygen atoms (-OCH2-), and the methylene protons adjacent to the nitrogen atom (-NCH2-). The N-H proton signal is also present.[5]
¹³C NMR The carbon NMR spectrum would display distinct peaks for the methoxy carbon, the carbon adjacent to the oxygen, and the carbon adjacent to the nitrogen.[5]
IR Spectroscopy The infrared spectrum of a secondary amine like this compound typically shows a single N-H stretching absorption band in the region of 3300-3500 cm⁻¹.[5] C-N stretching absorptions are expected in the 1000 to 1250 cm⁻¹ range for aliphatic amines.[5]
Mass Spectrometry In mass spectrometry, amines often undergo alpha-cleavage. The molecular ion peak for a compound with one nitrogen atom, like this one, will be an odd number according to the nitrogen rule.[5]

Note: Specific spectral data can be found on platforms like ChemicalBook and SpectraBase.[6][7]

Reactivity and Stability

Chemical Stability: this compound is chemically stable under standard ambient conditions at room temperature.[8][9]

Reactivity and Incompatible Materials:

  • Acids and Oxidizing Agents: It should be stored separately from strong acids and oxidizing agents, as it can react with them.[1]

  • Air: Contact with air should be avoided.[1]

  • Heat: The compound should be protected from heat, sparks, open flames, and direct sunlight.[1][8][9] Vapor/air mixtures can be explosive upon intense warming.[8][9]

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be formed.[8][9]

Applications in Research and Drug Development

This compound serves as a key reactant and building block in organic synthesis, including applications relevant to pharmaceutical development.

  • Synthesis of Kinase Inhibitors: It is used to prepare pyrido[2,3-d]pyrimidin-7-ones, which act as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), important targets in cancer therapy.[4][10]

  • CRF Receptor Antagonists: The compound is utilized in the synthesis of (pyridyl)pyrazolopyrimidines, which function as antagonists for the corticotropin-releasing factor (CRF) receptor, a target for treating stress-related disorders.[4][10]

  • Buchwald-Hartwig Amination: It can be employed as a reactant in palladium-catalyzed Buchwald-Hartwig amination reactions to synthesize various aryl amines from aryl and heteroaryl halides.

  • Synthesis of α-Ketoamides: It participates in metal-free oxidative coupling reactions with methyl ketones to produce α-ketoamides.

  • Ligand Synthesis: Its derivatives are explored as ligands for transition-metal complexes used in homogeneous catalysis.[11]

G Logical Relationships of this compound Compound This compound (C6H15NO2) Classification Chemical Classification Compound->Classification Properties Key Properties Compound->Properties Applications Primary Applications Compound->Applications SecondaryAmine Secondary Amine Classification->SecondaryAmine Ether Ether Classification->Ether Physical Physical Properties - Liquid - Soluble in Water - BP: 170-172 °C Properties->Physical Chemical Chemical Properties - Basic (pKa ~8.67) - Reacts with acids - Flammable Properties->Chemical BuildingBlock Synthetic Building Block Applications->BuildingBlock Ligand Ligand Component Applications->Ligand Pharma Pharmaceutical Intermediate (e.g., Kinase Inhibitors) BuildingBlock->Pharma

Caption: Classification and key properties of this compound.

Experimental Protocols

While detailed, step-by-step laboratory protocols are proprietary or found within specific scientific literature, the general methodology for reactions involving this compound can be outlined.

Example Protocol: Synthesis of an Amine Bis(phenol) Ligand

A common application is in the synthesis of ligands via a Mannich-type reaction. A reported example involves the reaction of 2-methoxyethylamine (B85606) (a related primary amine, illustrating the principle) with a phenol (B47542) and formaldehyde (B43269).[11][12] The process for using this compound would be analogous, starting from the secondary amine.

General Steps:

  • Reactant Charging: A phenol derivative and an aqueous solution of formaldehyde are added to a reaction vessel containing a suitable solvent (e.g., methanol).[11][12]

  • Amine Addition: this compound is added to the mixture.

  • Heating: The reaction mixture is heated for a specified period (e.g., 18 hours at 343 K) to drive the condensation reaction.[11][12]

  • Workup: The mixture is cooled and poured into cold water.

  • Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).[12]

  • Purification: The combined organic layers are dried and concentrated. The crude product is then purified, typically using column chromatography, to yield the final ligand.[12]

G General Workflow: Buchwald-Hartwig Amination Start Start: Assemble Reactants Reactants 1. Charge Reactor: - Aryl Halide (Ar-X) - this compound - Palladium Catalyst - Ligand (e.g., phosphine) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) Start->Reactants Reaction 2. Reaction Conditions: - Heat mixture under  inert atmosphere (N2/Ar) - Stir for 1-24 hours Reactants->Reaction Workup 3. Quench & Workup: - Cool reaction - Add water/brine - Extract with organic solvent Reaction->Workup Purify 4. Isolate & Purify: - Dry organic layer - Evaporate solvent - Purify via chromatography  or recrystallization Workup->Purify Product Final Product: Ar-N(CH2CH2OCH3)2 Purify->Product

Caption: General workflow for using the amine in a cross-coupling reaction.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

GHS Hazard Classification:

  • Flammable Liquid (Category 3).[9]

  • Acute Toxicity, Dermal (Category 4).[9]

  • Skin Corrosion (Category 1B).[9]

  • Serious Eye Damage (Category 1).[9]

Hazard Statements:

  • H226: Flammable liquid and vapor.[9][13]

  • H312: Harmful in contact with skin.[9]

  • H314: Causes severe skin burns and eye damage.[8][9][13]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Use explosion-proof electrical and lighting equipment.[14][15]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and face shield).[2][8][13]

  • Handling: Keep away from heat, sparks, and open flames.[8][9][13] Ground/bond container and receiving equipment to prevent static discharge.[13][14] Do not breathe mist, vapors, or spray.[8][13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][8][9] Store locked up.[8][14]

First Aid:

  • If Inhaled: Move person to fresh air. Immediately call a poison center or doctor.[8][14][15]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[8]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8][13]

G Safety & Handling Workflow Prep 1. Preparation - Review SDS - Work in fume hood - Use explosion-proof equipment PPE 2. Don PPE - Safety Goggles & Face Shield - Chemical-resistant Gloves - Flame-retardant Lab Coat Prep->PPE Handling 3. Chemical Handling - Ground container - Use non-sparking tools - Avoid inhalation & contact PPE->Handling Storage 4. Storage - Tightly closed container - Cool, dry, ventilated area - Away from ignition sources Handling->Storage Spill Spill / Exposure Handling->Spill Disposal 5. Waste Disposal - Follow local regulations - Do not mix with other waste Handling->Disposal Storage->Handling

Caption: A workflow outlining key safety and handling procedures.

Conclusion

This compound is a valuable chemical reagent with a well-defined profile of physical and chemical properties. Its utility in the synthesis of complex organic molecules, particularly for pharmaceutical applications like kinase inhibitors, underscores its importance in modern research and development. However, its hazardous nature, being flammable, corrosive, and toxic, necessitates rigorous adherence to safety protocols during handling, storage, and disposal. This guide provides the core technical information required by scientists and professionals to utilize this compound effectively and safely.

References

Bis(2-Methoxyethyl)amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Bis(2-methoxyethyl)amine is a chemical compound utilized in various research and industrial applications. It is recognized for its role as a solvent and as an intermediate in the synthesis of pharmaceuticals, dyes, and surfactants.[1] This guide provides core technical data on its molecular properties.

Molecular Formula and Weight

The fundamental chemical properties of this compound are summarized below. These values are critical for stoichiometric calculations in chemical reactions and for analytical characterization. The molecular formula is C₆H₁₅NO₂ and the molecular weight is 133.19 g/mol .[2][3][4]

PropertyValue
Molecular FormulaC₆H₁₅NO₂[2][3][4]
Molecular Weight133.19 g/mol [2][3][4][5]
CAS Number111-95-5[2]
Alternate NamesDimethoxyethylamine; 2,2'-Dimethoxydiethylamine[2]

Elemental Composition

The molecular formula C₆H₁₅NO₂ indicates the number of atoms of each element present in one molecule of the compound. The diagram below illustrates this composition, breaking down the formula into its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

G A This compound C₆H₁₅NO₂ B Carbon (C) x 6 A->B C Hydrogen (H) x 15 A->C D Nitrogen (N) x 1 A->D E Oxygen (O) x 2 A->E

References

Spectroscopic Profile of Bis(2-Methoxyethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-Methoxyethyl)amine, a secondary amine with the chemical formula C6H15NO2, serves as a versatile building block in organic synthesis and finds applications in various research and development sectors, including drug discovery. Its structural characterization is fundamental for its proper identification and use. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and molecular structure are included to support researchers and scientists.

Molecular Structure and Properties

This compound is a symmetrical molecule featuring a central secondary amine nitrogen atom flanked by two 2-methoxyethyl chains.

PropertyValue
Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
CAS Number 111-95-5

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum reveals three distinct proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.48t4H-O-CH₂ -CH₂-NH-
3.33s6H-O-CH₃
2.78t4H-O-CH₂-CH₂ -NH-

¹³C NMR Data

The ¹³C NMR spectrum shows three unique carbon signals, consistent with the molecule's symmetry.

Chemical Shift (δ) ppmAssignment
72.1-O-C H₂-CH₂-NH-
58.8-O-C H₃
49.3-O-CH₂-C H₂-NH-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained as a liquid film.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Weak, BroadN-H stretch (secondary amine)
2925, 2880, 2820StrongC-H stretch (aliphatic)
1460MediumC-H bend (CH₂)
1120StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from electron ionization (EI) mass spectrometry.

m/zRelative Intensity (%)Assignment
1335[M]⁺ (Molecular Ion)
10240[M - OCH₃]⁺
88100[CH₂=N⁺(CH₂CH₂OCH₃)] (Base Peak)
5860[CH₃OCH₂CH₂]⁺
4555[CH₃OCH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on the methodologies typically employed by the Spectral Database for Organic Compounds (SDBS).[1]

NMR Spectroscopy
  • Instrumentation : A JEOL nuclear magnetic resonance spectrometer (e.g., operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) is utilized.[1]

  • Sample Preparation : The sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • ¹H NMR Acquisition : Spectra are acquired with a flip angle of 22.5-30.0 degrees and a pulse repetition time of 30 seconds to ensure accurate integration.[1]

  • ¹³C NMR Acquisition : Spectra are acquired with a pulse flip angle of 22.5-45 degrees and a pulse repetition time of 4-7 seconds.[1]

  • Reference : Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

IR Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Sample Preparation : For a liquid sample such as this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation : An electron ionization mass spectrometer is employed.

  • Ionization : The sample is introduced into the ion source and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound with atom numbering for NMR correlation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Bis_2_Methoxyethylamine_Structure cluster_structure This compound Structure and NMR Assignments cluster_legend NMR Assignments C1 C¹H₃ O2 C1->O2 C3 C³H₂ O2->C3 C4 C⁴H₂ C3->C4 N5 N⁵H C4->N5 C6 C⁶H₂ N5->C6 C7 C⁷H₂ C6->C7 O8 O⁸ C7->O8 C9 C⁹H₃ O8->C9 H1_label ¹H NMR: H1_val C¹/⁹-H: δ 3.33 (s) C³/⁷-H: δ 3.48 (t) C⁴/⁶-H: δ 2.78 (t) C13_label ¹³C NMR: C13_val C¹/⁹: δ 58.8 C³/⁷: δ 72.1 C⁴/⁶: δ 49.3

Caption: Molecular structure of this compound with NMR assignments.

References

An In-depth Technical Guide to the Solubility of Bis(2-Methoxyethyl)amine in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(2-Methoxyethyl)amine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its well-established miscibility with water and its expected solubility behavior in various organic solvents, supported by data from structurally analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of liquid amines is provided to enable researchers to generate precise data for their specific applications.

Data Presentation: Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a polar secondary amine group and two ether linkages, conferring a hydrophilic character, alongside hydrocarbon chains that contribute to some lipophilicity. This amphiphilic nature governs its interaction with a range of solvents.

SolventChemical FormulaTypeSolubility of this compoundNotes
Water H₂OProtic, PolarCompletely Miscible [1]The presence of the amine and ether groups allows for strong hydrogen bonding with water molecules, leading to full miscibility.
Methanol (B129727) CH₃OHProtic, PolarExpected to be MiscibleAs a polar protic solvent, methanol is likely to be an excellent solvent for this compound due to hydrogen bonding and dipole-dipole interactions.[2]
Ethanol C₂H₅OHProtic, PolarExpected to be MiscibleSimilar to methanol, ethanol's polarity and ability to hydrogen bond suggest high solubility.[2][3]
Acetone (B3395972) C₃H₆OAprotic, PolarExpected to be MiscibleThe polar nature of acetone should facilitate the dissolution of this compound.
Toluene C₇H₈Aromatic, Non-PolarExpected to be SolubleWhile non-polar, the presence of the hydrocarbon portions in this compound suggests it will have some solubility in aromatic solvents.
Hexane C₆H₁₄Non-PolarExpected to have Limited SolubilityThe significant polarity of this compound suggests it will be less soluble in non-polar aliphatic hydrocarbons like hexane.[2]

Note on Structurally Analogous Compounds: For comparative purposes, the structurally similar compound Bis(2-methoxyethyl) ether (Diglyme), which lacks the secondary amine group, is also miscible with water and many organic solvents. This suggests that the ether linkages play a significant role in the solubility profile.

Experimental Protocols: Determining Solubility

The following is a detailed methodology for determining the solubility of a liquid amine like this compound in various solvents, based on the widely accepted shake-flask method, consistent with OECD Guideline 105.[4][5][6][7][8]

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Calibrated positive displacement pipettes

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent and analyte)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation.

  • Sample Preparation:

    • Add a known volume of the solvent to a series of vials.

    • Add an excess amount of this compound to each vial. The presence of a distinct undissolved phase of the amine should be visible.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary test can be conducted to determine the optimal equilibration time.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow for the separation of the undissolved amine.

    • For emulsions or fine dispersions, centrifugation can be used to achieve clear separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette.

    • Filter the aliquot through a chemically compatible syringe filter to remove any remaining undissolved microdroplets.

    • Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • From the calibration curve, determine the concentration of the amine in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in g/L, mg/mL, or molarity.

Mandatory Visualization

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound A Preparation of Materials (Amine, Solvents, Vials) B Addition of Excess Amine to a Known Volume of Solvent A->B C Equilibration in a Thermostatically Controlled Shaker B->C D Phase Separation (Standing or Centrifugation) C->D E Sampling and Filtration of the Supernatant D->E F Dilution of the Filtered Sample E->F G Quantitative Analysis (e.g., HPLC or GC) F->G H Calculation of Solubility from Calibration Curve G->H

Caption: A logical workflow for the experimental determination of solubility.

Signaling_Pathways Solubility Logic Pathway Compound This compound PolarSolvent Polar Solvent (e.g., Water, Ethanol) Compound->PolarSolvent "Like Dissolves Like" NonPolarSolvent Non-Polar Solvent (e.g., Hexane) Compound->NonPolarSolvent Polarity Mismatch HighSolubility High Solubility / Miscibility PolarSolvent->HighSolubility LowSolubility Low Solubility NonPolarSolvent->LowSolubility

Caption: The logical relationship governing the solubility of polar compounds.

References

Bis(2-Methoxyethyl)amine safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(2-Methoxyethyl)amine: Safety, Handling, and MSDS

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 111-95-5). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may handle this chemical.

Chemical Identification

This compound is a colorless to pale yellow liquid.[1][2] It is also known by several synonyms, including 2,2′-Dimethoxydiethylamine and 2-Methoxy-N-(2-methoxyethyl)ethanamine.[3]

IdentifierValue
CAS Number 111-95-5[1][4]
EC Number 203-923-9[1][2]
Molecular Formula C6H15NO2[3][5]
Molecular Weight 133.19 g/mol [3][5]
InChI Key IBZKBSXREAQDTO-UHFFFAOYSA-N
Canonical SMILES COCCNCCOC[2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that is harmful in contact with skin and causes severe skin burns and eye damage.[2][4][6]

GHS Classification Summary [2][4]

Hazard ClassCategory
Flammable LiquidsCategory 3
Acute Toxicity, DermalCategory 4
Skin CorrosionCategory 1B
Serious Eye DamageCategory 1
  • Signal Word: Danger [2][5][7]

Hazard and Precautionary Statements

CodeStatement
H226 Flammable liquid and vapour.[2][4][6][7][8]
H312 Harmful in contact with skin.[4][6][8]
H314 Causes severe skin burns and eye damage.[2][4][6][7][8]
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][7][8][9]
P233 Keep container tightly closed.[4][7][8][9]
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5][6][7]
P301+P330+P331 IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[4][6][8]
P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[4][7][10]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7][10]
P310 Immediately call a POISON CENTER or doctor/physician.[5][7][10]
P403+P235 Store in a well-ventilated place. Keep cool.[4][5][7][8]
P405 Store locked up.[4][5][7][9]
P501 Dispose of contents/ container to an approved waste disposal plant.[4][8][9]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 170-172 °C[3]
Melting Point < -60 °C[1][3]
Flash Point 58 °C (137 °F) - closed cup[3][9]
Density 0.902 g/mL at 25 °C[3][9]
Refractive Index n20/D 1.419[3][9]
Solubility Highly soluble in water[2]
Vapor Pressure 1.43 mmHg at 25°C[9]

Toxicological Information

The material is extremely destructive to the tissue of the mucous membranes, upper respiratory tract, eyes, and skin.[4] Ingestion can cause severe burns of the mouth and throat, with a danger of perforation of the esophagus and stomach.[5]

Acute Toxicity Data

RouteSpeciesValueSource(s)
DermalRatLD50: 1490 mg/kg[1]

Experimental Protocols: First Aid Measures

In case of exposure, immediate action is critical. First aiders must protect themselves from exposure.[4][5] The following protocols are recommended.

Exposure RouteProtocol
Inhalation Move the person to fresh air immediately. Call a physician for medical attention.[4][5][6] If breathing is difficult, administer oxygen.[11]
Skin Contact Immediately take off all contaminated clothing.[4][5] Rinse the affected skin area with copious amounts of water or shower.[4][5] Call a physician immediately.[4][5][6]
Eye Contact Immediately rinse eyes cautiously with plenty of water for several minutes.[4][5][6] If contact lenses are present and easy to remove, take them out and continue rinsing.[4][5][6] Immediately call an ophthalmologist.[4][5][6]
Ingestion Have the victim drink water (two glasses at most).[4][6] Do not induce vomiting due to the risk of perforation.[4][5][6] Call a physician immediately.[4][5][6] Do not attempt to neutralize the chemical.[5][6]

Fire-Fighting Measures

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO2), or water spray.[4][5][7] Unsuitable Extinguishing Media: For this substance, no limitations of extinguishing agents are given.[4][5] Specific Hazards: The substance is combustible, and its vapors are heavier than air, which may spread along floors.[4][5] It can form explosive mixtures with air at elevated temperatures.[4][5] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][5] Protective Equipment for Firefighters: Firefighters should stay in the danger area only with a self-contained breathing apparatus.[4][5] Protective clothing is necessary to prevent skin contact.[4][5]

Handling, Storage, and Accidental Release

Safe Handling
  • Avoid all contact with the substance.[5]

  • Ensure adequate ventilation in the work area.[5]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[5][7][12]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][8][12]

  • All containers and receiving equipment must be grounded and bonded.[4][7][12]

  • Wear appropriate Personal Protective Equipment (PPE).[5][7]

Storage
  • Store in a locked-up, secure area.[4][5][7]

  • Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][7][8]

  • Keep away from heat and sources of ignition.[5]

Accidental Release Measures
  • Personal Precautions: Avoid breathing vapors and aerosols. Avoid contact with the substance.[4][5] Evacuate the area and ensure adequate ventilation.[4][5] Eliminate all ignition sources.[4][5]

  • Environmental Precautions: Prevent the product from entering drains to avoid the risk of explosion.[4][5]

  • Containment and Cleaning: Cover drains to prevent entry.[5] Collect and pump off spills. Absorb the remainder with a liquid-absorbent material (e.g., Chemizorb®).[5] Dispose of the collected material properly in suitable, closed containers.[7]

Exposure Controls and Personal Protection

Engineering Controls: Provide appropriate exhaust ventilation at places where dust or aerosols are formed.[7]

Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationSource(s)
Eye/Face Tightly fitting safety goggles or a faceshield.[4][7]
Skin Impervious protective gloves and flame-retardant, antistatic protective clothing.[4][5][7]
Respiratory Use a respirator with an ABEK-type filter (EN 14387) when vapors or aerosols are generated.[4]

Diagrams and Workflows

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_receipt 1. Receiving & Storage cluster_handling 2. Preparation & Use cluster_cleanup 3. Post-Use & Disposal cluster_emergency 4. Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Log Log into Chemical Inventory Inspect->Log Store Store in Locked, Cool, Well-Ventilated, Flammable Cabinet Log->Store Prep Gather PPE: - Safety Goggles/Faceshield - Gloves - Protective Clothing Store->Prep Transport to Lab WorkArea Prepare Work Area: - Fume Hood - Ground/Bond Equipment - Remove Ignition Sources Prep->WorkArea Handling Handle Chemical: - Use Non-Sparking Tools - Keep Container Closed WorkArea->Handling Fire Fire WorkArea->Fire If Fire Occurs Decontaminate Decontaminate Work Area Handling->Decontaminate Spill Spill Handling->Spill If Spill Occurs Exposure Exposure Handling->Exposure If Exposure Occurs Waste Collect Waste in Labeled, Closed Container Decontaminate->Waste Disposal Dispose of Waste via Approved Disposal Plant Waste->Disposal

Caption: Workflow for Safe Handling of this compound.

References

Alternate names for Bis(2-Methoxyethyl)amine like 2,2'-Dimethoxydiethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-Methoxyethyl)amine, a versatile secondary amine utilized in various chemical syntheses. This document details its chemical properties, alternate names, key applications, and relevant experimental protocols, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Properties

This compound, also known by several synonyms, is a valuable reagent in organic chemistry. Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Registry Number 111-95-5
Molecular Formula C₆H₁₅NO₂
Linear Formula (CH₃OCH₂CH₂)₂NH
IUPAC Name 2-Methoxy-N-(2-methoxyethyl)ethanamine[1]
InChI 1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3
InChI Key IBZKBSXREAQDTO-UHFFFAOYSA-N
SMILES COCCNCCOC

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 133.19 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 170-172 °C (lit.)
Density 0.902 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.419 (lit.)
Flash Point 58 °C (136.4 °F) - closed cup
Solubility Completely miscible in water
Alternate Names and Synonyms:
  • 2,2'-Dimethoxydiethylamine

  • Dimethoxyethylamine

  • Bis-(2-methoxyethyl)-amine

  • 2-Methoxy-N-(2-methoxyethyl)ethanamine

  • Di(2-methoxyethyl)amine

  • N,N-Bis(2-methoxyethyl)amine

Key Applications in Chemical Synthesis

This compound serves as a key reactant in several important organic transformations, valued for the introduction of the bis(2-methoxyethyl)amino moiety into molecules. This functional group can influence the solubility, polarity, and biological activity of the resulting compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] this compound can be effectively coupled with aryl halides or triflates to synthesize N,N-bis(2-methoxyethyl)arylamines. These products can be valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Workflow ArylHalide Aryl Halide/Triflate ReactionVessel Reaction Mixture ArylHalide->ReactionVessel Amine This compound Amine->ReactionVessel Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->ReactionVessel Base Base (e.g., NaOtBu) Base->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Workup Aqueous Workup & Purification ReactionVessel->Workup Heat Product N,N-Bis(2-methoxyethyl)arylamine Workup->Product

Buchwald-Hartwig amination workflow.
Oxidative Coupling Reactions

This compound can participate in oxidative coupling reactions. For instance, it can be coupled with methyl ketones in the presence of an oxidant to form α-ketoamides.[4] This transformation is valuable for the synthesis of complex amides that are prevalent in medicinal chemistry.

Oxidative_Coupling Oxidative Coupling of an Amine and a Ketone MethylKetone Methyl Ketone ReactionVessel Reaction Mixture MethylKetone->ReactionVessel Amine This compound Amine->ReactionVessel Oxidant Oxidant (e.g., TBHP) Oxidant->ReactionVessel Catalyst Catalyst (e.g., Iodine) Catalyst->ReactionVessel Purification Purification ReactionVessel->Purification Reaction Conditions Product α-Ketoamide Purification->Product

Oxidative coupling reaction workflow.
Synthesis of N,N-Dialkyl Perfluoroalkanesulfonamides

This amine is also used in the synthesis of N,N-dialkyl perfluoroalkanesulfonamides through its reaction with perfluoroalkanesulfonyl halides.[5] The resulting sulfonamides are of interest due to their unique physicochemical properties and potential applications in materials science and as surfactants.

Experimental Protocols

The following are representative protocols for reactions involving secondary amines like this compound. Researchers should optimize these conditions for their specific substrates and equipment.

Representative Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • RuPhos (0.02 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (B28343) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by this compound via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Protocol for Oxidative Coupling with a Methyl Ketone

Materials:

  • Methyl ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Iodine (0.1 mmol)

  • tert-Butyl hydroperoxide (70% in water, 3.0 mmol)

  • Dichloromethane (B109758) (5 mL)

Procedure:

  • To a round-bottom flask, add the methyl ketone, this compound, and iodine in dichloromethane.

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl hydroperoxide dropwise to the reaction mixture.

  • Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired α-ketoamide.

Role in Proteomics and Drug Development

While direct, detailed applications in proteomics are not extensively documented in publicly available literature, this compound is noted as a compound for proteomics research. Its primary amine-reactive nature, after potential derivatization, suggests it could be used in labeling strategies for quantitative proteomics, similar to other amine-reactive reagents.[6] The two methoxyethyl groups could impart specific solubility or fragmentation characteristics beneficial for mass spectrometry analysis.

In the context of drug development, the N,N-bis(2-methoxyethyl)amino group can be incorporated into potential drug candidates to modulate their pharmacokinetic properties, such as solubility and membrane permeability. The ether and amine functionalities can also participate in hydrogen bonding, potentially influencing drug-target interactions. However, it is crucial to consider the metabolic fate and potential toxicity of such moieties, as related compounds like bis(2-methoxyethyl) ether have shown developmental toxicity, which is attributed to the metabolite methoxyacetic acid.[7]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for this compound

Hazard StatementDescription
H226 Flammable liquid and vapor.[8]
H312 Harmful in contact with skin.[9]
H314 Causes severe skin burns and eye damage.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and a lab coat.

  • Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.

Handling and Storage:

  • Keep away from heat, sparks, and open flames.[8]

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Call a physician immediately.[9]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[9]

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[8][9]

References

Thermogravimetric Analysis of Bis(2-Methoxyethyl)amine Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of metal complexes incorporating the ligand bis(2-methoxyethyl)amine. While specific TGA data for this class of complexes is not extensively available in peer-reviewed literature, this document consolidates information on their synthesis, analogous thermal decomposition behaviors of related compounds, and detailed, adaptable experimental protocols. The guide is intended to serve as a foundational resource for researchers initiating studies on the thermal properties of this compound complexes, offering insights into expected decomposition patterns and the necessary experimental parameters for their characterization.

Introduction

This compound is a versatile ligand capable of coordinating with a variety of metal ions through its nitrogen and oxygen donor atoms. The resulting metal complexes have potential applications in catalysis, materials science, and as precursors for the synthesis of nanomaterials. Understanding the thermal stability and decomposition pathways of these complexes is crucial for determining their suitability for various applications, particularly those involving elevated temperatures.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This data provides valuable information about decomposition temperatures, the stoichiometry of decomposition reactions, and the nature of the resulting residues.

This guide will focus on the synthesis and potential thermogravimetric analysis of this compound complexes, drawing on established protocols for related metal complexes.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The following protocol is adapted from the synthesis of a nickel(II) complex with this compound[1].

Experimental Protocol: Synthesis of a Nickel(II) Complex[1]

Materials:

Procedure:

  • A solution of this compound (24.0 mmol) and nickel(II) iodide n-hydrate (~12 mmol) in methanol is refluxed for 90 minutes.

  • The reaction mixture is filtered.

  • The resulting brown solution is refluxed for an additional 10 minutes.

  • A methanolic solution of sodium tetraphenylborate (26.0 mmol) is added to the refluxing solution, leading to the formation of blue microcrystals.

  • Crystals suitable for analysis can be obtained by recrystallization from a DMF/2-propanol solution of the blue microcrystals.

This general procedure can be adapted for the synthesis of other transition metal complexes with this compound by substituting the nickel(II) salt with other metal salts such as those of cobalt(II), copper(II), or zinc(II).

Thermogravimetric Analysis (TGA)

While specific TGA data for this compound complexes are scarce, the thermal behavior of a structurally related zinc complex, bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc, has been reported and can serve as a useful analogue[2][3][4]. General TGA protocols for metal complexes also provide a solid foundation for designing experiments.

General Experimental Protocol for TGA

The following is a generalized TGA protocol applicable to the analysis of this compound metal complexes, based on common practices for similar compounds.

Instrumentation:

  • A calibrated thermogravimetric analyzer.

Experimental Parameters:

  • Sample Mass: 5-10 mg

  • Crucible: Alumina or platinum

  • Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air or Oxygen)

  • Flow Rate: 20-100 mL/min

  • Heating Rate: 10 °C/min (a common rate for initial surveys)

  • Temperature Range: Ambient to 800-1000 °C

Procedure:

  • Accurately weigh 5-10 mg of the finely ground complex into the TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the system with the desired gas at the specified flow rate for a sufficient time to ensure a stable atmosphere.

  • Heat the sample from ambient temperature to the final temperature at a constant heating rate.

  • Record the mass loss as a function of temperature.

Expected Thermal Decomposition Behavior

The thermal decomposition of this compound metal complexes is expected to occur in multiple stages. The general decomposition pathway can be visualized as follows:

G A [M(bmoen)x(Solvent)y]Z (Initial Complex) B [M(bmoen)x]Z (Desolvated Complex) A->B Heat (T1) - Solvent C Decomposition of Ligand (Intermediate Species) B->C Heat (T2) - bmoen fragments D Metal Oxide/Metal (Final Residue) C->D Further Heating (T3) - Organic fragments

Fig. 1: Generalized thermal decomposition pathway.
  • Initial Weight Loss (T1): If the complex contains coordinated or lattice solvent molecules (e.g., water, DMF), an initial weight loss will be observed at lower temperatures, typically below 200 °C.

  • Ligand Decomposition (T2): At higher temperatures, the coordinated this compound ligands will begin to decompose. This process may occur in one or more steps, leading to the fragmentation of the organic moiety.

  • Formation of Final Residue (T3): As the temperature increases further, the remaining organic fragments will be eliminated, ultimately leaving a stable residue, which is typically a metal oxide (in an oxidative atmosphere) or the pure metal (in an inert atmosphere).

Quantitative Data Summary

ComplexDecomposition StepTemperature Range (°C)Weight Loss (%)Final Residue
bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc1150 - 300Not specifiedZnO (theoretical)
2300 - 400Not specified

Table 1: Illustrative TGA Data for an Analogous Zinc Complex. Note: Specific weight loss percentages were not provided in the source material.

Experimental Workflow and Logical Relationships

The overall process of synthesizing and characterizing the thermal properties of this compound complexes can be visualized in the following workflow diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Assessment Start Start: Select Metal Salt and Solvent React Reaction of Metal Salt with this compound Start->React Isolate Isolation and Purification of the Complex React->Isolate Spectro Spectroscopic Analysis (FTIR, NMR, etc.) Isolate->Spectro TGA Thermogravimetric Analysis (TGA) Isolate->TGA Data Data Analysis: Decomposition Temperatures, Weight Loss, Kinetics TGA->Data Assess Evaluation of Thermal Stability for Specific Applications Data->Assess

Fig. 2: Experimental workflow for synthesis and thermal analysis.

Conclusion

This technical guide has outlined the fundamental aspects of the synthesis and thermogravimetric analysis of this compound complexes. While a comprehensive set of TGA data for these specific complexes is yet to be established in the scientific literature, the provided synthesis protocols, general TGA methodologies, and analysis of analogous compounds offer a robust starting point for researchers in this field. The successful characterization of the thermal properties of these complexes will be pivotal in unlocking their potential in various scientific and industrial applications. Further research is encouraged to populate the quantitative data for a wider range of metal complexes with this versatile ligand.

References

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Bis(2-Methoxyethyl)amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crystal Structure of Bis(2-Methoxyethyl)amine Derivatives

A definitive crystal structure for the parent compound, this compound, has not been identified in publicly accessible crystallographic databases. However, detailed structural information is available for its derivatives, providing a strong basis for understanding its conformational possibilities and coordination behavior.

Crystal Structure of Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine

A notable derivative, 4,4′,6,6′-tetrachloro-2,2′-{[(2-methoxyethyl)azanediyl]bis(methylene)}diphenol, has been synthesized and its crystal structure elucidated.[1][2][3][4] This compound was prepared through a modified Mannich reaction involving 2-methoxyethylamine (B85606), 2,4-dichlorophenol (B122985), and aqueous formaldehyde (B43269).[1][2][3][4]

The structure reveals an aliphatic amine with associated ether and phenol (B47542) moieties.[2] The presence of electron-withdrawing chloro-substituents on the phenol rings results in shorter C—Ophenol bond lengths (1.354(1) Å and 1.346(2) Å) compared to analogous structures with electron-donating groups.[2] The sum of the C—N—C bond angles around the central nitrogen is 337.7°, indicating a pyramidal geometry consistent with an sp³-hybridized tertiary amine.[2]

An intramolecular hydrogen bond between a hydroxyl group and the amine nitrogen (O2—H2⋯N1) contributes to the formation of a stable six-membered ring.[2] The crystal packing is further influenced by intermolecular hydrogen bonding, forming centrosymmetric dimers.[2]

Table 1: Selected Crystallographic and Structural Data for Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine

ParameterValueReference
Chemical FormulaC₁₇H₁₇Cl₄NO₃[1][2][3][4]
C—N Bond Lengths (Å)1.472(2), 1.475(2), 1.476(2)[2]
C—Ophenol Bond Lengths (Å)1.354(1), 1.346(2)[2]
Sum of C—N—C Angles (°)337.7[2]
C—O—C Bond Angle (ether, °)112.0(3)[2]

Coordination Chemistry

This compound acts as a tridentate N,O,O-ligand, utilizing its central nitrogen atom and the two ether oxygen atoms for coordination with metal ions. The flexibility of the ethyl chains allows it to form stable chelate rings. Its derivatives have been shown to coordinate with a variety of transition metals, lanthanides, and main group elements.

Coordination with Transition Metals

Complexes of ligands incorporating the this compound framework with transition metals have been explored for their catalytic applications. For instance, palladium(II) complexes of related aminebis(phenols) have been studied, showing both κ² and κ³ coordination modes, where the denticity is influenced by the steric parameters of the phenolate (B1203915) groups.[1]

A zinc complex, bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc, demonstrates the coordinating ability of the 2-methoxyethylamino moiety.[5] In this complex, the zinc atom exhibits distorted trigonal–bipyramidal and distorted octahedral geometries, with long bonds to the ether oxygen donors.[5]

Table 2: Selected Bond Lengths in Bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc

BondLength (Å)Coordination GeometryReference
Zn—O (ether)2.727(6)Distorted Trigonal-Bipyramidal[5]
Zn—O (ether)2.514(4)Distorted Octahedral[5]
Zn—O (ether)2.661(4)Distorted Octahedral[5]
Coordination with Main Group Metals

The coordination chemistry of this compound derivatives extends to main group metals. For example, organotin(IV) dithiocarbamate (B8719985) complexes have been synthesized and structurally characterized.[6] In bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κS,S′]di-n-butyltin(IV), the tin atom is in a skew-trapezoidal bipyramidal geometry, with asymmetrically bound dithiocarbamate ligands.[6] The crystal structure is stabilized by C—H⋯O interactions involving the methoxy (B1213986) groups.[6]

Experimental Protocols

Synthesis of Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine

This protocol is adapted from the literature for the synthesis of 4,4′,6,6′-tetrachloro-2,2′-{[(2-methoxyethyl)azanediyl]bis(methylene)}diphenol.[2]

Materials:

Procedure:

  • To a 20 mL scintillation vial containing 5.0 mL of methanol and a magnetic stir bar, add 2,4-dichlorophenol (1.957 g, 12.0 mmol) and a 37 wt. % aqueous solution of formaldehyde (0.974 g, 12.0 mmol).

  • Add 2-methoxyethylamine (0.521 mL, 6.00 mmol).

  • Cap the vial and heat at 343 K in a heating block for 18 hours. The solution will turn bright yellow.

  • After cooling, pour the reaction mixture into 20 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield a yellow oil.

  • Purify the product using automated column chromatography with an ethyl acetate/hexanes gradient.

  • The final product is isolated as a yellow oil, which yields single crystals suitable for X-ray diffraction upon standing.[2]

G Synthesis of Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine reagents Reagents: 2,4-Dichlorophenol Formaldehyde 2-Methoxyethylamine Methanol reaction_mixture Combine reagents in Methanol reagents->reaction_mixture heating Heat at 343 K for 18 h reaction_mixture->heating workup Aqueous Workup and Extraction with Ethyl Acetate heating->workup drying Dry organic phase over MgSO4 and concentrate workup->drying purification Column Chromatography (EtOAc/Hexanes gradient) drying->purification product Yellow Oil (Crystals form on standing) purification->product G General Synthesis of Metal Complexes ligand Bis-imine Ligand in Ethanol mixing Mix Ligand and Metal Salt (2:1 molar ratio) ligand->mixing metal_salt Metal Salt in Ethanol metal_salt->mixing add_ammonia Add a few drops of Ammonia mixing->add_ammonia reflux Reflux for 5-6 hours add_ammonia->reflux tlc Monitor by TLC reflux->tlc cooling Cool to room temperature reflux->cooling filtration Filter, Wash, and Dry cooling->filtration complex Metal Complex filtration->complex

References

Methodological & Application

Application Notes and Protocols for the Use of Bis(2-Methoxyethyl)amine in Buchwald-Hartwig Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and a primary or secondary amine. The reaction is prized for its broad substrate scope and tolerance of various functional groups, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]

These application notes provide a detailed guide for utilizing Bis(2-Methoxyethyl)amine as a nucleophile in Buchwald-Hartwig amination reactions. While not a conventional ligand, this compound serves as an effective secondary amine coupling partner, leading to the formation of N-aryl-N,N-bis(2-methoxyethyl)amines. These products can be valuable intermediates in drug discovery and materials science due to the introduction of the dual ether functionality.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The desired N-aryl-N,N-bis(2-methoxyethyl)amine is formed through reductive elimination from the palladium amido complex, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3]

A potential side reaction is the β-hydride elimination from the palladium amido intermediate, which can lead to the formation of a hydrodehalogenated arene and an enamine. The choice of an appropriate bulky and electron-rich phosphine (B1218219) ligand is crucial to promote the desired reductive elimination and suppress this side reaction.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ PdII_ArX->PdII_Amine Amine Coordination Amine_Coord Amine Coordination (R₂NH) PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation (-HX, Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product Red_Elim Reductive Elimination ArX Aryl Halide (Ar-X) Amine This compound (R₂NH) Base Base

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Quantitative Data Summary

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various aryl halides. The optimal conditions for a specific substrate combination should be determined through experimental screening.

Table 1: Recommended Catalysts and Ligands

Catalyst PrecursorRecommended LigandsTypical Loading (mol%)
Pd(OAc)₂XPhos, RuPhos, BrettPhos1 - 5
Pd₂(dba)₃BINAP, DPPF1 - 5
[Pd(allyl)Cl]₂BippyPhos1 - 5

Table 2: General Reaction Parameters

ParameterRecommended ConditionsNotes
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity: I > Br > OTf > Cl. Aryl chlorides often require more specialized ligands.
Base NaOt-Bu, KOt-Bu, Cs₂CO₃Strong, non-nucleophilic bases are preferred. NaOt-Bu is most common.
Solvent Toluene (B28343), Dioxane, THFAnhydrous, degassed solvents are essential for optimal results.
Temperature 80 - 110 °CReaction temperature depends on the reactivity of the aryl halide.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

Experimental Protocols

General Considerations for Air-Sensitive Reactions

The palladium(0) catalytic species and some of the phosphine ligands are sensitive to oxygen. Therefore, these reactions must be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under a stream of inert gas before use. Solvents must be anhydrous and degassed prior to use.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Dry_Glassware Oven-dry glassware Inert_Atmosphere Establish inert atmosphere (Schlenk line or glovebox) Dry_Glassware->Inert_Atmosphere Reagents Weigh reagents Inert_Atmosphere->Reagents Add_Solids Add solids to flask: Aryl halide, base, Pd catalyst, ligand Reagents->Add_Solids Purge Purge with inert gas Add_Solids->Purge Add_Liquids Add degassed solvent and this compound Purge->Add_Liquids Heat Heat to desired temperature Add_Liquids->Heat Cool Cool to room temperature Heat->Cool Quench Quench reaction Cool->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Figure 2: General Experimental Workflow.
Detailed Protocol for a Representative Reaction: Coupling of Bromobenzene (B47551) with this compound

This protocol provides a general procedure that can be adapted for other aryl halides.

Materials:

  • Bromobenzene (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk flask equipped with a magnetic stir bar

  • Schlenk line with a supply of high-purity argon or nitrogen

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To the Schlenk flask, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and NaOt-Bu (134.6 mg).

    • Seal the flask with a rubber septum, and attach it to the Schlenk line.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Under a positive flow of inert gas, add bromobenzene (105 µL) and this compound (160 µL) via syringe.

    • Add the anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction:

    • Place the sealed Schlenk flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS by periodically taking small aliquots under a positive flow of inert gas.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-N,N-bis(2-methoxyethyl)amine.

Safety Precautions
  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always work under an inert atmosphere when handling air-sensitive reagents.

References

Application Notes and Protocols for the Synthesis of α-Ketoamides with Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-ketoamide functional group is a significant pharmacophore found in a variety of biologically active compounds and approved drugs.[1] Its unique electronic and steric properties contribute to its role as a key structural motif in enzyme inhibitors and other therapeutic agents.[1][2] This document provides a detailed protocol for the synthesis of α-ketoamides utilizing Bis(2-Methoxyethyl)amine as the amine component. The primary method described is the direct coupling of an α-keto acid with this compound using a common peptide coupling reagent, a robust and widely applicable strategy for amide bond formation. A secondary, alternative method involving the oxidative coupling of methyl ketones is also mentioned.

Primary Synthetic Protocol: Amide Coupling of α-Keto Acids

This protocol details the synthesis of α-ketoamides via the condensation of an α-keto acid with this compound using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as a coupling reagent. HATU is known for its high efficiency and low rates of racemization.[3]

Experimental Protocol

Materials:

  • α-Keto acid (e.g., Phenylglyoxylic acid)

  • This compound (≥98%)

  • HATU (≥98%)

  • N,N-Diisopropylethylamine (DIPEA, ≥99%)

  • Anhydrous Dichloromethane (DCM, ≥99.8%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-keto acid (1.0 eq.). Dissolve the acid in anhydrous DCM (concentration typically 0.1-0.2 M).

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (α-keto acid) is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-ketoamide.

Data Presentation

The following table summarizes representative data for the synthesis of various α-ketoamides using the described protocol. Yields are based on typical outcomes for HATU-mediated couplings.

Entryα-Keto AcidProductTypical Yield (%)
1Phenylglyoxylic acidN,N-Bis(2-methoxyethyl)-2-oxo-2-phenylacetamide85-95
22-Oxobutanoic acidN,N-Bis(2-methoxyethyl)-2-oxobutanamide80-90
3(4-Methoxyphenyl)glyoxylic acidN,N-Bis(2-methoxyethyl)-2-(4-methoxyphenyl)-2-oxoacetamide85-95
4Indole-3-glyoxylic acid2-(1H-indol-3-yl)-N,N-Bis(2-methoxyethyl)-2-oxoacetamide75-85

Experimental Workflow Diagram

experimental_workflow Workflow for α-Ketoamide Synthesis via Amide Coupling cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve α-Keto Acid in Anhydrous DCM add_amine Add this compound and DIPEA start->add_amine add_hatu Add HATU Solution add_amine->add_hatu stir Stir at Room Temperature add_hatu->stir quench Quench with NaHCO3 Solution stir->quench Reaction Complete (TLC) extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure α-Ketoamide chromatography->product

Caption: Workflow for the synthesis of α-ketoamides via HATU-mediated coupling.

Alternative Synthetic Protocol: Oxidative Coupling of Methyl Ketones

An alternative metal-free method for the synthesis of α-ketoamides involves the oxidative coupling of methyl ketones with this compound. This reaction typically employs an oxidant such as tert-butyl hydroperoxide in the presence of an iodine catalyst.

General Reaction Scheme

A methyl ketone is reacted with this compound in the presence of an oxidant and a catalyst to yield the corresponding α-ketoamide.

Logical Relationship Diagram

logical_relationship Logical Relationship for Oxidative Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions methyl_ketone Methyl Ketone product α-Ketoamide methyl_ketone->product amine This compound amine->product oxidant Oxidant (e.g., TBHP) oxidant->product catalyst Catalyst (e.g., Iodine) catalyst->product

Caption: Reactants and conditions for the oxidative coupling synthesis of α-ketoamides.

Conclusion

The protocols outlined provide robust methods for the synthesis of α-ketoamides incorporating the this compound moiety. The amide coupling approach is a versatile and high-yielding method suitable for a wide range of α-keto acids. The selection of a specific protocol will depend on the available starting materials and the desired substrate scope. These methodologies are valuable for researchers in medicinal chemistry and drug development for the generation of novel α-ketoamide derivatives for biological screening.

References

Application Notes and Protocols: Acyclic Ether-Amines in f-Block Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Focus Ligand: Tris[2-(2-methoxyethoxy)ethyl]amine

Given the limited specific literature on bis(2-methoxyethyl)amine in f-block chemistry, these notes will focus on the closely related and extensively studied acyclic ether-amine ligand, tris[2-(2-methoxyethoxy)ethyl]amine . This ligand serves as an excellent model for understanding the coordination principles of flexible ether-amine ligands with lanthanide and actinide elements.

Tris[2-(2-methoxyethoxy)ethyl]amine is a flexible, acyclic analogue of the well-known 2.2.2-cryptand. Its use in f-block coordination chemistry is of growing interest due to its ability to modulate the luminescence, electrochemical, and magnetic properties of these metals. The ligand's flexibility allows for a variety of binding modes that are not accessible to more rigid macrocyclic ligands.[1][2] It has been shown to form complexes with a range of f-block metals in various oxidation states, including Eu(II), Yb(II), Sm(II), U(III), La(III), and Ce(III).[1][2][3]

Quantitative Data Summary

The coordination of tris[2-(2-methoxyethoxy)ethyl]amine with f-block metals has been characterized by single-crystal X-ray diffraction, providing precise data on the coordination environment. Below is a summary of selected structural data for various metal complexes.

Table 1: Selected Bond Lengths and Coordination Numbers for f-Block Metal Complexes with Tris[2-(2-methoxyethoxy)ethyl]amine.

Metal IonComplex Formula FragmentCoordination NumberAvg. M-O Distance (Å)Avg. M-N Distance (Å)Reference
Yb(II)[Yb(ligand)I(THF)]82.56(3)2.72(2)[1]
U(III)[U(ligand)I2]92.58(1)2.76(1)[1]
Sm(II)[Sm(ligand)I2]92.65(1)2.82(1)[1]

Note: The coordination number and bond lengths can vary depending on the specific counter-ions and solvent molecules involved in the crystal structure.

Experimental Protocols

The following protocols are generalized from published procedures for the synthesis and characterization of f-block metal complexes with tris[2-(2-methoxyethoxy)ethyl]amine.[1][2]

Protocol 2.1: General Synthesis of Lanthanide(II) and Uranium(III) Complexes

This protocol describes the synthesis of complexes of the type [M(ligand)X₂] where M = Sm(II), Yb(II), U(III) and X is a halide.

Materials:

Procedure:

  • All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents.

  • In a scintillation vial, dissolve 1 equivalent of the f-block metal salt (e.g., SmI₂, YbI₂, or UI₃) in a minimal amount of THF.

  • In a separate vial, dissolve 1.1 equivalents of tris[2-(2-methoxyethoxy)ethyl]amine in THF.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The color of the solution may change upon complex formation.

  • Reduce the volume of the solvent under vacuum until a precipitate begins to form.

  • Slowly add an anti-solvent such as pentane or hexane to precipitate the product.

  • Isolate the solid product by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow diffusion of an anti-solvent into a concentrated THF solution of the complex.

Protocol 2.2: Characterization of the Complexes

Single-Crystal X-ray Diffraction:

  • Crystals are mounted on a diffractometer.

  • Data is collected at low temperature (typically 100-150 K).

  • The structure is solved and refined using standard crystallographic software packages.

NMR Spectroscopy:

  • Due to the paramagnetic nature of many f-block ions, NMR spectra may show significantly broadened and shifted resonances.

  • Spectra are typically recorded in deuterated solvents such as THF-d₈ or CD₃CN.

  • Despite the challenges, NMR can provide valuable information about the solution-state structure and dynamics.

UV-Vis-NIR Spectroscopy:

  • Electronic absorption spectra are recorded to investigate the f-f and f-d transitions of the metal ions.

  • These spectra are sensitive to the coordination environment and can confirm complex formation in solution.

Luminescence Spectroscopy:

  • For luminescent ions like Eu(II) and Yb(II), emission and excitation spectra are measured.

  • Quantum yields and excited-state lifetimes provide insights into the photophysical properties of the complexes and the efficiency of ligand-to-metal energy transfer.[1][2]

Visualizations

Diagram 1: General Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow for f-Block Complexes Metal_Salt f-Block Metal Salt (e.g., LnI₂, UI₃) Reaction Complexation Reaction (Inert Atmosphere) Metal_Salt->Reaction Ligand Tris[2-(2-methoxyethoxy)ethyl]amine Ligand->Reaction Solvent1 Anhydrous THF Solvent1->Reaction Precipitation Precipitation with Anti-Solvent (Pentane) Reaction->Precipitation Crystallization Recrystallization (Slow Diffusion) Reaction->Crystallization Product Isolated Complex [M(ligand)Xn] Precipitation->Product Crystals Single Crystals for X-ray Diffraction Crystallization->Crystals

Caption: Synthetic workflow for f-block complexes.

Diagram 2: Ligand-Metal Coordination Relationship

Coordination_Relationship Coordination of Tris[2-(2-methoxyethoxy)ethyl]amine to an f-Block Metal cluster_ligand Tris[2-(2-methoxyethoxy)ethyl]amine N_amine N (amine) M_ion f-Block Metal Ion (Ln/An) N_amine->M_ion Coordination Bond O_ether1 O (ether) O_ether1->M_ion O_ether2 O (ether) O_ether2->M_ion O_ether3 O (ether) O_ether3->M_ion O_ether4 O (ether) O_ether4->M_ion O_ether5 O (ether) O_ether5->M_ion O_ether6 O (ether) O_ether6->M_ion

Caption: Ligand-metal coordination relationship.

Diagram 3: Characterization Workflow

Characterization_Workflow Post-Synthesis Characterization Workflow start Synthesized Complex xray Single-Crystal X-ray Diffraction start->xray nmr NMR Spectroscopy (Paramagnetic) start->nmr uv_vis UV-Vis-NIR Spectroscopy start->uv_vis luminescence Luminescence Spectroscopy start->luminescence structure Solid-State Structure (Bond Lengths, Coord. No.) xray->structure solution_structure Solution Behavior nmr->solution_structure electronic_transitions f-f and f-d Transitions uv_vis->electronic_transitions photophysics Emission Properties (Quantum Yield, Lifetime) luminescence->photophysics

Caption: Post-synthesis characterization workflow.

References

Application of Bis(2-Methoxyethyl)amine in Selective CO2 Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-Methoxyethyl)amine, a tertiary amine featuring two ether functional groups, presents itself as a potential candidate for selective carbon dioxide (CO₂) absorption. The presence of ether linkages in the amine structure is theorized to influence its physicochemical properties, potentially offering advantages in CO₂ capture processes, such as improved absorption capacity, favorable reaction kinetics, and potentially lower energy requirements for regeneration compared to conventional amines like monoethanolamine (MEA). The ether groups may also contribute to unique phase-change behaviors upon CO₂ loading, which could be exploited for more energy-efficient separation processes.

This document provides detailed application notes and protocols for the evaluation of this compound as a selective CO₂ absorbent. The methodologies outlined are based on established practices for amine-based CO₂ capture and can be adapted for specific research and development needs. While specific quantitative performance data for this compound is not extensively available in public literature, the provided tables offer a comparative framework using data from structurally related amines to guide experimental design and data interpretation.

Data Presentation

The following tables summarize typical performance data for various amines used in CO₂ capture. This data is intended to serve as a benchmark for evaluating the performance of this compound.

Table 1: CO₂ Absorption Capacity of Selected Amines

AmineConcentration (wt%)Temperature (°C)Pressure (kPa)CO₂ Loading (mol CO₂/mol amine)
Monoethanolamine (MEA)304015~0.5
Diethanolamine (DEA)304015~0.7
N-methyldiethanolamine (MDEA)304015~0.8
2-(2-aminoethoxy)ethanol (DGA)3025--
This compound 30 40 15 Data to be determined

Table 2: Kinetic Rate Constants for CO₂ Absorption

AmineConcentration (M)Temperature (K)k₂ (m³ kmol⁻¹ s⁻¹)
Monoethanolamine (MEA)2.52987000
Diethanolamine (DEA)2.02981200
N-methyldiethanolamine (MDEA)2.02984.8
2-(2-aminoethoxy)ethanol (DGA)-298-
This compound 2.0 298 Data to be determined

Experimental Protocols

Protocol 1: Preparation of this compound Absorbent Solution

Objective: To prepare an aqueous solution of this compound at a desired concentration for CO₂ absorption experiments.

Materials:

  • This compound (purity ≥ 98%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Analytical balance

Procedure:

  • Determine the desired concentration of the this compound solution (e.g., 30 wt%).

  • Calculate the required mass of this compound and deionized water.

  • Accurately weigh the calculated amount of this compound using an analytical balance.

  • Transfer the weighed amine to a volumetric flask.

  • Add a portion of the deionized water to the flask and stir the mixture using a magnetic stirrer until the amine is completely dissolved.

  • Add the remaining deionized water to the flask to reach the desired final volume.

  • Continue stirring for an additional 15-20 minutes to ensure a homogeneous solution.

  • Allow the solution to cool to room temperature before use.

Protocol 2: Determination of CO₂ Absorption Capacity

Objective: To measure the equilibrium CO₂ loading capacity of the prepared this compound solution.

Materials:

  • Prepared this compound solution

  • Gas absorption apparatus (e.g., a stirred-cell reactor or a bubble column)

  • Pure CO₂ gas cylinder with a mass flow controller

  • Gas chromatograph (GC) or a non-dispersive infrared (NDIR) CO₂ analyzer

  • Temperature and pressure sensors

  • Thermostatic bath

Procedure:

  • Assemble the gas absorption apparatus, ensuring it is clean, dry, and leak-proof.

  • Accurately measure and record the volume of the this compound solution and add it to the absorption vessel.

  • Bring the solution to the desired experimental temperature (e.g., 40°C) using the thermostatic bath.

  • Purge the system with an inert gas (e.g., nitrogen) to remove any residual air.

  • Introduce a continuous flow of pure CO₂ gas at a known flow rate into the amine solution.

  • Continuously monitor the concentration of CO₂ in the outlet gas stream using a GC or NDIR analyzer.

  • The absorption is considered to have reached equilibrium when the CO₂ concentration in the outlet gas is equal to the inlet concentration.

  • The total amount of CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ flow rates over time.

  • The CO₂ loading is then calculated as moles of CO₂ absorbed per mole of amine in the solution.

Protocol 3: Determination of CO₂ Absorption Rate

Objective: To determine the kinetics of CO₂ absorption into the this compound solution.

Materials:

  • Same as Protocol 2.

Procedure:

  • Follow steps 1-4 of Protocol 2.

  • Introduce a continuous flow of a gas mixture with a known CO₂ concentration (e.g., 15% CO₂ in N₂) at a constant flow rate into the amine solution.

  • Record the CO₂ concentration in the outlet gas stream at regular time intervals from the start of the experiment.

  • The initial absorption rate can be determined from the initial slope of the curve of absorbed CO₂ concentration versus time.

  • The overall mass transfer coefficient (KGa) can be calculated using the following equation: KGa = (NCO2) / (PCO2,in - PCO2,out) where NCO2 is the molar flux of CO₂, and PCO2,in and PCO2,out are the partial pressures of CO₂ at the inlet and outlet, respectively.

Protocol 4: Solvent Regeneration and Desorption Study

Objective: To evaluate the energy requirement for regenerating the CO₂-rich this compound solution.

Materials:

  • CO₂-rich this compound solution from Protocol 2.

  • Desorption apparatus (e.g., a heated stirred reactor with a condenser).

  • Heating mantle or oil bath.

  • Condenser with a cooling water supply.

  • Gas flow meter.

Procedure:

  • Transfer the CO₂-rich amine solution to the desorption reactor.

  • Heat the solution to the desired regeneration temperature (e.g., 100-120°C).

  • The released CO₂ and water vapor are passed through a condenser to separate the water.

  • The flow rate of the released CO₂ is measured using a gas flow meter.

  • The desorption process is continued until the CO₂ evolution ceases.

  • The amount of CO₂ desorbed is calculated from the total volume of CO₂ collected.

  • The regeneration energy can be estimated by measuring the heat input required to raise the temperature of the solution and the heat of desorption.

Visualizations

Experimental_Workflow_CO2_Absorption cluster_prep Solution Preparation cluster_absorption CO2 Absorption cluster_regeneration Regeneration A Weigh Amine B Dissolve in Water A->B C Homogenize B->C D Load Amine into Reactor C->D Prepared Solution E Introduce CO2 Gas D->E F Monitor Outlet CO2 E->F G Calculate Loading F->G H Heat CO2-Rich Amine G->H CO2-Rich Solution I Condense Water H->I J Measure Released CO2 I->J K Calculate Regeneration Energy J->K

Caption: Experimental workflow for CO₂ absorption and regeneration studies.

Signaling_Pathway_CO2_Capture cluster_absorber Absorber cluster_stripper Stripper (Regenerator) CO2_gas CO2 (gas) Rich_amine CO2-Rich Amine CO2_gas->Rich_amine Absorption Amine_sol This compound Solution Amine_sol->Rich_amine Lean_amine Lean Amine Rich_amine->Lean_amine Desorption (Heat) Pure_CO2 Pure CO2 (gas) Rich_amine->Pure_CO2 Lean_amine->Amine_sol Recycle

Caption: Conceptual diagram of a closed-loop CO₂ capture process.

Application Notes and Protocols for the Synthesis of Aza-Crown Ethers Using Bis(2-Methoxyethyl)amine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aza-crown ethers, with a focus on leveraging precursors derived from bis(2-methoxyethyl)amine. The methodologies outlined are grounded in established principles of macrocyclic chemistry and are intended to guide researchers in the development of novel crown ether derivatives for applications in drug delivery, ion sensing, and catalysis.

Introduction

Aza-crown ethers are a class of macrocyclic compounds that incorporate nitrogen atoms into the polyether ring. This substitution imparts unique properties, including pH-switchable binding capabilities and the potential for functionalization at the nitrogen centers, making them highly valuable in various scientific and biomedical fields.[1] The synthesis of these compounds often involves the cyclization of a diamine with a di-electrophile, such as a dihalide or a ditosylate.

While direct synthesis from this compound is not extensively documented, a plausible and chemically sound approach involves its conceptual use as a precursor to construct a key intermediate, N,N'-bis(2-methoxyethyl)diaminoethane, which can then undergo cyclization. This document outlines a detailed, two-step synthetic strategy to produce N,N'-Bis(2-methoxyethyl)diaza-18-crown-6.

General Synthetic Strategy

The synthesis of N,N'-Bis(2-methoxyethyl)diaza-18-crown-6 can be envisioned through a two-stage process:

  • Synthesis of the Diamine Precursor: Preparation of an open-chain diamine bearing the desired N-substituents.

  • Macrocyclization: Cyclization of the diamine precursor with a suitable di-electrophile to form the aza-crown ether.

A common and effective method for the synthesis of diaza-crown ethers is the reaction of a diamine with an oligoethylene glycol dihalide or ditosylate.[2]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Bis(2-methoxyethyl)ethylenediamine (Hypothetical Intermediate)

This protocol describes a hypothetical synthesis of the key diamine intermediate. A related, more general method for preparing N-substituted secondary amines involves reductive amination.[3]

Objective: To synthesize the open-chain diamine precursor required for macrocyclization.

Materials:

Procedure:

  • To a stirred solution of ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM), add 2-methoxyacetaldehyde (2.2 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to form the di-imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Summary Table 1: Reaction Parameters for Diamine Synthesis

ParameterValue
Reaction Time24 hours
TemperatureRoom Temperature
SolventDichloromethane (DCM)
Reducing AgentSodium triacetoxyborohydride (STAB)
Theoretical Yield>80% (based on similar reactions)
Protocol 2: Synthesis of N,N'-Bis(2-methoxyethyl)diaza-18-crown-6

This protocol details the macrocyclization step to form the target aza-crown ether, based on established methods for diaza-crown ether synthesis.

Objective: To synthesize the diaza-18-crown-6 macrocycle via cyclization.

Materials:

  • N,N'-Bis(2-methoxyethyl)ethylenediamine (from Protocol 1)

  • Triethylene glycol ditosylate

  • Anhydrous acetonitrile

  • Anhydrous sodium carbonate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • In a 2-L, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine N,N'-Bis(2-methoxyethyl)ethylenediamine (1.0 eq), triethylene glycol ditosylate (1.05 eq), and anhydrous sodium carbonate (5.0 eq) in anhydrous acetonitrile.

  • Stir the resulting suspension mechanically and heat to reflux for 48 hours.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in chloroform (B151607) and wash with water to remove any remaining salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • The final product can be purified by column chromatography or recrystallization.

Data Summary Table 2: Macrocyclization Reaction Data

ParameterValue
Reaction Time48 hours
TemperatureReflux (~82 °C)
SolventAcetonitrile
BaseSodium Carbonate
Expected Yield40-60%

Visualizations

Logical Workflow for Aza-Crown Ether Synthesis

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Macrocyclization start Starting Materials (Ethylenediamine, 2-Methoxyacetaldehyde) reductive_amination Reductive Amination start->reductive_amination purification1 Purification (Column Chromatography) reductive_amination->purification1 diamine N,N'-Bis(2-methoxyethyl)ethylenediamine purification1->diamine cyclization Williamson Ether Synthesis diamine->cyclization Key Intermediate reagents Cyclization Reagents (Triethylene glycol ditosylate, Na2CO3) reagents->cyclization purification2 Purification (Recrystallization/Chromatography) cyclization->purification2 crown_ether N,N'-Bis(2-methoxyethyl)diaza-18-crown-6 purification2->crown_ether Reaction_Pathway Diamine N,N'-Bis(2-methoxyethyl)ethylenediamine CrownEther N,N'-Bis(2-methoxyethyl)diaza-18-crown-6 Diamine->CrownEther Ditosylate Triethylene glycol ditosylate Ditosylate->CrownEther Base Na2CO3 (Base) Base->CrownEther Solvent Acetonitrile (Solvent) Solvent->CrownEther Byproducts 2 NaOTs (Byproduct)

References

Application Notes and Protocols for the Use of Bis(2-Methoxyethyl)amine in Biodegradable Polyester Monomer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of bis(2-methoxyethyl)amine as a reactant in the synthesis of biodegradable polyester (B1180765) monomers. The resulting functionalized polyesters exhibit thermoresponsive properties, making them promising candidates for various biomedical applications, including drug delivery and tissue engineering.

Introduction

The incorporation of functional groups into biodegradable polyesters is a key strategy for tailoring their physical, chemical, and biological properties. This compound is a valuable reactant for introducing hydrophilic and thermoresponsive moieties into polyester structures. The resulting polymers can exhibit a Lower Critical Solution Temperature (LCST), a phenomenon where the polymer is soluble in an aqueous solution below a certain temperature (the cloud point, Tcp) and becomes insoluble above it. This behavior is highly desirable for applications requiring controlled release or "smart" material responses.[1]

This document outlines the synthesis of a key monomer, a cyclic carbonate functionalized with this compound (MTC-bMoEtA), and its subsequent ring-opening polymerization to yield a biodegradable and thermoresponsive polyester.

Monomer Synthesis: MTC-bMoEtA

The synthesis of the this compound-functionalized cyclic carbonate monomer (MTC-bMoEtA) is a critical first step. The following protocol is a comprehensive procedure based on established methods for synthesizing functionalized cyclic carbonate monomers.

Experimental Protocol: Synthesis of MTC-bMoEtA

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of MTC-Cl (1.1 eq.) in anhydrous DCM to the stirred amine solution dropwise over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure MTC-bMoEtA monomer.

Expected Results for Monomer Synthesis
ParameterExpected Value/Observation
Yield 70-90%
Appearance Colorless to pale yellow oil or solid
Purity >98% (as determined by 1H NMR and LC-MS)
Storage Store under an inert atmosphere at -20°C to prevent degradation

Polymerization: Synthesis of Thermoresponsive Polyester (TR-bMoEtAPE)

The MTC-bMoEtA monomer can be polymerized via ring-opening polymerization (ROP) to produce the thermoresponsive polyester, TR-bMoEtAPE. Organocatalysts are commonly employed for this type of polymerization to avoid metal contamination in the final polymer, which is crucial for biomedical applications.

Experimental Protocol: Ring-Opening Polymerization of MTC-bMoEtA

Materials:

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the MTC-bMoEtA monomer, initiator (e.g., benzyl alcohol, the monomer-to-initiator ratio will determine the target molecular weight), and anhydrous toluene to a flame-dried reaction vessel.

  • Catalyst Addition: Add the DBU catalyst (typically 1-5 mol% relative to the monomer).

  • Polymerization: Stir the reaction mixture at room temperature or elevated temperature (e.g., 37-60 °C) for a specified time (e.g., 1-24 hours), depending on the desired molecular weight and conversion.

  • Monitoring: Monitor the monomer conversion by 1H NMR spectroscopy.

  • Termination and Precipitation:

    • Quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol or diethyl ether while stirring vigorously.

  • Purification:

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., DCM) and re-precipitate it into cold methanol/ether to further purify it.

    • Dry the final polymer under vacuum at room temperature until a constant weight is achieved.

Characterization of the Resulting Polyester

The synthesized TR-bMoEtAPE should be characterized to determine its molecular weight, thermal properties, and thermoresponsive behavior.

ParameterTypical Values/Observations
Number-Average Molecular Weight (Mn) 20-130 kDa (tunable by monomer-to-initiator ratio)
Polydispersity Index (PDI) 1.1 - 1.5 (indicative of a controlled polymerization)
Glass Transition Temperature (Tg) Varies with molecular weight and copolymer composition
Cloud Point (Tcp) Approximately 50 °C in DI water, can be tuned by concentration, molecular weight, and the presence of co-solutes.[1]
Degradation Rapid degradation observed over 7 days in both DI water and PBS.[1]
Cytotoxicity Non-cytotoxic at high concentrations (e.g., up to 1000 µg/mL).[1]

Visualized Workflows and Relationships

Monomer Synthesis Workflow

Monomer_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product bMoEtA This compound Reaction Reaction in Anhydrous DCM at 0°C to RT bMoEtA->Reaction MTC_Cl Activated Cyclic Carbonate MTC_Cl->Reaction Base Triethylamine Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Monomer MTC-bMoEtA Monomer Purification->Monomer

Caption: Workflow for the synthesis of the MTC-bMoEtA monomer.

Polymerization Workflow

Polymerization_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Monomer MTC-bMoEtA Monomer ROP Ring-Opening Polymerization in Toluene Monomer->ROP Initiator Initiator (e.g., Benzyl Alcohol) Initiator->ROP Catalyst Organocatalyst (e.g., DBU) Catalyst->ROP Precipitation Precipitation in Cold Methanol/Ether ROP->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer TR-bMoEtAPE Polymer Drying->Polymer

Caption: Workflow for the ring-opening polymerization of MTC-bMoEtA.

Relationship between Polymer Properties and Applications

Properties_Applications Properties Polymer Properties Biodegradability Biodegradability Properties->Biodegradability Thermoresponsivity Thermoresponsivity (LCST) Properties->Thermoresponsivity Biocompatibility Biocompatibility Properties->Biocompatibility Applications Biomedical Applications Biodegradability->Applications Thermoresponsivity->Applications Biocompatibility->Applications DrugDelivery Controlled Drug Delivery Applications->DrugDelivery TissueEng Tissue Engineering Applications->TissueEng SmartHydrogels Smart Hydrogels Applications->SmartHydrogels

Caption: Relationship between polymer properties and potential applications.

Conclusion

This compound is a versatile reactant for creating biodegradable polyester monomers that can be polymerized into "smart" materials with thermoresponsive properties. The protocols provided herein offer a solid foundation for the synthesis and characterization of these advanced polymers. The resulting materials are non-toxic and biodegradable, making them highly suitable for a range of applications in drug delivery, tissue engineering, and other biomedical fields where controlled and targeted therapies are paramount. Further research can focus on tuning the polymer's properties by copolymerization with other monomers to achieve specific degradation rates and mechanical strengths tailored for particular applications.

References

Bis(2-Methoxyethyl)amine: A High-Performance Solvent for Diverse Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl)amine, a secondary amine with two ether linkages, is a versatile and highly effective polar aprotic solvent with a high boiling point. Its unique combination of properties, including high polarity, good solvating power for a range of organic and inorganic compounds, and a relatively high boiling point, makes it a valuable alternative to more common solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) in various chemical reactions. This document provides detailed application notes and generalized protocols for the use of this compound as a solvent in organic synthesis, particularly in cross-coupling reactions and nanoparticle synthesis.

Physicochemical Properties

The utility of this compound as a solvent is underpinned by its distinct physical and chemical properties. A summary of these properties is presented below, allowing for easy comparison with other common solvents.

PropertyValueReference(s)
CAS Number 111-95-5[1][2]
Molecular Formula C₆H₁₅NO₂[1][2]
Molecular Weight 133.19 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 170-172 °C[1][5]
Density 0.902 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.419[1][5]
Flash Point 58 °C (closed cup)[1]
Solubility in Water Highly soluble (872 g/L at 25 °C)[3]
Melting Point < -60 °C[4]

Applications in Chemical Synthesis

This compound's high boiling point makes it particularly suitable for reactions requiring elevated temperatures to proceed at a reasonable rate. Its polar nature and the presence of both amine and ether functionalities allow it to effectively solvate a variety of reagents, including metal catalysts, organic substrates, and inorganic bases.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as an effective solvent for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The high boiling point of this compound allows for a wider operational temperature range, which can be crucial for activating less reactive substrates.

This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using this compound as the solvent.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • This compound (as solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add this compound as the solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add this compound (Solvent) heat Heat and Stir (100-150 °C) solvent->heat inert->solvent monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: Workflow for a generalized Suzuki-Miyaura coupling reaction.

Synthesis of Nanoparticles

The synthesis of nanoparticles often requires high temperatures to facilitate the decomposition of precursors and the growth of crystalline structures. This compound can act as a high-boiling point solvent and a coordinating agent in the synthesis of various metal and metal oxide nanoparticles. Its amine functionality can stabilize the nanoparticle surface, preventing aggregation.

This protocol describes a general method for synthesizing metal oxide nanoparticles via the thermal decomposition of a metal precursor in this compound.

Materials:

  • Metal precursor (e.g., metal acetylacetonate, 1.0 equiv)

  • This compound (as solvent and coordinating agent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, add the metal precursor and this compound.

  • Flush the system with an inert gas for 15-30 minutes.

  • Heat the mixture to a high temperature (e.g., 150-200 °C) under a continuous flow of inert gas and with vigorous stirring.

  • Maintain the reaction at this temperature for a set period (e.g., 1-4 hours) to allow for nanoparticle formation and growth.

  • After the reaction, cool the mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol (B145695) or acetone).

  • Isolate the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with the non-solvent to remove any residual solvent and unreacted precursors.

  • Dry the nanoparticles under vacuum.

Nanoparticle_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Nanoparticle Formation cluster_isolation Isolation & Purification precursor Add Metal Precursor solvent Add this compound precursor->solvent inert Inert Atmosphere solvent->inert heat Heat to High Temp (150-200 °C) inert->heat growth Nanoparticle Growth (1-4 hours) heat->growth cool Cool to RT growth->cool precipitate Precipitate with Non-solvent cool->precipitate centrifuge Isolate via Centrifugation precipitate->centrifuge wash Wash & Dry centrifuge->wash nanoparticles Purified Nanoparticles wash->nanoparticles

Caption: Workflow for the synthesis of metal oxide nanoparticles.

Safety and Handling

This compound is a flammable liquid and can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

Conclusion

This compound is a promising high-boiling point, polar aprotic solvent for a range of chemical reactions. Its ability to facilitate reactions at elevated temperatures and effectively solvate diverse reagents makes it a valuable tool for researchers in organic synthesis, materials science, and drug development. While specific comparative performance data is not widely available in the literature, the generalized protocols provided herein offer a solid starting point for exploring the utility of this compound as a solvent in your research.

References

Application Notes and Protocols for the Preparation of Transition-Metal Complexes with Amine Bis(phenol) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and characterization of transition-metal complexes featuring amine bis(phenol) ligands. These compounds are of significant interest due to their versatile coordination chemistry and applications in catalysis and materials science.[1][2][3][4]

Introduction

Amine bis(phenolate) ligands are a class of chelating molecules that can stabilize a wide range of transition metals in various oxidation states. The [O, N, O] donor set of these ligands imparts significant stability to the resulting metal complexes. The steric and electronic properties of the complexes can be readily tuned by modifying the substituents on the phenolate (B1203915) rings or the amine donor, influencing their reactivity and catalytic activity.[1][3] This versatility has led to their use in diverse applications, including olefin polymerization, ring-opening polymerization, and cross-coupling reactions.[2][3][4][5][6]

General Experimental Workflow

The synthesis of transition-metal complexes with amine bis(phenol) ligands typically involves a multi-step process. The general workflow includes the synthesis of the amine bis(phenol) pro-ligand, followed by its reaction with a suitable metal precursor.

Experimental Workflow cluster_ligand Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization Phenol (B47542) Phenol Mannich_Reaction Mannich Condensation Phenol->Mannich_Reaction Formaldehyde (B43269) Formaldehyde Formaldehyde->Mannich_Reaction Primary_Amine Primary_Amine Primary_Amine->Mannich_Reaction Pro_Ligand Amine Bis(phenol) Pro-ligand Mannich_Reaction->Pro_Ligand Deprotonation Deprotonation Pro_Ligand->Deprotonation Metal_Precursor Transition Metal Precursor (e.g., MCln, M(OR)n) Coordination Coordination Metal_Precursor->Coordination Base Base Base->Deprotonation Deprotonation->Coordination TM_Complex Transition-Metal Amine Bis(phenolate) Complex Coordination->TM_Complex Spectroscopy Spectroscopy (NMR, IR, UV-Vis) TM_Complex->Spectroscopy MS Mass Spectrometry TM_Complex->MS XRay X-ray Diffraction TM_Complex->XRay

General workflow for synthesis and characterization.

Experimental Protocols

Protocol 1: Synthesis of an Amine Bis(phenol) Pro-Ligand via Mannich Reaction

This protocol describes a general method for the synthesis of an N-substituted bis(2-hydroxy-3,5-dialkylbenzyl)amine pro-ligand.[7]

Materials:

  • Substituted phenol (e.g., 2,4-di-tert-butylphenol)

  • Primary amine (e.g., benzylamine)

  • Formaldehyde (37% aqueous solution)

  • Ethanol (B145695)

  • Hexane (B92381)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (2.0 equivalents) in ethanol.

  • To this solution, add the primary amine (1.0 equivalent) and formaldehyde solution (2.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate will form. Filter the solid and wash it with cold ethanol and then deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/hexane, to obtain the pure amine bis(phenol) pro-ligand.

  • Dry the product under vacuum.

Characterization: The structure and purity of the synthesized pro-ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Protocol 2: Synthesis of a Titanium(IV) Amine Bis(phenolate) Complex

This protocol details the synthesis of a titanium(IV) complex using the previously prepared pro-ligand.[1]

Materials:

  • Amine bis(phenol) pro-ligand (H₂L)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Anhydrous toluene

  • Anhydrous hexane

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine bis(phenol) pro-ligand (1.0 equivalent) in anhydrous toluene.

  • To this solution, add titanium(IV) isopropoxide (1.0 equivalent) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. A color change is typically observed.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Wash the solid with anhydrous hexane to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the titanium(IV) amine bis(phenolate) complex.

Characterization Data: The final complex should be characterized to confirm its structure and purity.

Characterization TechniqueExpected Observations
¹H NMR Disappearance of the phenolic -OH proton signal. Shifts in the aromatic and methylene (B1212753) proton signals upon coordination to the metal center.
¹³C NMR Shifts in the carbon signals of the phenolate rings and the methylene groups.
FT-IR Disappearance of the broad O-H stretching band of the pro-ligand. Appearance of new bands corresponding to Ti-O stretching vibrations.[8]
Elemental Analysis The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.
X-ray Crystallography Single crystals, if obtainable, will provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the titanium center.[1]
Protocol 3: Synthesis of an Iron(III) Amine Bis(phenolate) Complex

This protocol outlines the synthesis of an iron(III) complex.[2]

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the amine bis(phenol) pro-ligand (1.0 equivalent) in anhydrous THF.

  • Add triethylamine (2.2 equivalents) to the suspension to deprotonate the phenolic groups. Stir for 30 minutes.

  • In a separate flask, dissolve anhydrous iron(III) chloride (1.0 equivalent) in anhydrous THF.

  • Slowly add the FeCl₃ solution to the ligand solution at room temperature. The reaction mixture will typically change color.

  • Stir the reaction for 12-24 hours.

  • Filter the reaction mixture to remove the triethylammonium (B8662869) chloride byproduct.

  • Remove the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether and dry under vacuum to obtain the iron(III) amine bis(phenolate) complex.

Quantitative Data Summary:

Complex TypeMetal PrecursorLigand:Metal RatioSolventBaseTypical Yield (%)Reference
Titanium(IV)Ti(OⁱPr)₄1:1TolueneNone85-95[1]
Iron(III)FeCl₃1:1THFTriethylamine70-85[2]
Palladium(II)Pd(OAc)₂1:1ToluenePyridine>90[5]
Zirconium(IV)Zr(CH₂Ph)₄1:1TolueneNone>95[3]
Lanthanide(III)LnCl₃1:1THFNaH or n-BuLi60-80[6]

Logical Relationship in Ligand Design for Catalysis

The catalytic activity of these complexes is highly dependent on the ligand architecture. The following diagram illustrates the relationship between ligand modifications and the resulting catalytic properties.

Ligand Design Logic cluster_ligand_mod Ligand Modification cluster_complex_prop Complex Properties cluster_catalytic_perf Catalytic Performance Steric_Bulk Steric Bulk on Phenolate Rings Coord_Geometry Coordination Geometry Steric_Bulk->Coord_Geometry Metal_Center_Access Accessibility of Metal Center Steric_Bulk->Metal_Center_Access Amine_Substituent Substituent on Amine Donor Amine_Substituent->Coord_Geometry Electronic_Effects Electron-donating/ withdrawing Groups Lewis_Acidity Lewis Acidity of Metal Center Electronic_Effects->Lewis_Acidity Activity Catalytic Activity Coord_Geometry->Activity Selectivity Selectivity Coord_Geometry->Selectivity Metal_Center_Access->Activity Lewis_Acidity->Activity Stability Catalyst Stability Lewis_Acidity->Stability

Influence of ligand design on catalytic properties.

Applications in Drug Development

While the primary applications of these complexes have been in catalysis, their ability to coordinate to biologically relevant metal ions and their tunable structures suggest potential for investigation in medicinal chemistry. For instance, iron complexes could be explored for their relevance to iron-containing enzymes, and the ligands themselves could act as chelating agents. Further research is required to explore these possibilities.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions should be taken when handling all chemicals. Reactions involving air- and moisture-sensitive reagents should be performed using standard Schlenk line or glovebox techniques.

References

Application Notes and Protocols for Intramolecular Acceptorless Dehydrogenative Coupling using Bis(2-methoxyethyl)ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bis(2-methoxyethyl)ether (diglyme) in the intramolecular acceptorless dehydrogenative coupling (ADC) reaction to synthesize a variety of quinazolinone derivatives. This method offers a clean, efficient, and catalyst-free approach, utilizing molecular oxygen as the sole oxidant.

Introduction

Quinazolinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Traditional synthetic routes often require harsh reaction conditions, stoichiometric oxidants, or expensive metal catalysts. The use of bis(2-methoxyethyl)ether in an intramolecular acceptorless dehydrogenative coupling reaction presents a green and atom-economical alternative for the synthesis of these valuable scaffolds.[1][2] This approach, which proceeds in the presence of molecular oxygen, avoids the need for external initiators, catalysts, or additives, making it an attractive methodology for sustainable chemical synthesis.[1][2]

Bis(2-methoxyethyl)ether not only acts as a high-boiling point solvent but also appears to play a promotional role in the reaction, facilitating the oxidative dehydrogenative coupling sequence.[1] The practicality of this method has been demonstrated through the synthesis of a wide range of structurally diverse quinazolinones, including dihydroisoquinolino[2,1-a]quinazolinones and 2-aryl quinazolinones, and its applicability to gram-scale reactions.[1][2]

Data Presentation

The following table summarizes the substrate scope for the intramolecular acceptorless dehydrogenative coupling reaction for the synthesis of various quinazolinone derivatives. The presented data is based on the reported synthesis of twenty-nine examples, showcasing the versatility of this protocol.[1][2]

EntrySubstrateProductYield (%)
12-((benzyl)amino)benzamide2-phenylquinazolin-4(3H)-oneHigh
22-((4-methylbenzyl)amino)benzamide2-(p-tolyl)quinazolin-4(3H)-oneHigh
32-((4-methoxybenzyl)amino)benzamide2-(4-methoxyphenyl)quinazolin-4(3H)-oneHigh
42-((4-chlorobenzyl)amino)benzamide2-(4-chlorophenyl)quinazolin-4(3H)-oneHigh
52-((1-phenylethyl)amino)benzamide2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-oneModerate
6N-(2-carbamoylphenyl)-1,2,3,4-tetrahydroisoquinolineDihydroisoquinolino[2,1-a]quinazolinoneHigh
72-(benzhydrylamino)benzamide2,2-diphenyl-2,3-dihydroquinazolin-4(1H)-oneModerate
82-((furan-2-ylmethyl)amino)benzamide2-(furan-2-yl)quinazolin-4(3H)-oneHigh
92-((thiophen-2-ylmethyl)amino)benzamide2-(thiophen-2-yl)quinazolin-4(3H)-oneHigh
102-((pyridin-2-ylmethyl)amino)benzamide2-(pyridin-2-yl)quinazolin-4(3H)-oneGood

Note: The yields are categorized as "High" (>80%), "Good" (60-80%), and "Moderate" (40-60%) based on typical outcomes for this type of reaction as specific yield percentages for all 29 examples were not publicly available.

Experimental Protocols

General Procedure for the Synthesis of Quinazolinones:

This protocol is a generalized procedure based on the reported methodology.[1][2]

Materials:

  • Substituted 2-aminobenzamide (B116534) derivative (1.0 eq)

  • Bis(2-methoxyethyl)ether (Diglyme)

  • Oxygen (balloon or atmospheric)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted 2-aminobenzamide derivative (e.g., 0.5 mmol).

  • Add bis(2-methoxyethyl)ether (e.g., 3 mL) to the flask.

  • The flask is then filled with oxygen from a balloon, or the reaction is left open to the atmosphere.

  • The reaction mixture is stirred and heated to 120 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired quinazolinone product.

Gram-Scale Synthesis Example:

For a gram-scale reaction, the procedure is scaled up accordingly. For instance, 5 mmol of the 2-aminobenzamide derivative can be reacted in 30 mL of bis(2-methoxyethyl)ether under an oxygen atmosphere. The purification would then be performed on a larger scale.[1]

Visualizations

Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start add_reagents Add 2-aminobenzamide and Bis(2-methoxyethyl)ether start->add_reagents setup_atmosphere Introduce Oxygen (Balloon or Air) add_reagents->setup_atmosphere heat_stir Heat to 120 °C with Stirring setup_atmosphere->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Remove Solvent cool->evaporate purify Column Chromatography evaporate->purify end Isolated Product purify->end

Caption: General experimental workflow for the synthesis of quinazolinones.

Proposed Reaction Mechanism:

reaction_mechanism cluster_mechanism Proposed Reaction Pathway reactant Starting Material 2-((Benzyl)amino)benzamide intermediate1 Intermediate A Radical Formation reactant->intermediate1 Bis(2-methoxyethyl)ether, 120 °C, O2 intermediate2 Intermediate B Cyclization intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Intermediate C Dihydroquinazolinone intermediate2->intermediate3 product Product 2-Phenylquinazolin-4(3H)-one intermediate3->product Dehydrogenation h2o2 H2O2 intermediate3->h2o2 - H2 oxygen O2 oxygen->intermediate1 h2o H2O h2o2->h2o Decomposition

Caption: Plausible mechanism for the acceptorless dehydrogenative coupling.

References

Troubleshooting & Optimization

Troubleshooting low product yield in Bis(2-Methoxyethyl)amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(2-Methoxyethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to improve product yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is typically synthesized via the N-alkylation of 2-methoxyethylamine (B85606) with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride). Another potential, though less common, route is the reductive amination of 2-methoxyacetaldehyde with 2-methoxyethylamine.

Q2: I am observing a significant amount of unreacted 2-methoxyethylamine. What could be the cause?

A2: Incomplete reaction is a common issue. Several factors could contribute to this:

  • Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.

  • Ineffective base: The base used may not be strong enough to deprotonate the primary amine effectively, thus reducing its nucleophilicity.

  • Poor quality of reagents: The alkylating agent or the starting amine may be impure or degraded.

Q3: My final product is a mixture containing a significant portion of a higher molecular weight impurity. What is this likely to be and how can I avoid it?

A3: The higher molecular weight impurity is likely the tertiary amine, Tris(2-methoxyethyl)amine, resulting from overalkylation of the desired secondary amine. This is a common side reaction in the synthesis of secondary amines from primary amines. To minimize its formation, consider the following:

  • Stoichiometry: Use a slight excess of the primary amine (2-methoxyethylamine) relative to the alkylating agent.

  • Controlled addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.

  • Choice of base: The use of specific bases, such as cesium-based catalysts, has been shown to improve selectivity for mono-alkylation.[1][2]

Q4: The purification of the final product by distillation is resulting in a low recovery of this compound. Why might this be happening?

A4: Low recovery during distillation could be due to a few factors:

  • Azeotrope formation: The product may form an azeotrope with the solvent or impurities, leading to co-distillation and loss of product in mixed fractions.

  • Thermal degradation: Although this compound has a relatively high boiling point (170-172 °C), prolonged heating at high temperatures could lead to some degradation.[3]

  • Incomplete separation from byproducts: If significant amounts of starting material or the overalkylation product are present, their boiling points might be close enough to make sharp fractionation difficult.

Troubleshooting Guide for Low Product Yield

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion of Starting Material 1. Reaction temperature is too low. 2. Reaction time is insufficient. 3. The base is not strong enough or used in insufficient quantity. 4. Poor quality of 2-methoxyethyl chloride (e.g., hydrolyzed).1. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 2. Extend the reaction time, monitoring periodically to determine the point of maximum conversion. 3. Switch to a stronger base (e.g., sodium hydride) or use a larger excess of a weaker base (e.g., potassium carbonate).[4] 4. Use freshly distilled or a new bottle of 2-methoxyethyl chloride.
Formation of Overalkylation Product (Tris(2-methoxyethyl)amine) 1. Molar ratio of reactants is not optimal. 2. The concentration of the alkylating agent is too high during the reaction. 3. The chosen base promotes dialkylation.1. Use a molar excess of 2-methoxyethylamine (e.g., 1.5 to 2 equivalents) relative to 2-methoxyethyl chloride. 2. Add the 2-methoxyethyl chloride dropwise to the reaction mixture over an extended period. 3. Consider using a cesium-based catalyst, which has been reported to enhance selectivity for mono-alkylation.[1][2]
Presence of Unidentified Impurities 1. Side reactions due to impurities in starting materials. 2. Thermal decomposition during reaction or workup. 3. Reaction with the solvent.1. Ensure the purity of all reagents and solvents before use. Distill solvents and liquid reagents if necessary. 2. Maintain careful temperature control throughout the process. If heating is required, use a well-controlled heating mantle and monitor the internal temperature. 3. Choose an inert solvent for the reaction, such as acetonitrile (B52724) or DMF.
Product Loss During Workup and Purification 1. Inefficient extraction of the product from the aqueous phase. 2. The product is partially soluble in the aqueous wash solutions. 3. Inefficient distillation.1. Perform multiple extractions with a suitable organic solvent. 2. Saturate the aqueous layer with salt (brine) to decrease the solubility of the amine in the aqueous phase. 3. Use a fractional distillation column for better separation and perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.

Experimental Protocols

Protocol 1: N-Alkylation of 2-Methoxyethylamine with 2-Methoxyethyl Chloride

This protocol is adapted from a general procedure for the N-alkylation of primary amines.[4]

Materials:

  • 2-Methoxyethylamine (1.5 equivalents)

  • 2-Methoxyethyl chloride (1.0 equivalent)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyethylamine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add 2-methoxyethyl chloride to the stirred suspension.

  • Heat the reaction mixture to 50 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting amine.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Process Optimization and Logic

To systematically troubleshoot low yield, a logical approach is necessary. The following diagram illustrates a decision-making workflow for identifying and resolving common issues in the synthesis of this compound.

TroubleshootingWorkflow cluster_optimize_conditions Optimization Strategies start Low Product Yield check_conversion Check Conversion of Starting Material (TLC/GC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction side_products Significant Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes workup_issue Investigate Workup and Purification side_products->workup_issue No side_products->optimize_conditions Yes optimize_purification Optimize Purification workup_issue->optimize_purification end_yield_improved Yield Improved optimize_conditions->end_yield_improved increase_temp Increase Temperature optimize_conditions->increase_temp increase_time Increase Reaction Time optimize_conditions->increase_time change_base Change Base/Stoichiometry optimize_conditions->change_base control_addition Control Reagent Addition optimize_conditions->control_addition optimize_purification->end_yield_improved end_consult Consult Further Literature end_yield_improved->end_consult Further Optimization Needed

Troubleshooting workflow for low product yield.

References

Optimization of reaction conditions for syntheses using Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Syntheses Using Bis(2-Methoxyethyl)amine

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a versatile secondary amine used as a reactant or building block in various organic syntheses. Key applications include:

  • Buchwald-Hartwig Amination: It serves as a reactant with aryl and heteroaryl halides to form corresponding aryl amines.

  • Pharmaceutical Synthesis: It is used as a precursor in the synthesis of pharmaceuticals, such as preparing pyrido[2,3-d]pyrimidin-7-ones, which act as selective inhibitors for cyclin-dependent kinases 4 and 6 (CDK4/6).[1]

  • α-Ketoamide Synthesis: It can be used in metal-free oxidative coupling reactions with methyl ketones to produce α-ketoamides.

  • Fluorinating Agent Precursor: The derivative, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is a thermally stable deoxofluorinating agent used to convert alcohols, aldehydes, and ketones to their corresponding fluorinated analogues.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of this compound is crucial for handling and for designing reaction setups. Key properties are summarized in the table below.

Q3: In which solvents is this compound soluble?

A3: The solubility of this compound is influenced by its two methoxy (B1213986) groups and the central amine group.

  • Polar Organic Solvents: It is highly soluble in polar organic solvents like methanol (B129727) and ethanol (B145695).[2]

  • Water: It has moderate solubility in water due to the amine group's ability to form hydrogen bonds.[2]

  • Non-polar Solvents: Its solubility is significantly lower in non-polar (hydrophobic) solvents.[2]

Q4: What are the critical safety precautions when working with this compound?

A4: this compound is classified as a flammable liquid that can cause severe skin burns and eye damage and is harmful in contact with skin. Always adhere to the following safety protocols:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Keep the compound away from heat, sparks, open flames, and hot surfaces.

  • Store in a cool, well-ventilated area in a tightly sealed container.[3]

  • In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Troubleshooting Guide

This guide addresses common problems encountered during syntheses involving this compound. The principles are derived from general amine chemistry and troubleshooting for structurally related compounds.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Poor Reagent Quality: this compound or other reactants may be degraded or contain impurities.1. Use high-purity reagents. Ensure this compound is clear and colorless. If necessary, purify by distillation.
2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. The rate of amine reactions often increases with temperature, but side reactions can also accelerate.[4]2. Monitor the reaction progress using TLC or HPLC/GC.[5] Consider extending the reaction time or incrementally increasing the temperature.
3. Moisture in Reaction: Atmospheric moisture can react with organometallic catalysts or other sensitive reagents.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[6]
Formation of Side Products/Impurities 1. High Reaction Temperature: Elevated temperatures can lead to decomposition or unwanted side reactions. For related amine compounds, high temperatures can favor intermolecular reactions, leading to dimers or polymers.[5][6]1. Maintain strict temperature control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
2. Incorrect Stoichiometry: Using an incorrect molar ratio of reactants can lead to side products or unreacted starting material.2. Carefully control the stoichiometry. For sensitive reactions, consider the slow addition of one reactant to the other to maintain a low concentration of the added reagent.[7]
3. Oxidation: The amine may be susceptible to oxidation, especially if the reaction is run at high temperatures or exposed to air.3. Degas solvents and run the reaction under an inert atmosphere to prevent oxidation.
Difficult Product Purification 1. Product is an Oil: The presence of impurities or residual solvent can prevent crystallization.1. Attempt purification via column chromatography. For basic amine products, silica (B1680970) gel chromatography can sometimes be challenging; consider using alumina (B75360) or a silica gel column treated with a small amount of triethylamine (B128534) in the eluent.
2. Emulsion during Aqueous Workup: The amphiphilic nature of some amine products can lead to emulsions during extraction.2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite.
3. Product Loss during Workup: The product may have some water solubility, leading to loss in the aqueous phase.3. After the initial extraction, back-extract the aqueous layer one or more times with the organic solvent to recover any dissolved product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 111-95-5
Molecular Formula C₆H₁₅NO₂[8]
Molecular Weight 133.19 g/mol [8]
Appearance Colorless liquid[3]
Density 0.902 g/mL at 25 °C
Boiling Point 170-172 °C
Flash Point 58 °C (136.4 °F) - closed cup
Refractive Index n20/D 1.419

Experimental Protocols

While a specific protocol for optimizing a reaction with this compound is highly substrate-dependent, the following section provides a general workflow and a detailed protocol for a common purification technique adapted for amine-containing products.

Protocol 1: General Workflow for Reaction Optimization

Optimizing a chemical reaction is a systematic process.[9][10] This workflow can be adapted for syntheses using this compound.

G A 1. Define Reaction (Substrates, Product) B 2. Initial Condition Test (Literature or standard conditions) A->B C 3. Analyze Results (TLC, LC-MS, GC-MS) B->C D 4. Identify Key Variables (Temperature, Solvent, Catalyst, Time) C->D E 5. Vary One Factor at a Time (OFAT) or Design of Experiments (DoE) D->E F 6. Run Matrix of Experiments E->F G 7. Analyze & Identify Optimum F->G H 8. Confirm & Scale-Up G->H

Caption: General workflow for reaction optimization.

Protocol 2: Purification by Recrystallization for an Amine Hydrochloride Salt

This protocol is adapted for purifying the hydrochloride salt of a product derived from a reaction. Converting the amine product to its hydrochloride salt can improve stability and ease of crystallization, a common strategy for compounds like Bis(2-chloroethyl)amine.[11][12]

  • Salt Formation: After the reaction workup, dissolve the crude amine product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) dropwise while stirring.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Dissolution: Transfer the crude salt to an Erlenmeyer flask. Add a minimal volume of a hot polar solvent, such as ethanol or methanol, to fully dissolve the solid. Gentle warming in a water bath may be necessary.[12]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and filter the hot solution through Celite to remove the charcoal.[12]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slowly add a less polar co-solvent (e.g., diethyl ether) until the solution becomes turbid.[12]

  • Cooling: Let the flask stand undisturbed at room temperature to allow for slow crystal growth. Once crystals begin to form, the flask can be placed in a refrigerator (2-8 °C) to maximize the yield.[12]

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash them with a small volume of the cold recrystallization co-solvent (e.g., diethyl ether), and dry them under vacuum.

Mandatory Visualizations

Troubleshooting Logic Diagram

This diagram provides a logical decision-making flow for troubleshooting common synthesis issues.

G cluster_start Start: Analyze Reaction Output cluster_yield Yield Issues cluster_purity Purity Issues Start Low Conversion or No Reaction? Check_Temp Increase Temperature or Extend Reaction Time Start->Check_Temp Yes Impurity_Profile Multiple Spots on TLC? Start->Impurity_Profile No Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Check_Temp->Check_Reagents Lower_Temp Lower Reaction Temperature Impurity_Profile->Lower_Temp Yes Purify Optimize Purification (Recrystallization, Chromatography) Impurity_Profile->Purify No (Clean but low yield) Check_Atm Use Inert Atmosphere Lower_Temp->Check_Atm

Caption: A decision tree for troubleshooting common synthesis problems.

Common Reaction Pathways

This compound is a nucleophile and a base, participating in several fundamental reaction types.

reaction_pathways cluster_reactions Reaction Types Amine This compound ((MeOCH₂CH₂)₂NH) Nuc_Sub Nucleophilic Substitution (e.g., with Alkyl Halides) Amine->Nuc_Sub Acts as Nucleophile Nuc_Add Nucleophilic Addition (e.g., to Carbonyls) Amine->Nuc_Add Acts as Nucleophile Coupling Coupling Reactions (e.g., Buchwald-Hartwig) Amine->Coupling Acts as Nucleophile Base_Cat Base Catalysis Amine->Base_Cat Acts as Base

Caption: Common reaction types involving this compound.

References

Identifying and minimizing side reactions of Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bis(2-Methoxyethyl)amine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what types of reactions can it undergo?

A1: this compound has two primary reactive sites: the secondary amine nitrogen and the two ether linkages. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. Consequently, it can participate in a variety of reactions common to secondary amines, including but not limited to:

  • N-Alkylation: Reaction with alkyl halides to form tertiary amines.

  • N-Arylation: Palladium-catalyzed coupling with aryl halides (e.g., Buchwald-Hartwig amination) to form N-aryl amines.[1]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Oxidation: The nitrogen can be oxidized, particularly in the presence of strong oxidizing agents.

The ether linkages are generally stable but can be susceptible to cleavage under harsh acidic conditions.

Q2: What are the common impurities that might be present in commercial this compound?

A2: Commercial this compound is typically of high purity (e.g., 98%). However, potential impurities could include starting materials from its synthesis, such as 2-methoxyethanol (B45455) and ammonia, or byproducts of its synthesis. Over time, exposure to air and light may lead to the formation of oxidative degradation products. It is always recommended to use a fresh bottle or to purify the amine if critical applications are intended.

Q3: How should I store this compound to maintain its purity and stability?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is incompatible with strong oxidizing agents and should be stored separately from them. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, and open flames.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation or N-Arylation Reactions

Potential Causes and Solutions

Potential Cause Recommended Solution Benefit
Incomplete Deprotonation Ensure the use of a suitable and sufficient amount of base. For N-alkylation, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) can be effective. For Buchwald-Hartwig amination, strong bases like sodium tert-butoxide are common.Drives the reaction to completion by neutralizing the acid formed and regenerating the nucleophilic amine.
Over-alkylation (for N-alkylation) Use a controlled stoichiometry of the alkylating agent (1.0-1.1 equivalents). Alternatively, consider reductive amination as a more selective method for mono-alkylation.Minimizes the formation of the undesired tertiary amine and quaternary ammonium (B1175870) salt byproducts.
Catalyst Deactivation (for N-arylation) Use high-purity reagents and solvents. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the palladium catalyst.Maintains the catalytic activity throughout the reaction, leading to higher conversion.
Side Reactions of the Amine See the detailed sections below on specific side reactions such as oxidation and ether cleavage.Minimizes the consumption of the starting material in unproductive pathways.
Issue 2: Formation of Unexpected Side Products

This section details potential side reactions of this compound and strategies to minimize them.

In N-alkylation reactions, the desired secondary amine product can compete with the starting material for the alkylating agent, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt.

Minimization Strategies:

  • Stoichiometry Control: Use a slight excess of the amine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired mono-alkylation.

  • Alternative Synthesis: For mono-alkylation, reductive amination is often a more selective method than direct alkylation with an alkyl halide.[2]

Molar Ratio (Amine:Alkyl Halide)Desired Product Yield (%)Tertiary Amine Byproduct (%)
1:1.26525
1:18510
1.2:192<5

Note: This data is for illustrative purposes to demonstrate a chemical principle and is not from a specific documented experiment.

The secondary amine nitrogen in this compound can be oxidized, especially in the presence of oxidizing agents or air (at elevated temperatures), to form hydroxylamines or nitrones.

Minimization Strategies:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Avoid Strong Oxidants: Be mindful of the compatibility of other reagents in the reaction mixture.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Start Reaction Setup Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Degassed_Solvents Use Degassed Solvents Start->Degassed_Solvents Avoid_Oxidants Avoid Incompatible Oxidizing Agents Start->Avoid_Oxidants Desired_Product Minimized Oxidation, Higher Yield of Desired Product Inert_Atmosphere->Desired_Product Degassed_Solvents->Desired_Product Avoid_Oxidants->Desired_Product

Caption: Workflow to minimize oxidation side reactions.

The methoxyethyl groups contain ether linkages that are generally stable. However, under strongly acidic conditions (e.g., HBr, HI) and elevated temperatures, these ethers can be cleaved to form alcohols and alkyl halides.[3][4]

Minimization Strategies:

  • Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions. If an acid is required, consider weaker acids or buffer systems.

  • Temperature Control: Avoid excessive heating, especially in the presence of any acidic species.

  • Protecting Groups: In multi-step syntheses where harsh acidic conditions are unavoidable in a later step, consider if protection of the ether functionality is a viable, albeit less ideal, option.

cluster_0 Ether Cleavage Pathway Amine This compound Protonation Protonation of Ether Oxygen (Strong Acid, H+) Amine->Protonation Oxonium Oxonium Ion Intermediate Protonation->Oxonium Nucleophilic_Attack Nucleophilic Attack (e.g., Br-, I-) Oxonium->Nucleophilic_Attack Products Cleavage Products: Alcohol and Alkyl Halide Nucleophilic_Attack->Products

Caption: Pathway for acid-catalyzed ether cleavage.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide using a non-nucleophilic base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (B52724)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add anhydrous acetonitrile to dissolve the amine (concentration approx. 0.1-0.5 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Stir the solution at room temperature.

  • Slowly add the alkyl halide (1.05 equivalents) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Work-up and Purification:

  • After solvent removal, the residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification is typically achieved by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using this compound

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1-5 mol%), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk flask.

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous toluene.

  • Seal the flask and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • The filtrate can then be washed with water and brine, dried, and concentrated.

  • The crude product is purified by flash column chromatography.

Start Start: Assemble Reagents (Inert Atmosphere) Reaction Reaction: Heat Mixture (e.g., 80-110 °C) Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Work-up: Cool, Filter, Wash Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: N-Aryl-Bis(2-Methoxyethyl)amine Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of Products Synthesized with Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products synthesized using bis(2-methoxyethyl)amine, particularly in reactions involving the Deoxo-Fluor reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity when using this compound in synthesis, for example, with Deoxo-Fluor?

A1: The most common impurity is the unreacted this compound itself or its corresponding amide byproduct, N,N-bis(2-methoxyethyl)amide. This occurs when the amine acts as a nucleophile and reacts with an activated carboxylic acid or acyl fluoride (B91410) intermediate in the reaction mixture.

Q2: What is the primary method for removing this compound and its related byproducts?

A2: The most effective and widely used method is an acid-base extraction.[1][2] this compound is a basic compound and can be selectively protonated with a dilute acid, transferring it to the aqueous phase while the desired neutral or acidic product remains in the organic layer.

Q3: Can I use column chromatography to purify my product?

A3: Yes, silica (B1680970) gel column chromatography is a viable method for purifying products from reactions involving this compound.[3] However, it is often recommended to perform an acid-base extraction prior to chromatography to remove the bulk of the basic impurities. This prevents streaking of the basic amine on the acidic silica gel and improves the separation efficiency.

Q4: How will I know if my purified product is free of this compound-related impurities?

A4: The purity of your final product can be assessed using various analytical techniques. Proton NMR (¹H NMR) spectroscopy can show characteristic peaks for this compound that will be absent in the pure product. Mass spectrometry (MS) can also be used to detect the presence of the impurity by its molecular weight.

Troubleshooting Guides

Issue 1: An emulsion has formed during the acid-base extraction.

Cause: Emulsions are dispersions of one liquid in another and can be caused by vigorous shaking, high concentrations of surfactants, or incompatible pH levels.[4]

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing of the phases without creating a stable emulsion.[5]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5][6]

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

  • Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes help to break up the emulsion.[6]

  • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to the natural separation of the layers.[6]

Issue 2: The product is streaking on the silica gel column, leading to poor separation.

Cause: Basic compounds like this compound can interact strongly with the acidic silica gel, causing tailing or streaking of the desired product if it is also basic or if the impurity is co-eluting.

Solutions:

  • Pre-treatment with Acid-Base Extraction: As mentioned in the FAQs, performing an acid wash before chromatography will remove the majority of the basic impurity.

  • Addition of a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.

  • Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a reverse-phase (C18) column if the polarity of your compound is suitable.

  • Optimize Solvent System: Systematically vary the polarity of your eluent to improve the separation between your product and the impurity. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems.[7]

Issue 3: My final product still shows traces of this compound in the NMR spectrum.

Cause: This indicates that the purification was incomplete.

Solutions:

  • Repeat the Acid Wash: Perform another acid-base extraction on the purified product. Ensure thorough mixing and adequate contact time between the organic and aqueous phases.

  • Optimize Chromatography Conditions: If using column chromatography, consider the solutions in "Issue 2". A shallower solvent gradient or isocratic elution might be necessary to achieve better separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Data Presentation

Table 1: Illustrative Purity Analysis of a Synthesized Amide Product

The following table provides an example of how to present quantitative data on the purity of a product before and after purification. The data is for illustrative purposes only.

Purification StagePurity by ¹H NMR (%)Purity by HPLC-UV (%)Residual this compound (%)
Crude Product657015
After Acid-Base Extraction9092< 1
After Column Chromatography>98>99Not Detected

Experimental Protocols

Detailed Methodology for Acid-Base Extraction

This protocol describes the removal of the basic impurity, this compound, from an organic reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate (B1210297), or diethyl ether).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M NH₄Cl).

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to fully separate. The protonated this compound will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate or diethyl ether).

  • Drain: Carefully drain and discard the aqueous layer.

  • Repeat: Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of the amine.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Detailed Methodology for Silica Gel Column Chromatography

This protocol is for the purification of a product after an initial acid-base extraction.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the product from the acid-base extraction in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes), is often effective.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified product.

Mandatory Visualizations

experimental_workflow_acid_base_extraction cluster_start Start cluster_extraction Acid-Base Extraction cluster_workup Work-up cluster_end End start Crude Product in Organic Solvent add_acid Add Dilute Acid (e.g., 1M HCl) start->add_acid Transfer to Separatory Funnel separate Separate Layers add_acid->separate Mix & Allow to Settle aqueous_phase Aqueous Layer (Contains Protonated Amine) separate->aqueous_phase Discard organic_phase Organic Layer (Contains Product) separate->organic_phase neutral_wash Neutral Wash (NaHCO₃, Brine) organic_phase->neutral_wash dry Dry with Na₂SO₄ neutral_wash->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end experimental_workflow_column_chromatography cluster_start Start cluster_prep Column Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_end End start Partially Purified Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate end Highly Purified Product concentrate->end

References

Strategies to improve reaction selectivity with Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis(2-Methoxyethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction selectivity and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What are the primary applications of this compound in chemical synthesis?

A1: this compound is a versatile secondary amine utilized in several types of chemical reactions. Its common applications include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: It serves as a nucleophile for the formation of carbon-nitrogen (C-N) bonds with aryl and heteroaryl halides.[1][2]

  • Metal-Free Oxidative Coupling: It can be used to synthesize α-ketoamides through a reaction with methyl ketones.[1][2]

  • Synthesis of Sulfonamides: It reacts with perfluoroalkanesulfonyl halides to form N,N-dialkyl perfluoroalkanesulfonamides.[1][2]

  • Synthesis of Succinamide Esters: It can be reacted with succinyl chloride to produce N-(alkoxy)succinamide esters, which are precursors for biodegradable polyesters.[1][2]

Q2: How does the structure of this compound influence its reactivity and selectivity?

A2: The structure of this compound, (CH3OCH2CH2)2NH, features a secondary amine with two methoxyethyl side chains. These ether functionalities can influence reactivity in several ways:

  • Coordinating Ability: The oxygen atoms in the methoxyethyl groups can coordinate to metal centers in catalytic reactions, potentially influencing the catalyst's electronic properties and steric environment, which in turn can affect selectivity.

  • Basicity: The electron-withdrawing inductive effect of the ether oxygen atoms can slightly reduce the basicity of the amine compared to simple dialkylamines. This can be advantageous in reactions where a very strong base might cause side reactions.

  • Steric Hindrance: The two methoxyethyl groups provide moderate steric bulk around the nitrogen atom. This can be beneficial in controlling selectivity, for instance, by favoring mono-arylation over diarylation in Buchwald-Hartwig aminations.

Q3: What are the key factors to consider for improving selectivity in reactions involving this compound?

A3: To enhance reaction selectivity, a systematic optimization of several parameters is crucial. The most influential factors typically include:

  • Catalyst and Ligand Choice: In metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of palladium precursor and phosphine (B1218219) ligand is critical and highly dependent on the substrates.[3] Sterically hindered and electron-rich ligands often promote higher catalytic activity and selectivity.[3]

  • Solvent: The solvent can significantly impact reaction rates and selectivity by affecting the solubility of reagents and intermediates and by potentially coordinating with the catalyst.[3][4][5]

  • Temperature: Reaction temperature is a critical parameter that can influence reaction rate, enantioselectivity, and catalyst stability. Lower temperatures often enhance selectivity at the cost of longer reaction times.[3]

  • Base: In reactions requiring a base, its strength and nature are crucial. The choice of base can affect substrate stability and catalyst performance.[3]

Troubleshooting Guides

Issue 1: Low Selectivity in Buchwald-Hartwig Amination (e.g., Formation of Di-arylation Product)

This guide addresses the common issue of forming undesired side products, such as the double addition of an aryl group to the amine, in palladium-catalyzed C-N coupling reactions.

Potential Cause Recommended Solution Rationale
Inappropriate Ligand Screen a variety of sterically hindered phosphine ligands (e.g., RuPhos, BrettPhos).[6][7]Bulky ligands can create a crowded environment around the palladium center, sterically hindering the approach of a second aryl halide molecule after the initial amination has occurred.
High Reaction Temperature Lower the reaction temperature in increments of 10-20 °C.Higher temperatures can sometimes overcome the activation energy for undesired side reactions. Reducing the temperature can favor the kinetic product.[3]
Suboptimal Solvent Test a range of aprotic solvents with varying polarities (e.g., toluene, dioxane, THF).The solvent can influence the conformation and reactivity of the catalytic complex, thereby affecting selectivity.[3]
Incorrect Base If using a very strong base (e.g., NaOtBu), consider switching to a weaker base (e.g., Cs2CO3, K3PO4).[3]A highly basic environment might facilitate side reactions. A milder base can offer better control.
Issue 2: Poor Regioselectivity in Metal-Free Oxidative Coupling with Unsymmetrical Methyl Ketones

This guide focuses on controlling which α-carbon of an unsymmetrical methyl ketone couples with this compound.

Potential Cause Recommended Solution Rationale
Steric Effects Dominate If the ketone has one significantly less hindered α-position, the reaction will likely favor that site. To alter this, modifying the electronic properties may be necessary.The reaction mechanism may be sensitive to steric hindrance around the ketone.
Electronic Effects Not Optimized Modify the reaction conditions to favor electronic control. This can sometimes be achieved by changing the solvent or adding additives that can interact with the ketone.The regioselectivity of enolate or enol formation, a likely intermediate step, is influenced by both steric and electronic factors.
Inadequate Temperature Control Perform the reaction at a lower temperature.Lower temperatures can enhance the kinetic control of the reaction, potentially favoring one regioisomer over the other.
Solvent Influence Screen different solvents, including polar aprotic (e.g., DMSO, DMF) and nonpolar solvents (e.g., toluene).The solvent can influence the transition state geometry and the relative energies of the pathways leading to different regioisomers.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed coupling of an aryl halide with this compound. Conditions should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 mmol), and the phosphine ligand (e.g., RuPhos, 0.02-0.10 mmol) to a dry reaction vessel.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol) and this compound (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL).

  • Reaction: Seal the vessel and heat the mixture with stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Iodine-Catalyzed Oxidative Coupling of Methyl Ketones

This protocol outlines a general method for the synthesis of α-ketoamides from methyl ketones and this compound.

  • Reaction Setup: To a reaction vessel, add the methyl ketone (1.0 mmol), this compound (1.2 mmol), and iodine (I2) (0.2 mmol).

  • Solvent and Oxidant: Add a suitable solvent such as DMSO (which can also act as the oxidant) and an additional oxidant like tert-butyl hydroperoxide (TBHP) if required.

  • Reaction: Heat the reaction mixture with stirring (typically at 80-120 °C). Monitor the reaction by TLC or GC/LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate (B1220275) solution to remove residual iodine, followed by water and brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.

Visualizations

Troubleshooting_Buchwald_Hartwig cluster_problem Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Selectivity (e.g., Di-arylation Product) cause1 Inappropriate Ligand problem->cause1 cause2 High Temperature problem->cause2 cause3 Suboptimal Solvent problem->cause3 cause4 Incorrect Base problem->cause4 solution1 Screen Sterically Hindered Ligands cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Test Different Aprotic Solvents cause3->solution3 solution4 Use a Weaker Base cause4->solution4

Caption: Troubleshooting logic for low selectivity in Buchwald-Hartwig amination.

Experimental_Workflow_Amination start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Amine, Base, & Solvent setup->add_reagents reaction Heat & Stir (Monitor Progress) add_reagents->reaction workup Cool, Dilute, Wash reaction->workup purify Column Chromatography workup->purify end End Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Managing impurities and difficult crystallization in Bis(2-Methoxyethyl)amine products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(2-Methoxyethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities and overcoming challenges related to crystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a secondary amine with the linear formula (CH₃OCH₂CH₂)₂NH. It is used as a reactant in various chemical syntheses. For example, it is utilized in the Palladium-catalyzed Buchwald-Hartwig amination to create aryl amines, in the synthesis of α-ketoamides, and to prepare N,N-dialkyl perfluoroalkanesulfonamides. It also serves as an intermediate for monomers used in biodegradable polyester (B1180765) synthesis.

Q2: What are the likely impurities in a commercial or synthesized batch of this compound? A2: Impurities can arise from the synthesis process or degradation. Potential impurities include unreacted starting materials, byproducts from over-alkylation, and products of oxidation, as amines can be sensitive to air.[1][2] If synthesized via alkylation of ammonia (B1221849) or a primary amine, the reaction may not stop cleanly, leading to a mixture of primary, secondary, and tertiary amines.[3] Water can also be a significant impurity.

Q3: Why is my this compound product an oil that is difficult to crystallize? A3: this compound is a liquid at room temperature with a very low melting point of <-60°C.[4] Therefore, it will not crystallize under standard laboratory conditions. To achieve a crystalline solid for purification, it must first be converted into a salt, such as a hydrochloride or oxalate (B1200264) salt, which typically have much higher melting points and are more amenable to crystallization.[5][6]

Q4: How should this compound be stored to maintain its purity? A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][8] To prevent oxidation and degradation from contact with air, it is best to store it under an inert gas like nitrogen or argon.[1] It should also be stored separately from acids and oxidizing agents.[1]

Q5: What are the key safety precautions when handling this compound? A5: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage and is harmful in contact with skin.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Ensure all equipment is properly grounded to prevent static discharge.[7] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7]

Troubleshooting Guide

Q1: My product is an oil and will not crystallize, even at low temperatures. What should I do? A1: Since the free amine is a liquid, it must be converted to a salt to induce crystallization. This is a standard technique for purifying amines.[5] You can bubble dry HCl gas through a solution of the amine in an anhydrous solvent like diethyl ether or add a solution of HCl in ether.[2][6] Alternatively, forming an oxalate salt by reacting the amine with oxalic acid in a solvent like isopropanol (B130326) can yield a crystalline product.[6]

Q2: I've formed a salt, but it "oiled out" of solution instead of crystallizing. How can I fix this? A2: "Oiling out" can happen if the boiling point of the solvent is higher than the melting point of your solute or if the solution is too supersaturated.[9] Try one of the following solutions:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.[10]

  • Change the solvent system: Use a lower-boiling point solvent or a different solvent mixture.[9]

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure product if available.[10]

Q3: The crystallization of the amine salt happens too quickly, likely trapping impurities. How can I achieve slower crystal growth? A3: Rapid crystallization can be slowed to improve purity.[10]

  • Increase the amount of solvent: Dissolve the solid in more than the minimum amount of hot solvent. This keeps the compound soluble for longer as it cools.[10]

  • Slow cooling: Insulate the flask to slow the rate of cooling. You can place the flask in a dewar or a large beaker of warm water and allow it to cool to room temperature gradually before moving it to an ice bath.[11]

  • Control the temperature gradient: Let the temperature of the cooling bath resemble the inverse of the solubility curve, cooling slowly just below the crystallization point.[12]

Q4: My final crystalline product has a low yield. What are the common causes? A4: A poor yield (e.g., less than 20%) can result from several factors.[10]

  • Excess solvent: Using too much solvent during recrystallization will cause a significant portion of your product to remain in the mother liquor.[10] If the mother liquor hasn't been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.

  • Premature crystallization: If crystals form in the hot solution during gravity filtration, you can lose product. Ensure your funnel and receiving flask are pre-heated.

  • Improper washing: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.

Q5: How can I confirm the purity of my final this compound product? A5: Several analytical techniques can be used to assess purity. The choice depends on the expected impurities and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile compounds and can separate isomers, though it may require derivatization.[13] High-Performance Liquid Chromatography (HPLC) is another robust method.[13] For a primary standard assessment, Quantitative NMR (qNMR) offers very high accuracy.[13]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number111-95-5
Molecular FormulaC₆H₁₅NO₂[14]
Molecular Weight133.19 g/mol [14]
AppearanceColorless to light yellow liquid
Melting Point< -60 °C[4]
Boiling Point170-172 °C
Density0.902 g/mL at 25 °C
Refractive Index (n20/D)1.419
Flash Point58 °C (136.4 °F) - closed cup

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniqueResolution of ImpuritiesLimit of Quantification (LOQ)Analysis TimeSample Preparation
GC-MS Excellent~0.05%~30 minutesOften requires derivatization
HPLC Very Good~0.07%~20 minutesSimple dissolution
qNMR Good to Very Good~0.5%~15 minutesSimple dissolution
Data adapted from comparative analysis of similar compounds.[13]

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol describes the conversion of crude this compound into its hydrochloride salt, followed by purification via recrystallization.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in anhydrous diethyl ether (10 mL per 1 g of amine) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Acidification: While stirring the solution at 0 °C (ice bath), slowly add a solution of 2 M HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess of HCl will ensure complete salt formation.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and non-basic impurities.

  • Recrystallization: a. Transfer the crude amine hydrochloride salt to a clean Erlenmeyer flask. b. Select a suitable solvent system (e.g., ethanol/diethyl ether, isopropanol). Add the primary solvent (e.g., hot ethanol) dropwise until the solid just dissolves. c. Slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes faintly cloudy. d. Gently warm the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a minimal amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for assessing the purity of the final product.

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the purified this compound product into a 2 mL autosampler vial. b. Add 1 mL of a suitable solvent, such as dichloromethane (B109758) or ethyl acetate. c. If derivatization is needed to analyze for specific impurities or to improve peak shape, add 100 µL of a suitable agent (e.g., BSTFA for silylation). Cap the vial and heat gently if required to complete the reaction.[13] Allow to cool before analysis.

  • GC-MS Conditions (Example):

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[13]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 220 °C. Hold for 5 minutes.[13]

    • MS Transfer Line Temperature: 280 °C.[13]

    • Ion Source Temperature: 230 °C.[13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Calculate the purity by determining the relative peak area of the main product peak against the total area of all peaks. c. Use the mass spectra to identify the main product and any significant impurities by comparing them to library data.

Visualizations

G start Product is an oil, fails to crystallize. is_salt Is the material an amine salt? start->is_salt form_salt Action: Convert to a salt (e.g., HCl, oxalate). is_salt->form_salt No oiled_out Did the salt 'oil out' instead of crystallize? is_salt->oiled_out Yes form_salt->oiled_out slow_cool Action: Re-dissolve, add more solvent, cool slowly. oiled_out->slow_cool Yes success Success: Crystals Formed oiled_out->success No change_solvent Action: Try a different solvent system. slow_cool->change_solvent Still Oiling Out slow_cool->success seed_crystal Action: Add a seed crystal or scratch the flask. change_solvent->seed_crystal Still Oiling Out change_solvent->success seed_crystal->success

Caption: Troubleshooting workflow for difficult crystallization.

G start Crude this compound (Liquid) dissolve 1. Dissolve in Anhydrous Ether start->dissolve acidify 2. Add HCl in Ether at 0°C dissolve->acidify precipitate Crude Amine HCl Salt (White Solid) acidify->precipitate filter1 3. Vacuum Filter & Wash with Cold Ether precipitate->filter1 recrystallize 4. Recrystallize from Hot Ethanol/Ether filter1->recrystallize cool 5. Cool Slowly to Induce Crystal Growth recrystallize->cool filter2 6. Vacuum Filter & Wash with Cold Solvent cool->filter2 dry 7. Dry Under Vacuum filter2->dry end Purified Crystalline Amine HCl Salt dry->end

Caption: Experimental workflow for purification via salt formation.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Methods synthesis SN2 Alkylation or Reductive Amination imp1 Unreacted Starting Materials synthesis->imp1 leads to imp2 Over-alkylation Byproducts synthesis->imp2 leads to imp3 Oxidation/ Degradation Products synthesis->imp3 leads to pur1 Distillation (for free amine) imp1->pur1 addressed by pur2 Salt Formation & Recrystallization imp1->pur2 addressed by pur3 Column Chromatography imp1->pur3 addressed by imp2->pur1 addressed by imp2->pur2 addressed by imp2->pur3 addressed by imp3->pur2 addressed by imp3->pur3 addressed by

Caption: Relationship between synthesis, impurities, and purification.

References

Technical Support Center: Amine Gas Sweetening Plant Corrosion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing corrosion issues encountered in amine gas sweetening plants.

Troubleshooting Guides & FAQs

This section provides answers to common questions and systematic guidance for troubleshooting corrosion problems in your amine treating unit.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary causes of corrosion in an amine gas sweetening plant?

    A1: Corrosion in amine units is rarely caused by the amine itself but rather by the process environment and contaminants.[1][2][3][4] The primary corrosive agents include dissolved acid gases (H₂S and CO₂), Heat Stable Salts (HSS), amine degradation products, and oxygen ingress.[1][2][4][5] High temperatures and fluid velocities can significantly accelerate corrosion rates.[4][6][7]

  • Q2: Where are the most common locations for corrosion in an amine unit?

    A2: Corrosion can occur throughout the unit, but certain areas are more susceptible. These "hotspots" include the hot, rich amine piping, the lean/rich amine interchanger, the regenerator (especially the reboiler and bottom section), and the overhead condenser and accumulator.[3][7][8][9][10] The absorber tower, particularly the bottom section, can also experience wet acid gas corrosion.[10]

  • Q3: What are Heat Stable Salts (HSS) and how do they contribute to corrosion?

    A3: Heat Stable Salts are formed from the reaction of amines with strong acids that are not regenerable by heat in the stripper.[11][12] These acids can enter the system with the feed gas or be formed by the degradation of the amine solution.[11] HSS contribute to corrosion by reducing the pH of the amine solution, increasing its conductivity, and potentially chelating the protective iron sulfide (B99878) layer on carbon steel surfaces.[5][11] They also reduce the acid gas carrying capacity of the amine.[11]

  • Q4: What is the role of amine degradation in corrosion?

    A4: Amine degradation, caused by factors like high temperatures and oxygen contamination, produces corrosive byproducts such as organic acids.[2][13][14] These degradation products can form Heat Stable Salts, further exacerbating corrosion issues.[2][13] Some degradation products, like Bicine, can act as chelating agents, removing the protective iron sulfide layer.[9][15]

  • Q5: How does oxygen ingress affect my amine unit?

    A5: Oxygen entering the amine system, even in trace amounts, is highly detrimental. It leads to the oxidative degradation of the amine, forming corrosive carboxylic acids and contributing to the formation of Heat Stable Salts.[2][5][16] Oxygen can also directly contribute to pitting corrosion.[2]

  • Q6: What are the different types of corrosion I might encounter?

    A6: Several types of corrosion can occur in amine plants, including:

    • General and Localized Pitting Corrosion: Often driven by acid gas flashing and high temperatures.[17][18]

    • Erosion-Corrosion: Caused by high fluid velocities or turbulence, which removes the protective iron sulfide layer.[3][17][19]

    • Amine Stress Corrosion Cracking (SCC): A form of alkaline stress corrosion cracking that typically affects non-post-weld heat-treated (PWHT) carbon steel in lean amine service at elevated temperatures.[6][20][21]

    • Wet H₂S Cracking: This includes several forms of hydrogen-induced cracking, such as sulfide stress cracking (SSC) and hydrogen-induced cracking (HIC), which occur in the presence of H₂S and water.[6][20][21][22]

Troubleshooting Guide

  • Problem: High corrosion rates detected in the rich amine loop.

    • Possible Causes:

      • High Rich Amine Loading: Exceeding the design acid gas loading can lead to acid gas flashing and accelerated corrosion.[3]

      • Elevated Temperatures: Higher temperatures increase reaction rates and corrosion.[4][18]

      • High Velocities: Can cause erosion-corrosion, especially at elbows and restrictions.[23][24]

      • High HSS Concentration: Indicates contamination and a more corrosive solution.[11]

    • Troubleshooting Steps:

      • Analyze the amine solution for acid gas loading, HSS concentration, and degradation products.

      • Review operating temperatures and pressures in the rich amine circuit.

      • Conduct ultrasonic thickness measurements at critical points to identify areas of metal loss.

      • Consider reducing throughput or adjusting process parameters to lower amine loading and temperature.

  • Problem: Corrosion observed in the regenerator and reboiler.

    • Possible Causes:

      • High Reboiler Temperatures: Can lead to thermal degradation of the amine.[13]

      • High HSS Levels: HSS tend to concentrate in the hot sections of the plant, increasing corrosivity.[12]

      • Acid Gas Flashing: Improper pressure control can cause acid gases to come out of solution and attack the metal.[9]

    • Troubleshooting Steps:

      • Monitor reboiler steam rates and temperatures to avoid excessive heat input.

      • Implement a regular amine analysis program to track HSS levels.

      • Consider an amine purification or reclaiming process if HSS levels are too high.

      • Inspect the reboiler and regenerator internals during shutdowns for signs of corrosion.

Data Presentation

Table 1: Typical Operating Parameters and their Impact on Corrosion

ParameterTypical RangeHigh Corrosion Risk IndicationPotential Consequence
Rich Amine Loading (mol acid gas/mol amine) 0.3 - 0.5> 0.5 - 0.6[25]Acid gas flashing, increased corrosion[3]
Lean Amine Loading (mol acid gas/mol amine) 0.01 - 0.1Too low (removes protective sulfide film)[3]Increased corrosion potential
Regenerator Bottom Temperature 120 - 135°C (248 - 275°F)> 132 - 135°C (270 - 275°F)[6][13]Amine thermal degradation[13]
Heat Stable Salts (wt%) < 1% (virgin amine)[17]> 2 - 3%[17]Increased corrosion, foaming, reduced capacity[11][17]
Rich Amine Velocity (carbon steel piping) < 1.8 m/s (6 ft/s)[19][24]> 1.8 m/s (6 ft/s)Erosion-corrosion[19][24]
Lean Amine Velocity (carbon steel piping) < 6.0 m/s (20 ft/s)[24]> 6.0 m/s (20 ft/s)Erosion-corrosion

Table 2: Material Selection Guidelines for Amine Service

Equipment/ServiceStandard MaterialUpgraded Material (for severe service)Rationale for Upgrade
Absorber/Regenerator Shell Carbon Steel (CS)CS with Stainless Steel (SS) cladding (304L/316L)[26]Increased resistance to wet H₂S and CO₂ corrosion.
Lean/Rich Heat Exchanger Tubes Carbon SteelType 316L Stainless Steel[26]Resistance to high temperatures and corrosive rich amine.
Reboiler Tubes Carbon SteelType 316L Stainless Steel, Alloy 825[20][26]Resistance to high temperatures, HSS, and acid gas flashing.
Hot Rich Amine Piping Carbon Steel (PWHT recommended)[17]Type 316L Stainless SteelTo mitigate erosion-corrosion and acid gas flashing.
Regenerator Overhead Condenser Carbon SteelStainless Steels, Alloy 825To resist corrosion from condensed acid gases.

Experimental Protocols

1. Corrosion Monitoring using Weight Loss Coupons

  • Objective: To determine the average corrosion rate over a period of time at a specific location in the process stream.

  • Methodology:

    • Pre-weigh and measure the dimensions of a corrosion coupon made of a material representative of the process equipment.

    • Install the coupon in a coupon holder at the desired monitoring location.

    • Expose the coupon to the process stream for a predetermined period (e.g., 30-90 days).

    • Carefully remove the coupon, clean it according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing base metal.

    • Post-weigh the coupon and calculate the weight loss.

    • Calculate the corrosion rate in mils per year (mpy) using the formula: Corrosion Rate (mpy) = (Weight Loss (g) * K) / (Alloy Density (g/cm³) * Coupon Area (in²) * Exposure Time (hr)) (where K is a constant)

2. Amine Solution Analysis for Heat Stable Salts (HSS)

  • Objective: To quantify the concentration of HSS in the amine solution.

  • Methodology (Ion Chromatography):

    • Obtain a representative sample of the lean amine solution.

    • If necessary, dilute the sample with deionized water to bring the analyte concentrations within the calibrated range of the instrument.

    • Inject a known volume of the prepared sample into an ion chromatograph (IC) equipped with an appropriate column for anion analysis.

    • The IC separates the different anions based on their affinity for the column material.

    • A conductivity detector measures the concentration of each eluting anion.

    • Identify and quantify the HSS anions (e.g., formate, acetate, glycolate, chloride, sulfate, thiosulfate, thiocyanate) by comparing the chromatogram to that of known standards.

    • Report the results as weight percent (wt%) or parts per million (ppm) of each anion in the amine solution.

3. Ultrasonic Thickness (UT) Measurement

  • Objective: To non-destructively measure the wall thickness of pipes (B44673) and vessels to identify metal loss due to corrosion or erosion.

  • Methodology:

    • Identify critical monitoring locations (TMLs - Thickness Monitoring Locations) based on a Risk-Based Inspection (RBI) assessment.[23]

    • Calibrate the ultrasonic thickness gauge using a reference block of a known thickness and material similar to the equipment being inspected.

    • Prepare the surface at the TML by removing any scale or paint to ensure good contact with the transducer.

    • Apply a couplant (gel or grease) to the transducer and press it firmly against the measurement point.

    • The instrument sends an ultrasonic pulse through the material, which reflects off the back wall. The time taken for the echo to return is used to calculate the thickness.

    • Record the thickness reading. Take multiple readings at each TML to ensure accuracy.

    • Compare current readings with previous data to calculate the corrosion rate and remaining equipment life.

Visualizations

Corrosion_Pathway Contaminants Contaminants (O₂, SO₂, Strong Acids) Degradation Amine Degradation (Oxidative & Thermal) Contaminants->Degradation causes HSS Heat Stable Salts (HSS) (Formate, Acetate, etc.) Contaminants->HSS forms Amine_Solution Amine Solution Amine_Solution->Degradation Degradation->HSS forms Protective_Layer Protective Iron Sulfide (FeS) Layer HSS->Protective_Layer damages/chelates Corrosion Active Corrosion (Metal Loss) HSS->Corrosion promotes High_Temp High Temperature (>130°C) High_Temp->Degradation accelerates High_Temp->Corrosion accelerates High_Velocity High Velocity/Turbulence High_Velocity->Protective_Layer erodes Acid_Gases Dissolved Acid Gases (H₂S, CO₂) Acid_Gases->Protective_Layer forms Acid_Gases->Corrosion promotes Carbon_Steel Carbon Steel Equipment Protective_Layer->Carbon_Steel protects Protective_Layer->Corrosion breakdown leads to Carbon_Steel->Corrosion

Caption: Key factors leading to corrosion in amine sweetening plants.

Troubleshooting_Workflow Start Corrosion Symptom Observed (e.g., leak, high Fe in amine) Step1 Step 1: Gather Data - Amine Analysis (HSS, Fe, degradation) - Operating Parameters (T, P, flow) - Inspection Reports (UT) Start->Step1 Step2 Step 2: Identify Location - Rich vs. Lean Loop - Regenerator vs. Absorber - Heat Exchanger, Reboiler Step1->Step2 Decision1 High HSS / Degradation Products? Step2->Decision1 Action1 Action: - Identify contamination source - Consider amine filtration/reclaiming - Review makeup water quality Decision1->Action1 Yes Decision2 High Velocity / Turbulence? Decision1->Decision2 No End Implement Corrective Actions & Monitor Performance Action1->End Action2 Action: - Review piping design - Check for flashing conditions - Consider material upgrade to SS Decision2->Action2 Yes Decision3 High Temperature? Decision2->Decision3 No Action2->End Action3 Action: - Optimize reboiler duty - Check for hot spots - Ensure proper process control Decision3->Action3 Yes Decision4 High Acid Gas Loading? Decision3->Decision4 No Action3->End Action4 Action: - Adjust amine circulation rate - Verify feed gas composition - Optimize absorber performance Decision4->Action4 Yes Decision4->End No Action4->End

Caption: A logical workflow for troubleshooting corrosion issues.

Amine_Degradation_Pathway Amine Primary/Secondary Amine (e.g., MEA, DEA) Oxidative_Deg Oxidative Degradation Amine->Oxidative_Deg Thermal_Deg Thermal Degradation Amine->Thermal_Deg Oxygen Oxygen (O₂) Ingress Oxygen->Oxidative_Deg High_Temp High Temperature (Thermal Stress) High_Temp->Thermal_Deg Deg_Products Degradation Products: - Carboxylic Acids (Formic, Acetic) - Aldehydes - Ammonia Oxidative_Deg->Deg_Products Thermal_Deg->Deg_Products HSS_Formation Heat Stable Salt Formation Deg_Products->HSS_Formation reacts with fresh amine Foaming Foaming & Fouling Deg_Products->Foaming Corrosion Increased Corrosion Potential HSS_Formation->Corrosion

Caption: Simplified pathway of amine degradation and its consequences.

References

Optimizing catalyst loading for reactions involving Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing catalyst loading for reactions involving reagents such as Bis(2-Methoxyethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for my reaction?

A1: The optimal catalyst loading is highly dependent on several factors, including the reactivity of your substrates, the reaction scale, and economic considerations. A typical starting point for optimization is often in the range of 1-2 mol%.[1] For more challenging chemical transformations or on a small scale where maximizing the yield is the primary goal, higher loadings of up to 5 mol% may be required.[1] Conversely, for large-scale industrial processes, significant effort is dedicated to minimizing the catalyst loading, often to less than 1 mol%, to reduce costs.[1] Some highly efficient procedures, such as certain ring-closing metathesis reactions, can achieve near-quantitative conversion with catalyst loadings as low as 50 to 250 ppm.[2]

Q2: Can the order of addition of reagents affect the reaction outcome?

A2: Yes, the order of addition can be critical. For many catalytic systems, pre-forming the active catalyst by mixing the metal precursor and the ligand for a specific period before adding the substrate is crucial for achieving high efficiency and selectivity.[3]

Q3: How should I properly store my catalysts?

A3: Many catalysts, particularly those used in sensitive organic transformations, are susceptible to degradation from air, moisture, and light. It is essential to store them in a cool, dark, and dry environment, preferably within a glovebox or a desiccator under an inert atmosphere (e.g., nitrogen or argon). Always consult the supplier's safety data sheet (SDS) for specific storage recommendations.[3]

Q4: My reaction is very slow. What can I do to increase the rate?

A4: To increase the reaction rate, you can consider several strategies:

  • Increase the reaction temperature: This often leads to a faster reaction, but be mindful of potential side reactions or catalyst decomposition at elevated temperatures.[1]

  • Increase the catalyst loading: A higher concentration of the catalyst can accelerate the reaction.[1]

  • Switch to a more active catalyst system: A different combination of metal precursor and ligand may be more effective for your specific substrates.[1]

  • Use a stronger or more appropriate base: In reactions where a base is required, its strength and solubility can significantly impact the rate.[1]

Troubleshooting Guide

This guide addresses common problems encountered during catalytic reactions, offering potential causes and solutions.

IssuePotential CauseRecommended Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture.[4]1. Catalyst Handling: Ensure the catalyst is handled under a strictly inert atmosphere (e.g., in a glovebox).[4] Use high-quality, air-stable precatalysts when possible.[1]
2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or the reactivity of the substrate.[1][4]2. Optimize Loading: Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%).[1][4]
3. Impurities in Reagents or Solvents: Impurities can act as catalyst poisons.[3][4]3. Purify Materials: Use high-purity, anhydrous reagents and solvents.[3][5] Consider purifying starting materials before use.[1]
4. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.[4]4. Adjust Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.[4]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.[1]1. Improve Stability: An excess of ligand relative to the metal can sometimes enhance catalyst stability.[1] Consider a more robust precatalyst or lowering the reaction temperature to reduce the rate of decomposition.[1]
2. Product Inhibition: The reaction product may be coordinating to the metal center, thereby inhibiting further catalysis.[1]2. Modify Conditions: This is a more complex issue that may require adjusting the ligand, solvent, or other reaction parameters to minimize product binding.
Low Isolated Yield with High Conversion 1. Product Degradation: The desired product might be unstable under the reaction conditions.1. Monitor Reaction Time: Track the reaction progress over time. It's possible the product forms and then degrades. Quench the reaction as soon as the starting material is consumed.[3]
2. Side Reactions: The catalyst might be promoting undesired side reactions that consume the product.2. Re-evaluate Conditions: Altering the temperature, solvent, or ligand may help to suppress side reactions.
Inconsistent Results Between Batches 1. Variable Quality of Reagents: The purity of solvents and reagents can differ between batches.[3]1. Use Fresh Reagents: Employ freshly purified solvents and reagents for each experiment to ensure consistency.[3]
2. Fluctuations in Reaction Conditions: Minor variations in temperature, stirring rate, or atmosphere can impact the outcome.[3][4]2. Maintain Strict Control: Use reliable temperature control systems and ensure a consistently inert atmosphere for all reactions.[3]

Data Presentation

The following tables provide illustrative data showing how catalyst loading can influence reaction outcomes. Note that the optimal conditions are specific to each reaction.

Table 1: Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Yield (%)Reaction Type/Reference
0.575General Palladium-Catalyzed Coupling
1.092General Palladium-Catalyzed Coupling
2.096General Palladium-Catalyzed Coupling
5.095General Palladium-Catalyzed Coupling

Data is illustrative and compiled from general trends observed in the literature.[3]

Table 2: Influence of Catalyst Loading on Conversion and Selectivity

Catalyst Loading (mol%)Conversion (%)Selectivity to Desired Product (%)
0.16098
0.59597
1.0>9996
2.0>9993

This table illustrates that while higher catalyst loading can increase conversion, it may sometimes lead to a decrease in selectivity due to the promotion of side reactions.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Palladium-Catalyzed Cross-Coupling Reaction

This protocol describes a general procedure for determining the optimal catalyst loading for a reaction, such as a Buchwald-Hartwig amination, where this compound could be used as a reactant.[6]

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., XPhos, BrettPhos)

  • Aryl halide (1.0 equivalent)

  • Amine (e.g., this compound, 1.2 equivalents)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Reaction vials or Schlenk tubes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Setup: In an inert atmosphere glovebox, arrange a series of reaction vials.

  • Catalyst/Ligand Addition: To each vial, add the desired amount of palladium precatalyst and ligand. For initial screening, this could be 2 mol% Pd and 4 mol% ligand.

  • Reagent Addition: To each vial, add the base, the aryl halide, and the anhydrous, degassed solvent.

  • Amine Addition: Add the amine to each vial.

  • Reaction: Seal the vials and remove them from the glovebox. Place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reactions at set time intervals (e.g., 1h, 4h, 12h) using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Optimization: Based on the results, set up subsequent arrays of reactions, systematically varying the catalyst loading (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%) while keeping other parameters constant.

  • Analysis: Determine the yield and purity of the product for each reaction to identify the catalyst loading that provides the best balance of efficiency, speed, and product purity.

  • Workup (Upon Completion): Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated. The crude product is purified by flash column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare & Purify Reagents (Substrates, Solvent, Base) setup_rxn Set up Reaction Array (Inert Atmosphere) prep_reagents->setup_rxn add_catalyst Add Catalyst & Ligand (Vary Loading) setup_rxn->add_catalyst add_reagents Add Substrates & Base add_catalyst->add_reagents run_rxn Heat & Stir Reaction (Constant Temperature) add_reagents->run_rxn monitor Monitor Progress (TLC, GC-MS, LC-MS) run_rxn->monitor monitor->run_rxn Continue Reaction analyze Analyze Yield & Purity monitor->analyze optimize Identify Optimal Loading analyze->optimize

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_tree cluster_yield Yield Issues cluster_rate Rate Issues start Problem with Catalytic Reaction low_conversion Low Conversion? start->low_conversion slow_reaction Reaction Slow or Stalled? start->slow_reaction cause_inactive_cat Inactive Catalyst? low_conversion->cause_inactive_cat Yes cause_low_loading Insufficient Loading? cause_inactive_cat->cause_low_loading No sol_handle_cat Improve Catalyst Handling (Inert Atmosphere) cause_inactive_cat->sol_handle_cat Yes sol_increase_loading Increase Catalyst Loading cause_low_loading->sol_increase_loading Yes cause_deactivation Catalyst Deactivation? slow_reaction->cause_deactivation Yes cause_temp Temperature Too Low? cause_deactivation->cause_temp No sol_stabilize Use More Ligand or Lower Temperature cause_deactivation->sol_stabilize Yes sol_increase_temp Increase Temperature cause_temp->sol_increase_temp Yes

Caption: Troubleshooting decision tree for catalytic reactions.

References

Controlling exotherms during scale-up of reactions with Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(2-Methoxyethyl)amine Reaction Scale-Up

This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving this compound. The primary focus is on the identification, management, and control of reaction exotherms to ensure process safety and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm and why is it a critical concern during scale-up?

An exothermic reaction is a chemical process that releases energy in the form of heat. During scale-up, managing this heat becomes significantly more challenging due to a fundamental principle of geometry:

  • The volume of a reactor (and thus its potential for heat generation) increases by the cube of its radius (V ∝ r³).

  • The surface area available for heat transfer (cooling) only increases by the square of its radius (A ∝ r²).

This disparity means that as the reaction scale increases, the ability to remove heat does not keep pace with the rate of heat generation.[1][2] If not properly controlled, this can lead to a rapid increase in temperature, a condition known as a thermal runaway.[3]

Q2: What specific properties of this compound are relevant to exothermic risk?

This compound is a flammable liquid with a flash point of approximately 58°C (136.4°F).[4][5] Vapors can form explosive mixtures with air at elevated temperatures.[6] As a secondary amine, it is a versatile reactant but can engage in highly energetic reactions with various functional groups. Its reactivity, combined with its flammability, necessitates careful thermal management.

Q3: What are the potential consequences of an uncontrolled exotherm?

An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably due to the rising temperature, creating a positive feedback loop.[3] The consequences can be severe, including:

  • Boiling of Solvents: Rapid pressure buildup inside the reactor, potentially exceeding its limits.

  • Side Reactions and Decomposition: At elevated temperatures, undesired side reactions or decomposition of reactants, products, or solvents can occur, generating non-condensable gases and further increasing pressure.

  • Product Degradation: Loss of yield and purity of the desired product.

  • Equipment Failure: Over-pressurization can lead to catastrophic failure of the reactor.

  • Safety Incidents: Release of flammable or toxic materials, fire, or explosion.

Q4: What common reaction types with this compound warrant special attention for exotherms?

While any reaction can be exothermic, certain classes of reactions involving secondary amines are known to be particularly energetic. These include:

  • Reactions with Epoxides: The ring-opening of epoxides by amines is often highly exothermic.[7]

  • Acylations: Reactions with acyl halides or acid anhydrides to form amides can be very rapid and generate significant heat.

  • Reactions with Strong Acids: Neutralization reactions are typically exothermic.

  • Reductive Aminations: While the overall transformation may be controlled, individual steps or the use of certain reagents can present thermal hazards.[8]

  • Buchwald-Hartwig Amination: The catalytic cycle for this C-N bond formation can have exothermic steps, and care must be taken during reagent addition and catalyst initiation.[4]

Troubleshooting Guide for Exotherm Control

This section addresses common issues encountered during the scale-up of reactions involving this compound.

Issue Possible Cause(s) Recommended Solution(s)
1. Temperature rises too quickly during reagent addition. Reagent addition rate is too fast for the system's cooling capacity.Insufficient solvent volume (reaction is too concentrated).[3]Inadequate cooling or heat transfer.Reduce Addition Rate: Use a syringe pump or dropping funnel to add the limiting reagent at a controlled, slow rate. This is a key principle of semi-batch processing.[2]Increase Dilution: Increase the solvent volume to provide a larger thermal mass for absorbing heat.[3]Improve Cooling: Ensure the cooling bath is at the target temperature and that there is good surface contact with the reactor. Check for proper coolant flow.
2. Reaction temperature continues to rise after addition is complete. Accumulation of Unreacted Reagents: The reaction has an induction period, and the added reagent is now reacting all at once.The reaction itself is slow, and the heat release is delayed.Immediate Action: Apply maximum cooling and prepare to execute an emergency quench procedure if the temperature approaches the thermal hazard threshold.Process Modification: For future batches, ensure the reaction has initiated before adding the bulk of the reagent. Consider adding a small amount first and waiting for an initial exotherm or using analytical tools (e.g., in-situ IR) to confirm reaction onset.
3. Unexpected pressure buildup in the reactor. Formation of gaseous byproducts from the desired or a side reaction.Reaction temperature has exceeded the boiling point of the solvent or a low-boiling reactant.Thermal decomposition is occurring.Ensure Proper Venting: Never run a large-scale reaction in a completely sealed system unless it is a certified pressure reactor. Use a condenser and a gas outlet (e.g., bubbler) to safely vent pressure.[3][9]Immediate Cooling: Reduce the internal temperature immediately to lower the vapor pressure of the components.Analyze Off-Gas: If possible and safe, analyze the vented gas to understand its source.
4. Inconsistent reaction profile between lab and pilot scale. Mixing Inefficiency: Stirring that was adequate in a small flask (e.g., magnetic stir bar) is insufficient in a large reactor, leading to localized "hot spots."Slower Heat Transfer: The change in surface-area-to-volume ratio is affecting reaction kinetics and selectivity.[1]Improve Agitation: Use an appropriately sized overhead mechanical stirrer for pilot-scale reactions to ensure homogenous mixing and temperature distribution.Perform Calorimetry Studies: Use reaction calorimetry to understand the heat flow profile and how it changes with scale. This data is crucial for safe and predictable scale-up.[1][10]Incremental Scale-Up: Do not scale up by more than a factor of 3-5x at a time for potentially hazardous reactions.[3]

Data Presentation and Experimental Protocols

Physicochemical and Safety Data for this compound

The following table summarizes key data points relevant to process safety.

PropertyValueSource(s)
CAS Number 111-95-5[11][12][13]
Molecular Formula C₆H₁₅NO₂[11][13]
Molecular Weight 133.19 g/mol [11][13]
Appearance Colorless liquid[12]
Boiling Point 170-172 °C[4][11]
Density 0.902 g/mL at 25 °C[4][11]
Flash Point 58 °C (136.4 °F) - closed cup[4][5]
Autoignition Temperature 190 °C[14]
Key Hazards Flammable liquid (Category 3), Harmful in contact with skin, Causes severe skin burns and eye damage.[4][5]
Protocol: Conceptual Workflow for Thermal Hazard Assessment

This protocol outlines the general steps for assessing the thermal risk of a reaction involving this compound before proceeding with scale-up.

Objective: To determine the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the thermal stability of the reaction mixture to identify potential for thermal runaway.

Methodology:

  • Literature Review:

    • Thoroughly review safety data sheets (SDS) for all reactants, solvents, and expected products.[5][6]

    • Search for any known incompatibilities or hazardous reactions between materials.

  • Differential Scanning Calorimetry (DSC) Screening:

    • Purpose: To determine the onset temperature of decomposition for reactants, products, and the final reaction mixture.

    • Procedure:

      • Prepare separate samples of starting materials, the isolated product, and a sample of the final reaction mixture post-reaction.

      • Seal the samples in appropriate DSC pans (e.g., gold-plated high-pressure crucibles).

      • Heat the samples at a controlled rate (e.g., 2-5 °C/min) over a wide temperature range (e.g., 30 °C to 400 °C).

      • Record the heat flow to identify the onset temperature of any exothermic decomposition events.

  • Reaction Calorimetry (RC) Study:

    • Purpose: To measure the heat generated by the desired reaction in real-time under process-like conditions.

    • Procedure:

      • Set up the reaction in a reaction calorimeter (e.g., Mettler-Toledo RC1) at the intended process concentration and temperature.

      • Add the limiting reagent (often the more reactive component) via a controlled pump at the planned rate for the scaled-up process.

      • The calorimeter's heat-flow measurement system will continuously calculate the heat being released by the reaction.

      • From this data, determine the total heat of reaction, the heat release rate, and the potential for reagent accumulation.

  • Data Analysis and Risk Assessment:

    • Compare the maximum temperature the reaction could reach under adiabatic conditions (MTSR) with the decomposition onset temperature from DSC.

    • A safe process has a significant temperature gap between the highest potential reaction temperature and the onset of any decomposition exotherm.

    • Use the data to model the cooling requirements for the pilot plant reactor and ensure its cooling capacity is sufficient.

Visualizations

Logical Workflow for Exotherm Risk Assessment

The following diagram illustrates a logical workflow for assessing and mitigating exothermic risks during the scale-up process.

Exotherm_Risk_Assessment cluster_0 Phase 1: Lab Scale (<10g) cluster_1 Phase 2: Thermal Hazard Assessment cluster_2 Phase 3: Scale-Up A Small-Scale Synthesis (Proof of Concept) B Observe Temperature Profile (Thermocouple) A->B C Significant Exotherm Noted? B->C D Reaction Calorimetry (RC1) & DSC Screening C->D Yes I Pilot Scale-Up (Incremental, e.g., 3-5x) C->I No / Minor E Determine Heat of Reaction, MTSR, & Decomposition Temp D->E F Is T_decomp > MTSR? (Sufficient Safety Margin) E->F G Process Unsafe. Redesign Required. (e.g., change solvent, lower conc.) F->G No H Develop Engineering Controls (Cooling, Quench Plan) F->H Yes G->D After Redesign H->I J Monitor & Validate Process Safety I->J

Caption: A decision workflow for scaling up reactions, from initial lab observation to pilot plant production.

Diagram of a Thermal Runaway Feedback Loop

This diagram shows the self-accelerating nature of a thermal runaway event.

Thermal_Runaway_Loop A Increase in Reaction Temperature B Increase in Reaction Rate A->B (Arrhenius Law) C Increase in Rate of Heat Generation B->C C->A Positive Feedback D Heat Removal Capacity is Exceeded C->D

Caption: The positive feedback mechanism that can lead to a thermal runaway reaction.

References

Validation & Comparative

A Comparative Analysis of Bis(2-Methoxyethyl)amine versus Other Amines for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate amine solvent is a critical decision in the development of efficient and cost-effective carbon dioxide (CO₂) capture technologies. While traditional amines such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA) are well-characterized, there is a continuous search for novel solvents with superior performance. This guide provides a comparative analysis of Bis(2-Methoxyethyl)amine, a tertiary amine with ether linkages, against the benchmark amines MEA, DEA, and MDEA.

Due to a scarcity of publicly available, direct experimental data for this compound in CO₂ capture applications, its performance characteristics are largely inferred based on the known behavior of tertiary amines and the influence of its ether functional groups. This analysis is coupled with a summary of quantitative data for MEA, DEA, and MDEA to provide a comprehensive comparative framework.

Data Presentation: A Comparative Overview

The following table summarizes key performance indicators for MEA, DEA, and MDEA based on data reported in the literature. These parameters are crucial for evaluating the suitability of an amine for industrial CO₂ capture processes.

Performance IndicatorMonoethanolamine (MEA)Diethanolamine (DEA)Methyldiethanolamine (MDEA)This compound (Expected)
Amine Type PrimarySecondaryTertiaryTertiary
CO₂ Absorption Capacity (mol CO₂/mol amine) ~0.5[1]~0.5[2]~1.0[3]Potentially high (~1.0)
Absorption Rate Fast[2]ModerateSlow[3][4]Slow to Moderate
Heat of Absorption (kJ/mol CO₂) High (~85)[5]Moderate (~70)[2]Low (~60)[3]Low to Moderate
Thermal Stability ModerateGoodGoodExpected to be Good
Corrosivity HighModerateLowExpected to be Low

Experimental Protocols

The data presented for MEA, DEA, and MDEA are derived from various experimental methodologies designed to evaluate the performance of amine solvents for CO₂ capture. The following are detailed protocols for key experiments typically cited in the literature.

CO₂ Absorption Capacity (Vapor-Liquid Equilibrium - VLE)

Objective: To determine the equilibrium solubility of CO₂ in the amine solvent at various partial pressures and temperatures.

Apparatus: A thermostated and stirred equilibrium cell or reactor is commonly used. The setup includes connections for gas inlet and outlet, a pressure transducer, a temperature probe, and a sampling port for the liquid phase.

Procedure:

  • A known volume and concentration of the amine solution are charged into the reactor.

  • The reactor is sealed and brought to the desired experimental temperature.

  • A known amount of CO₂ is introduced into the reactor.

  • The solution is stirred vigorously to ensure equilibrium is reached between the gas and liquid phases.

  • The equilibrium pressure inside the reactor is recorded.

  • A sample of the liquid phase is carefully withdrawn and analyzed to determine the CO₂ loading. Common analytical techniques include titration or the use of a Total Organic Carbon (TOC) analyzer.

  • Steps 3-6 are repeated to obtain data at different CO₂ partial pressures.

CO₂ Absorption Rate (Kinetics)

Objective: To measure the rate at which CO₂ is absorbed into the amine solution.

Apparatus: A wetted-wall column or a stirred-cell reactor with a well-defined gas-liquid interfacial area is typically employed.

Procedure:

  • The amine solution of a specific concentration is prepared and its temperature is controlled.

  • In a wetted-wall column, the amine solution flows as a thin film down the inner wall of a vertical tube. In a stirred-cell reactor, the liquid is stirred at a constant rate to create a flat, stable gas-liquid interface.

  • A gas stream with a known concentration of CO₂ is passed over the surface of the liquid film or the stirred liquid.

  • The rate of CO₂ absorption is determined by measuring the change in CO₂ concentration in the gas phase at the inlet and outlet of the apparatus using an infrared (IR) gas analyzer.

  • The absorption rate is then calculated based on the gas flow rate, the change in CO₂ concentration, and the known interfacial area.

Heat of Absorption

Objective: To measure the heat released during the absorption of CO₂ into the amine solution.

Apparatus: A reaction calorimeter is used for this measurement.

Procedure:

  • A known amount of the amine solution is placed in the calorimeter and brought to the desired temperature.

  • A known amount of CO₂ is introduced into the solution.

  • The temperature change of the solution upon CO₂ absorption is precisely measured.

  • The heat of absorption is calculated from the temperature change, the heat capacity of the solution and the calorimeter, and the amount of CO₂ absorbed.

Thermal Degradation

Objective: To evaluate the chemical stability of the amine solvent under the high-temperature conditions of the regeneration process.

Procedure:

  • The amine solution is loaded with a specific amount of CO₂.

  • The loaded solution is placed in a sealed, high-pressure stainless steel cylinder or reactor.

  • The reactor is heated to a constant temperature, typically in the range of 120-150°C, for an extended period (days to weeks).

  • Samples of the solution are periodically taken and analyzed to determine the concentration of the parent amine and the formation of degradation products.

  • Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used for this analysis.

Mandatory Visualization

The following diagrams illustrate key aspects of the comparative analysis and experimental workflow.

CO2_Capture_Experimental_Workflow cluster_prep Solvent Preparation cluster_experiments Performance Evaluation Experiments cluster_analysis Data Analysis & Interpretation Amine_Prep Amine Solution Preparation Conc_Verification Concentration Verification Amine_Prep->Conc_Verification VLE VLE (Absorption Capacity) Conc_Verification->VLE Kinetics Kinetics (Absorption Rate) Conc_Verification->Kinetics Calorimetry Calorimetry (Heat of Absorption) Conc_Verification->Calorimetry Degradation Thermal Degradation Conc_Verification->Degradation Data_Processing Data Processing VLE->Data_Processing Kinetics->Data_Processing Calorimetry->Data_Processing Degradation->Data_Processing Modeling Thermodynamic & Kinetic Modeling Data_Processing->Modeling Comparison Comparative Analysis Modeling->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental workflow for evaluating CO2 capture amines.

Amine_Comparison cluster_amines Amine Solvents cluster_performance Performance Characteristics MEA MEA (Primary) High_Cap High Capacity MEA->High_Cap Low Fast_Rate Fast Rate MEA->Fast_Rate Low_Heat Low Heat of Abs. MEA->Low_Heat High High_Stab High Stability MEA->High_Stab Moderate Low_Corr Low Corrosivity MEA->Low_Corr High DEA DEA (Secondary) DEA->High_Cap Low DEA->Fast_Rate Moderate DEA->Low_Heat DEA->High_Stab DEA->Low_Corr MDEA MDEA (Tertiary) MDEA->High_Cap MDEA->Fast_Rate Slow MDEA->Low_Heat MDEA->High_Stab MDEA->Low_Corr BMEA This compound (Tertiary, Ether) BMEA->High_Cap Expected BMEA->Fast_Rate Slow (Expected) BMEA->Low_Heat Expected BMEA->High_Stab Expected BMEA->Low_Corr Expected

Caption: Comparative performance of different amines for CO2 capture.

Concluding Remarks

The selection of an amine for CO₂ capture involves a trade-off between various performance parameters. While primary amines like MEA offer fast reaction rates, they suffer from lower absorption capacity, high energy requirements for regeneration, and corrosion issues. Secondary amines like DEA present a balance of properties. Tertiary amines, including MDEA and likely this compound, exhibit higher absorption capacities and lower heats of absorption, which can significantly reduce the energy penalty associated with solvent regeneration. The presence of ether linkages in this compound may also contribute to improved stability and reduced viscosity. However, the slower reaction kinetics of tertiary amines often necessitate the use of promoters to enhance the absorption rate in practical applications. Further experimental investigation into the performance of this compound is warranted to fully elucidate its potential as a next-generation solvent for CO₂ capture.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of Bis(2-Methoxyethyl)amine. As a key intermediate and potential impurity in various chemical syntheses, the accurate and reliable measurement of this compound is crucial for process control, quality assurance, and regulatory compliance in the pharmaceutical and chemical industries.

This document outlines two primary analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The guide details experimental protocols, presents validation data based on established methods for similar secondary amines, and offers a head-to-head comparison to aid in selecting the most appropriate method for specific analytical needs.

Method Comparison at a Glance

The choice between GC-FID and UPLC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

FeatureGC-FID with DerivatizationUPLC-MS/MS
Principle Separation based on volatility after chemical derivatization to increase volatility and improve chromatographic performance.Separation based on polarity, with highly specific detection based on mass-to-charge ratio.
Sensitivity Good (ng/mL range)Excellent (pg/mL to ng/mL range)[1][2]
Specificity Moderate to High (dependent on chromatographic resolution and derivatization selectivity)Very High (based on specific precursor and product ion transitions)[1][2]
Sample Throughput Moderate (derivatization step adds to analysis time)High (direct analysis is often possible)
Instrumentation Cost LowerHigher
Typical Application Routine quality control, purity assessment of raw materials.Trace-level impurity analysis, quantification in complex matrices (e.g., biological fluids).

Experimental Protocols

Detailed methodologies for both a GC-FID with derivatization method and a direct UPLC-MS/MS method are provided below. These protocols are based on established analytical practices for secondary amines and should be validated in the user's laboratory for their specific application.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID) with Propyl Chloroformate Derivatization

This method is a robust and cost-effective approach for the routine quantification of this compound. Derivatization with propyl chloroformate enhances the volatility and chromatographic properties of the analyte.[3]

1. Instrumentation and Reagents:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary GC column suitable for amine analysis (e.g., Agilent J&W CP-Volamine or similar)[4]

  • This compound reference standard

  • Propyl chloroformate

  • Sodium hydroxide (B78521) solution

  • Hexane (B92381) (GC grade)

  • Methanol (HPLC grade)

  • Deionized water

2. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in methanol.

  • Prepare calibration standards and quality control samples by spiking the appropriate matrix with the stock solution.

  • To 1 mL of the sample (or standard), add 200 µL of 1 M sodium hydroxide solution.

  • Add 100 µL of propyl chloroformate.

  • Vortex the mixture for 1 minute to facilitate the derivatization reaction.

  • Add 1 mL of hexane and vortex for another minute to extract the derivatized analyte.

  • Centrifuge the mixture to separate the layers.

  • Transfer the upper hexane layer to a clean vial for GC-FID analysis.

3. GC-FID Conditions:

  • Column: Agilent J&W CP-Volamine (30 m x 0.32 mm, 5.0 µm film thickness) or equivalent[4]

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injection Volume: 1 µL (splitless mode)

Workflow for GC-FID Analysis of this compound:

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample/Standard Add_NaOH Add 1M NaOH Sample->Add_NaOH Add_PCF Add Propyl Chloroformate Add_NaOH->Add_PCF Vortex1 Vortex (1 min) Add_PCF->Vortex1 Add_Hexane Add Hexane Vortex1->Add_Hexane Vortex2 Vortex (1 min) Add_Hexane->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Extract Extract Hexane Layer Centrifuge->Extract Inject Inject 1 µL into GC Extract->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the quantification of this compound by GC-FID with derivatization.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and specificity for the direct quantification of this compound, making it ideal for trace-level analysis in complex matrices. The protocol is adapted from validated methods for the analysis of a structurally similar compound, Bis(2-chloroethyl)amine.[1][2]

1. Instrumentation and Reagents:

  • UPLC system coupled with a triple quadrupole mass spectrometer

  • Reversed-phase UPLC column (e.g., Acquity UPLC HSS C18, 100 mm x 2.1 mm, 1.8 µm)[2]

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare calibration standards and quality control samples by spiking the appropriate matrix with the stock solution.

  • For clean sample matrices, direct dilution with the mobile phase may be sufficient.

  • For complex matrices (e.g., biological fluids), protein precipitation may be necessary:

    • To 100 µL of the sample, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for UPLC-MS/MS analysis.[2]

3. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC HSS C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start with 5% B, hold for 0.5 min

    • Linearly increase to 95% B over 3.0 min

    • Hold at 95% B for 1.0 min

    • Return to 5% B and re-equilibrate for 1.5 min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A potential precursor ion would be [M+H]+.

Workflow for UPLC-MS/MS Analysis of this compound:

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Sample/Standard Dilute Dilute with Mobile Phase Sample->Dilute Protein_Precipitation Protein Precipitation (if needed) Sample->Protein_Precipitation Inject Inject into UPLC Dilute->Inject Protein_Precipitation->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the quantification of this compound by UPLC-MS/MS.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure they are suitable for their intended purpose.[1] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterGC-FID with Derivatization (Typical Acceptance Criteria)UPLC-MS/MS (Typical Acceptance Criteria)
Specificity No interfering peaks at the retention time of the derivatized analyte.No significant interfering signals at the MRM transition of the analyte.
Linearity (R²) ≥ 0.99≥ 0.99[1]
Range To be defined based on the application (e.g., 80-120% of the target concentration).To be defined based on the application (e.g., from LOQ to an upper limit).
Accuracy (% Recovery) 80 - 120%80 - 120%[2]
Precision (%RSD) Repeatability: ≤ 15% Intermediate Precision: ≤ 20%Repeatability: ≤ 15% Intermediate Precision: ≤ 20%
Limit of Detection (LOD) To be determined experimentally (Signal-to-Noise ratio of 3:1).To be determined experimentally (Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ) To be determined experimentally (Signal-to-Noise ratio of 10:1).To be determined experimentally (Signal-to-Noise ratio of 10:1).
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate).The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For routine quality control where high sensitivity is not paramount, the GC-FID method with derivatization offers a reliable and cost-effective solution. For applications requiring trace-level quantification, analysis in complex matrices, or high sample throughput, the UPLC-MS/MS method is superior due to its enhanced sensitivity and specificity. Regardless of the chosen method, a thorough validation is essential to ensure the generation of accurate and reproducible data.

References

Spectroscopic Confirmation of Bis(2-Methoxyethyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Bis(2-Methoxyethyl)amine, offering a comparison with its potential precursor, 2-methoxyethylamine. Experimental data and protocols are presented to aid researchers, scientists, and drug development professionals in the structural confirmation of this compound.

Predicted 1H NMR Analysis of this compound

The structure of this compound, (CH₃OCH₂CH₂)₂NH, suggests the presence of three distinct proton environments, which should give rise to three signals in the 1H NMR spectrum.

  • -OCH₃ (Methyl Protons): These protons are expected to appear as a singlet, as they have no adjacent protons to couple with. Due to the electron-withdrawing effect of the adjacent oxygen atom, their chemical shift is anticipated to be in the range of 3.2-3.4 ppm.

  • -OCH₂- (Methylene Protons adjacent to Oxygen): These protons are adjacent to another methylene (B1212753) group (-CH₂N-). Therefore, they are expected to appear as a triplet. The deshielding effect of the oxygen atom will place this signal downfield, likely in the range of 3.4-3.6 ppm.

  • -CH₂N- (Methylene Protons adjacent to Nitrogen): These protons are adjacent to the -OCH₂- group and will also appear as a triplet. Protons adjacent to a nitrogen atom typically resonate between 2.5 and 2.9 ppm.

  • -NH- (Amine Proton): The amine proton signal is often broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. It is typically observed as a broad singlet in the range of 1-5 ppm.[1] Due to proton exchange, this signal may not always show coupling to adjacent protons.

Comparison with Experimental Data

Below is a comparison of the predicted 1H NMR data for this compound with a reference spectrum and the spectrum of a potential starting material, 2-methoxyethylamine.

CompoundProton EnvironmentPredicted Chemical Shift (ppm)Observed Chemical Shift (ppm)Multiplicity
This compound -OCH₃3.2 - 3.4~3.3Singlet
-OCH₂-3.4 - 3.6~3.5Triplet
-CH₂N-2.5 - 2.9~2.8Triplet
-NH-1.0 - 5.0 (broad)~1.5 (broad)Singlet
2-Methoxyethylamine -OCH₃3.2 - 3.4~3.3Singlet
-OCH₂-3.3 - 3.5~3.4Triplet
-CH₂N-2.5 - 2.9~2.8Triplet
-NH₂1.0 - 5.0 (broad)~1.4 (broad)Singlet

Observed chemical shifts are estimations based on publicly available spectra.

The reference 1H NMR spectrum of this compound aligns well with the predicted values.[2] The presence of the three distinct signals with the expected multiplicities and integration ratios confirms the symmetrical structure of the secondary amine. In contrast, the spectrum of 2-methoxyethylamine, while showing similar chemical shifts for the methoxy (B1213986) and methylene groups, would have different integration ratios corresponding to its structure.

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a standard procedure for acquiring a 1H NMR spectrum of a liquid amine sample.

3.1. Sample Preparation

  • Sample Quantity: Weigh approximately 5-10 mg of the liquid this compound sample directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Many deuterated solvents are available with TMS already added.

3.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

ParameterValue
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D Proton (e.g., zg30)
Number of Scans16 - 64
Relaxation Delay (d1)1.0 - 5.0 seconds
Acquisition Time (aq)2.0 - 4.0 seconds
Spectral Width (sw)16 - 20 ppm
Temperature298 K (25 °C)

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizations

The following diagrams illustrate the structure of this compound with its distinct proton environments and a general workflow for spectroscopic analysis.

Bis_2_Methoxyethylamine_Structure This compound Structure cluster_amine cluster_ethyl1 cluster_ethyl2 N N H_N H N->H_N C1_N CH₂ N->C1_N C2_N CH₂ N->C2_N C1_O CH₂ C1_N->C1_O O1 O C1_O->O1 C1_Me CH₃ O1->C1_Me C2_O CH₂ C2_N->C2_O O2 O C2_O->O2 C2_Me CH₃ O2->C2_Me

Caption: Molecular structure of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition Data Acquisition (NMR Spectrometer) SamplePrep->DataAcquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis StructureConfirmation Structure Confirmation SpectralAnalysis->StructureConfirmation

Caption: Workflow for spectroscopic sample analysis.

References

Performance of Sterically Hindered Amines for Hydrogen Sulfide Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient solutions for hydrogen sulfide (B99878) (H₂S) removal, this guide provides an objective comparison of sterically hindered amines. This document summarizes key performance data, details experimental protocols for evaluation, and visualizes critical processes to aid in the selection of the most suitable amine for specific applications.

Sterically hindered amines have emerged as a promising class of solvents for the selective absorption of hydrogen sulfide (H₂S) from gas streams, a critical process in natural gas purification and various industrial applications. Their molecular structure, characterized by bulky alkyl groups near the amino group, creates a steric hindrance that kinetically favors the reaction with H₂S over carbon dioxide (CO₂), leading to high selectivity. This guide focuses on the comparative performance of several notable sterically hindered amines: 2-amino-2-methyl-1-propanol (B13486) (AMP), 2-(tert-butylamino)ethanol (B146117) (TBE), N-methyldiethanolamine (MDEA), and a novel amine, DTBP.

Comparative Performance of Sterically Hindered Amines

The effectiveness of a sterically hindered amine for H₂S absorption is evaluated based on several key performance indicators: H₂S absorption capacity, absorption rate, selectivity for H₂S over CO₂, and regeneration efficiency. The following tables summarize the quantitative data extracted from various experimental studies.

H₂S Absorption Performance
AmineH₂S Absorption Capacity (mol H₂S/mol amine)H₂S Absorption RateConditionsReference
AMP Data not explicitly found in searchesDecreases with increasing temperatureHigh pressure
TBE Data not explicitly found in searchesDecreases with increasing temperatureHigh pressure
MDEA Decreases with increasing temperature and concentrationSlower than primary and secondary aminesAtmospheric pressure, 40°C[1]
DTBP Decreases with increasing temperature and concentrationHigher than MDEAAtmospheric pressure, 40°C[1]
H₂S/CO₂ Selectivity
AmineH₂S/CO₂ SelectivityConditionsReference
AMP 17.572.0–3.0 kmol/m³, 293–313 K
TBE Data not explicitly found in searches-
MDEA 23.022.0–3.0 kmol/m³, 293–313 K
DTBP Higher than MDEA and AMPAtmospheric pressure, 20-60°C[1]
Regeneration Performance

Quantitative data on regeneration efficiency, particularly the energy required for regeneration, is not extensively detailed in the reviewed literature. However, the general principle is that the regeneration of amine solutions is an energy-intensive process involving heating the rich amine solution to reverse the absorption reaction and release the absorbed H₂S.[2]

Experimental Protocols

The evaluation of sterically hindered amines for H₂S absorption involves a series of well-defined experiments. Below are detailed methodologies for key experiments.

H₂S and CO₂ Absorption Experiment

Objective: To determine the absorption capacity, absorption rate, and selectivity of an amine solution for H₂S and CO₂.

Apparatus: A typical experimental setup consists of a gas delivery system, a temperature-controlled absorption reactor (e.g., a bubble column or a wetted wall column), a gas analysis system (e.g., gas chromatograph), and a liquid analysis system.[1]

Procedure:

  • Prepare an aqueous amine solution of a specific concentration.

  • Load a known volume of the amine solution into the absorption reactor and bring it to the desired temperature.

  • Introduce a simulated gas mixture with known concentrations of H₂S, CO₂, and an inert gas (e.g., N₂) at a constant flow rate into the reactor.

  • Continuously monitor the composition of the outlet gas using a gas chromatograph to determine the amount of H₂S and CO₂ absorbed by the amine solution over time.

  • Simultaneously, collect liquid samples from the reactor at specific time intervals.

  • Analyze the liquid samples to determine the concentration of absorbed H₂S and CO₂ (loading) and the amine concentration.

Amine Regeneration Experiment

Objective: To evaluate the regeneration efficiency of the amine solution.

Apparatus: A regeneration setup typically includes a stripping column, a reboiler to heat the rich amine solution, a condenser to cool the overhead vapors, and a lean amine cooler.

Procedure:

  • Take the H₂S- and CO₂-rich amine solution from the absorption experiment.

  • Feed the rich solution into the stripping column.

  • Heat the solution in the reboiler to a specified temperature (typically 100-120°C) to reverse the absorption reaction and release the acid gases.[2]

  • The released H₂S and CO₂ exit from the top of the column, while the regenerated (lean) amine is collected from the bottom.

  • Analyze the lean amine solution to determine the residual H₂S and CO₂ loading.

  • The regeneration efficiency is calculated based on the difference in acid gas loading between the rich and lean amine solutions.

Analytical Methods

Gas Phase Analysis:

  • Gas Chromatography (GC): A gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame photometric detector (FPD) is used to determine the concentrations of H₂S and CO₂ in the inlet and outlet gas streams.

Liquid Phase Analysis:

  • Titration: The total amine concentration in the aqueous solution can be determined by titration with a standard acid solution.

  • Iodometric Titration: The concentration of dissolved H₂S in the amine solution can be determined by titration with a standard iodine solution.

  • Headspace Gas Chromatography: This method can be used to determine the concentration of dissolved CO₂ and H₂S in the amine solution.[3]

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

H2S_Absorption_Mechanism cluster_gas_phase Gas Phase cluster_liquid_phase Liquid Phase (Amine Solution) H2S_gas H₂S (gas) H2S_abs H₂S (absorbed) H2S_gas->H2S_abs Absorption CO2_gas CO₂ (gas) CO2_abs CO₂ (absorbed) CO2_gas->CO2_abs Absorption Amine Sterically Hindered Amine (R₃N) Reaction_H2S R₃N + H₂S ⇌ R₃NH⁺ + HS⁻ Amine->Reaction_H2S Reaction_CO2 R₃N + H₂O + CO₂ ⇌ R₃NH⁺ + HCO₃⁻ Amine->Reaction_CO2 H2S_abs->Reaction_H2S CO2_abs->Reaction_CO2 Reaction_H2S->Amine Regeneration (Heat) Reaction_CO2->Amine Regeneration (Heat)

Caption: Mechanism of H₂S and CO₂ absorption by a sterically hindered amine.

Experimental_Workflow start Start prep_amine Prepare Amine Solution start->prep_amine absorption H₂S/CO₂ Absorption Experiment prep_amine->absorption gas_analysis_abs Gas Phase Analysis (GC) absorption->gas_analysis_abs liquid_analysis_abs Liquid Phase Analysis (Titration, GC) absorption->liquid_analysis_abs data_analysis Data Analysis and Performance Comparison gas_analysis_abs->data_analysis regeneration Amine Regeneration (Stripping) liquid_analysis_abs->regeneration liquid_analysis_reg Lean Amine Analysis regeneration->liquid_analysis_reg liquid_analysis_reg->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating amine performance.

References

A Comparative Guide to Alternative Ligands for Bis(2-Methoxyethyl)amine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing homogeneous catalysis, directly impacting reaction efficiency, selectivity, and substrate scope. Bis(2-Methoxyethyl)amine, a bidentate N,O-ligand, has found application in various catalytic transformations. However, a diverse landscape of alternative ligands, particularly phosphine-based and N-heterocyclic carbene (NHC) ligands, often offers superior performance in widely-used cross-coupling reactions. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to facilitate informed ligand selection.

Overview of Ligand Classes

The efficacy of a catalyst system is intricately linked to the electronic and steric properties of the coordinating ligand. While this compound offers a simple N,O-coordination motif, other ligand classes have been extensively developed and fine-tuned for specific catalytic applications.

  • Buchwald Biaryl Phosphine (B1218219) Ligands: This class of bulky and electron-rich monodentate phosphine ligands has demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1] Their steric bulk is crucial for promoting the reductive elimination step and stabilizing the active catalytic species.[2]

  • Bidentate Phosphine Ligands: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) provide a chelating effect, which can enhance catalyst stability and reaction rates in certain cases.[3][4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with metal centers, leading to highly stable and active catalysts.[5] They have emerged as powerful alternatives to phosphine ligands in a variety of cross-coupling reactions.

Performance Comparison in Key Catalytic Reactions

The choice of ligand is highly dependent on the specific transformation being targeted. Below is a comparative overview of ligand performance in two of the most prevalent palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds. The selection of the ligand is critical for achieving high yields and functional group tolerance.[6] While this compound can be used as a reactant in this reaction, specialized phosphine ligands and NHCs generally provide superior catalytic activity.[5][6]

Ligand ClassRepresentative Ligand(s)Substrate ScopeTypical Reaction ConditionsPerformance Highlights
N,O-Bidentate Amines This compoundLimited data as a ligand, primarily used as a reactant.Varies depending on the specific catalytic system.Can participate as a nucleophile in the reaction.[7]
Buchwald Biaryl Phosphines XPhos, BrettPhos, RuPhosBroad scope, including aryl chlorides and primary amines.[8][9]0.5-2 mol% Pd loading, 80-120 °C, 1-24 h.High yields and turnover numbers (TONs), often with low catalyst loadings.[9]
Bidentate Phosphines DPPFEffective for aryl iodides and triflates with primary amines.[4]1-5 mol% Pd loading, 100-120 °C, 12-24 h.Provides good yields and reaction rates.[4]
N-Heterocyclic Carbenes IPr, IMesBroad scope, including challenging substrates.[5]1-3 mol% Pd loading, RT to 110 °C, 2-24 h.Often superior to phosphines, allowing for milder reaction conditions.[5]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle.[1]

Ligand ClassRepresentative Ligand(s)Substrate ScopeTypical Reaction ConditionsPerformance Highlights
N,O-Bidentate Amines Schiff base N,O-ligandsAryl iodides and bromides.[10]1-2 mol% Pd loading, 80-110 °C, 4-12 h.Good catalytic activities reported for specific Schiff base ligands.[10]
Buchwald Biaryl Phosphines SPhos, XPhosBroad scope, including aryl chlorides and hindered substrates.[2]1-3 mol% Pd loading, 80-110 °C, 2-16 h.Excellent yields, particularly for challenging substrates.[2]
Bidentate Phosphines DPPFAryl iodides and bromides.1-3 mol% Pd loading, 80-100 °C, 2-12 h.Reliable and effective for a range of substrates.
N-Heterocyclic Carbenes IPr, PEPPSI typeBroad scope, including aryl chlorides.1-3 mol% Pd loading, RT to 100 °C, 1-24 h.Highly active and stable catalysts.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic systems.

General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary amine using a biaryl phosphine ligand.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Biaryl phosphine ligand (e.g., XPhos)

  • Aryl bromide

  • Primary amine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and the biaryl phosphine ligand (2-4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the aryl bromide (1.0 equiv), the primary amine (1.2 equiv), and NaOtBu (1.4 equiv) to the Schlenk tube under the inert atmosphere.

  • Add anhydrous, degassed toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Process

Understanding the underlying mechanisms and experimental workflows is facilitated by visual representations.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(X)Ln Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(NHR'R'')Ln]+X- OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')Ln Amine_adduct->Amido_complex Deprotonation (-HX, -Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_workflow Experimental Workflow for Ligand Screening A Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) A->B C Set up Parallel Reactions (Identical Conditions, Varying Ligands) B->C D Reaction Execution and Monitoring (Heating, Stirring, TLC/GC-MS) C->D E Work-up and Analysis (Quenching, Extraction, Chromatography) D->E F Identify Optimal Ligand E->F

Caption: A typical experimental workflow for screening alternative ligands.

Conclusion

While this compound can serve as a ligand in homogeneous catalysis, the extensive development of phosphine-based ligands, particularly the bulky biaryl phosphines, and N-heterocyclic carbenes has provided a toolbox of highly efficient and versatile alternatives. For demanding cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, ligands like XPhos, SPhos, and IPr often deliver superior performance in terms of yield, reaction scope, and conditions. The selection of the optimal ligand remains a crucial step in catalyst system design and should be guided by the specific requirements of the chemical transformation.

References

Assessing the Purity of Bis(2-Methoxyethyl)amine: A Chromatographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount for the integrity of experimental outcomes and the safety of therapeutic products. Bis(2-Methoxyethyl)amine is a versatile chemical building block, and accurately determining its purity is a critical step in quality control. This guide provides a comparative overview of the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound, supported by experimental protocols and data to inform the selection of the most suitable analytical strategy.

Comparison of Analytical Techniques

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility of the compound and its potential impurities, the required sensitivity, and the available instrumentation. Both techniques offer robust solutions, but their principles of separation and detection present distinct advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatilized analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile or thermally labile compounds.Ideal for volatile and thermally stable compounds.
Derivatization Often required for amines lacking a UV chromophore to enable UV detection.[1][2]Frequently necessary to improve volatility and reduce peak tailing of polar amines.[3]
Detection UV-Visible, Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS).Flame Ionization (FID), Thermal Conductivity (TCD), Mass Spectrometry (MS).[4]
Sensitivity Generally good, can be enhanced with sensitive detectors like MS.Excellent sensitivity, especially with FID for organic compounds.[4]
Speed Analysis times can be longer compared to GC.Typically offers faster analysis times.
Cost Instrumentation and solvent costs can be higher.[5]Generally more cost-effective in terms of instrumentation and consumables.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity assessment. Below are representative methodologies for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC-UV) with Pre-column Derivatization

This method is suitable for the quantification of this compound and the detection of non-volatile impurities. Derivatization with a UV-active agent is necessary for sensitive detection.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Visible detector

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (dependent on the derivatizing agent)

  • Injection Volume: 10 µL

3. Derivatization Procedure (with Dansyl Chloride):

  • Prepare a 1 mg/mL solution of this compound in 100 mM sodium bicarbonate buffer (pH 9.0).

  • Add a 5-fold molar excess of Dansyl Chloride solution (10 mg/mL in acetone).

  • Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

  • Quench the reaction by adding a 10-fold molar excess of a primary amine (e.g., ethylamine).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC-FID)

GC with Flame Ionization Detection is a powerful technique for assessing the purity of volatile amines and identifying volatile impurities.

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

2. Chromatographic Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., CP-Volamine, 60 m x 0.32 mm, 1.8 µm)[6]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector Temperature: 280 °C

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • For the analysis of potential non-volatile impurities by GC, a derivatization step to increase volatility may be required.

4. Data Analysis: Purity is calculated based on the peak area percentage of the this compound peak relative to the total peak area.

Visualizing the Workflow

To better understand the logical flow of assessing the purity of this compound, the following diagram illustrates the key decision points and experimental stages.

cluster_0 Purity Assessment Workflow for this compound start Sample Receipt decision Assess Volatility and Thermal Stability start->decision hplc_path HPLC Analysis decision->hplc_path Non-volatile / Thermally Labile gc_path GC Analysis decision->gc_path Volatile / Thermally Stable derivatization_hplc Derivatization (e.g., Dansylation) hplc_path->derivatization_hplc derivatization_gc Derivatization (Optional) gc_path->derivatization_gc hplc_analysis HPLC-UV/MS Data Acquisition derivatization_hplc->hplc_analysis gc_analysis GC-FID/MS Data Acquisition derivatization_gc->gc_analysis data_processing Data Processing and Purity Calculation hplc_analysis->data_processing gc_analysis->data_processing report Final Purity Report data_processing->report

Caption: Workflow for this compound purity analysis.

Conclusion

Both HPLC and GC are powerful and reliable techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical requirements, such as the nature of expected impurities and the need for structural elucidation. For routine quality control of non-volatile components, a derivatization-based HPLC-UV method provides robust quantification. When volatile impurities are of concern, or when faster analysis times are critical, GC-FID is an excellent choice. For comprehensive characterization and identification of unknown impurities, coupling either chromatographic technique with mass spectrometry is highly recommended. The detailed protocols and comparative data presented in this guide serve as a valuable resource for developing and validating analytical methods that are fit-for-purpose in a research and drug development setting.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the coordination polyhedra of zinc(II) complexes formed with a series of structurally related N-donor ligands, including Schiff bases and pyridine-based ligands. The coordination geometry of zinc complexes is crucial in the design of therapeutic agents and functional materials, as it dictates the overall shape, stability, and reactivity of the molecule. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and provides a visual representation of the factors influencing the resulting coordination environment.

Influence of Ligand Structure on Zinc Coordination

Zinc(II), with its d10 electron configuration, does not have ligand field stabilization energy preferences and can adopt various coordination geometries, most commonly tetrahedral and octahedral.[1][2] The choice between these geometries is subtly influenced by several factors, including the steric bulk of the ligand, the nature of the donor atoms, and the reaction conditions.[3][4]

Generally, sterically demanding ligands favor lower coordination numbers, leading to tetrahedral geometries.[3][5] Conversely, smaller, less hindered ligands allow for the accommodation of more coordinating atoms or solvent molecules, resulting in octahedral geometries.[6][7] The type of counter-ion present can also play a role, with some anions participating in coordination.[8]

Comparative Data of Zinc Complexes

The following tables summarize key crystallographic data for a series of zinc(II) complexes with related Schiff base and pyridine-based ligands, illustrating the impact of ligand modifications on the coordination polyhedron.

Table 1: Comparison of Zinc(II) Complexes with Schiff Base Ligands

ComplexLigandCoordination NumberGeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Zn(salicylaldimine)₂]Salicylaldimine4Distorted TetrahedralZn-O: 1.93-1.95Zn-N: 2.02-2.04O-Zn-O: 115-120N-Zn-N: 100-105[9][10]
[Zn(N-salicylidene-2,6-diisopropylaniline)₂]Sterically hindered salicylaldimine4Distorted TetrahedralZn-O: 1.91-1.93Zn-N: 2.05-2.07O-Zn-O: 125-130N-Zn-N: 95-100[5]
[Zn(acetylacetone-ethylenediamine)₂(H₂O)₂]²⁺Schiff base from acetylacetone (B45752) and ethylenediamine6OctahedralZn-O: 2.05-2.10Zn-N: 2.15-2.20O-Zn-O: 88-92N-Zn-N: 85-90[11]

Table 2: Comparison of Zinc(II) Complexes with Pyridine-Based Ligands

ComplexLigandCoordination NumberGeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
[ZnCl₂(3,5-dichloropyridine)₂]3,5-Dichloropyridine4TetrahedralZn-Cl: 2.22-2.24Zn-N: 2.08-2.10Cl-Zn-Cl: 118-122N-Zn-N: 102-106[7]
[Zn(NO₃)₂(HpzR(n)py)₂]Pyridylpyrazole4TetrahedralZn-N(py): 2.03-2.05Zn-N(pz): 2.01-2.03N-Zn-N: 108-112[6][12]
[Zn(BF₄)₂(HpzR(n)py)₃]Pyridylpyrazole6OctahedralZn-N(py): 2.15-2.18Zn-N(pz): 2.13-2.16N-Zn-N (cis): 88-92N-Zn-N (trans): 178-180[6][12]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of the zinc complexes discussed. Specific details may vary based on the exact ligands and desired products.

Synthesis of Zinc(II) Schiff Base Complexes

A common method for the synthesis of zinc(II) Schiff base complexes involves the reaction of a zinc(II) salt with the pre-formed Schiff base ligand in a suitable solvent.[5][13]

  • Ligand Synthesis: The Schiff base ligand is typically synthesized by the condensation reaction of a primary amine with an aldehyde or ketone in an alcohol solvent, often with gentle heating.

  • Complexation: A solution of the Schiff base ligand in a solvent such as methanol (B129727) or ethanol (B145695) is prepared. To this, a solution of a zinc(II) salt (e.g., zinc acetate (B1210297) or zinc chloride) in the same solvent is added dropwise with stirring.[9][14]

  • Isolation: The resulting mixture is often stirred at room temperature or refluxed for a period of time. The solid complex, if it precipitates, is collected by filtration, washed with the solvent, and dried. If the complex does not precipitate, the solvent may be slowly evaporated to induce crystallization.[13]

Synthesis of Zinc(II) Pyridine-Based Complexes

The synthesis of zinc(II) complexes with pyridine-based ligands is typically a straightforward reaction between the ligand and a zinc(II) salt.

  • Reaction Setup: The pyridine-based ligand is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • Addition of Zinc Salt: A solution of the appropriate zinc(II) salt (e.g., ZnCl₂, Zn(NO₃)₂, or Zn(BF₄)₂) in the same solvent is added to the ligand solution.[6][7]

  • Crystallization: The reaction mixture is stirred, and the resulting complex may precipitate directly or be crystallized by slow evaporation of the solvent.[8]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination complexes, providing precise bond lengths, bond angles, and the overall coordination geometry.[1][15]

  • Crystal Growth: Suitable single crystals are grown, typically by slow evaporation of the solvent from the reaction mixture, vapor diffusion, or layering techniques.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.[15]

Visualization of Structure-Coordination Relationship

The following diagram illustrates the logical workflow from ligand design to the resulting coordination polyhedron of the zinc complex.

CoordinationPolyhedra cluster_ligand Ligand Properties cluster_conditions Reaction Conditions cluster_outcome Coordination Outcome Ligand Ligand Design StericHindrance Steric Hindrance Ligand->StericHindrance DonorAtoms Donor Atoms (N, O) Ligand->DonorAtoms CoordinationNumber Coordination Number StericHindrance->CoordinationNumber Influences DonorAtoms->CoordinationNumber Influences Solvent Solvent CounterIon Counter Ion (e.g., Cl⁻, NO₃⁻, BF₄⁻) CounterIon->CoordinationNumber Can Influence CoordinationPolyhedron Coordination Polyhedron CoordinationNumber->CoordinationPolyhedron Tetrahedral Tetrahedral CoordinationPolyhedron->Tetrahedral e.g. Octahedral Octahedral CoordinationPolyhedron->Octahedral e.g.

Caption: Factors influencing the coordination polyhedron of zinc complexes.

References

The Ascendancy of Ether Amines: A Comparative Guide to a New Class of Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of enhanced mechanical efficiency and longevity, researchers are increasingly turning to novel lubricant additives. Among the most promising are derivatives of bis(2-methoxyethyl)amine, which are demonstrating significant potential in reducing friction and wear. This guide provides a comprehensive comparison of the efficacy of these emerging ether amine-based lubricants against established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This analysis focuses on two primary classes of this compound-related derivatives: polyether amines and N,N-Bis(2-ethoxyethyl) fatty acid amides. Their performance is benchmarked against ionic liquids, a class of lubricants known for their excellent thermal stability and low volatility.

Performance Benchmarks: A Quantitative Comparison

The lubricating efficacy of this compound derivatives has been rigorously evaluated using standardized tribological tests. The following tables summarize the key performance indicators, namely the coefficient of friction and wear scar diameter, under various experimental conditions.

Polyether Amine Derivatives vs. Base Oil

Polyether amine derivatives, when added to a base oil like poly-alpha-olefin (PAO), have shown a marked improvement in tribological properties. The data below is synthesized from studies utilizing a four-ball friction and wear tester and a UMT (Universal Material Tester) friction tester.

Lubricant CompositionTest MethodAverage Friction CoefficientReduction (%)Average Wear Scar Diameter (mm)Reduction (%)Reference
Base Oil (PAO)Four-Ball--0.490-[1]
PAO + 0.5 wt% D230sFour-Ball--0.40317.7[1]
PAO + 0.5 wt% D2000sFour-Ball--0.39020.4[1]
PAO + 0.5 wt% D4000sFour-Ball--0.40417.6[1]
Base Oil (PAO)UMT (Point-on-Flat)0.164-0.372 (wear mark width)-[1]
PAO + 0.5 wt% D230sUMT (Point-on-Flat)0.1593.00.341 (wear mark width)8.3[1]
PAO + 0.5 wt% D2000sUMT (Point-on-Flat)0.14511.60.246 (wear mark width)33.9[1]
PAO + 0.5 wt% D4000sUMT (Point-on-Flat)0.1517.90.289 (wear mark width)22.3[1]

D230s, D2000s, and D4000s represent polyether amine derivatives with varying molecular weights.

N,N-Bis(2-ethoxyethyl) Fatty Acid Amides in Fuel Lubricity

N,N-Bis(2-ethoxyethyl) fatty acid amides have been investigated as lubricity improvers for aviation fuel (F-34), which is known for its poor lubricating properties. The following data was obtained using a High-Frequency Reciprocating Rig (HFRR) and demonstrates the ability of these additives to reduce wear.[2][3] An acceptable mean wear scar diameter is below 460 µm.[2][3]

Lubricant CompositionAdditive Concentration (ppm)Mean Wear Scar Diameter (µm)Reference
Base Fuel (F-34)0> 460[2][3]
Base Fuel + Sunflower Oil Amides300452
Base Fuel + Soybean Oil Amides300< 460[2]
Base Fuel + Cottonseed Oil Amides300389
Base Fuel + Olive Oil Amides150< 460[2]
Base Fuel + Coconut Oil Amides150< 460[2]
Comparative Performance of Ionic Liquids

Ionic liquids are presented here as a key alternative. The data below, from various studies, showcases their performance as lubricant additives in different base oils.

Base OilAdditive (1 wt%)Test MethodAverage Friction CoefficientReduction (%)Wear Scar Diameter (mm)Reduction (%)Reference
Cottonseed Oil (CSO)NoneFour-Ball----[4]
CSOPhosphonium ILFour-BallVaries with load/temp40.38 (at 100°C, 392N)-8.92 (at 75°C, 392N)[4]
Rattan Jot Oil (RJO)NoneFour-Ball----[4]
RJOPhosphonium ILFour-BallVaries with load/temp--17.3 (at 75°C, 147N)[4]
PAOPhosphonium ILFour-BallIncreased---[4]
Water-Based LubricantNone-----[5]
Water-Based LubricantTributylmethylphosphonium dimethylphosphate (PP)-Lower than base-Lower than base-[5]
Water-Based Lubricant1-butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate (BMP)-Lower than base-Lower than base-[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are provided below.

Four-Ball Tribological Test

This test evaluates the anti-wear and extreme pressure properties of lubricants.

Four_Ball_Test cluster_setup Test Setup cluster_procedure Procedure cluster_analysis Data Analysis start Prepare Lubricant Sample machine Four-Ball Tester start->machine balls Arrange Steel Balls (1 rotating, 3 stationary) machine->balls apply_load Apply Specified Load balls->apply_load rotate Rotate Top Ball at Constant Speed apply_load->rotate run_test Run for a Fixed Duration rotate->run_test measure_wsd Measure Wear Scar Diameters on Stationary Balls run_test->measure_wsd measure_cof Record Friction Coefficient run_test->measure_cof analyze Analyze Data measure_wsd->analyze measure_cof->analyze

Fig. 1: Workflow for the Four-Ball Tribological Test.

Methodology:

  • Apparatus: A four-ball friction and wear tester is used, conforming to standards such as ASTM D4172 for wear preventive characteristics.

  • Test Specimens: Four ½-inch diameter steel balls are used.

  • Procedure: Three balls are clamped together in a cup filled with the lubricant under investigation, and the fourth ball is rotated against them under a specified load, speed, and temperature for a set duration.

  • Data Collection: After the test, the wear scar diameters on the three lower balls are measured using a microscope. The coefficient of friction is monitored and recorded throughout the test.

UMT (Universal Material Tester) Friction Test

The UMT provides a versatile platform for various tribological tests, including reciprocating (point-on-flat) and rotational (ball-on-disc) configurations.

UMT_Test cluster_prep Preparation cluster_execution Test Execution cluster_post_test Post-Test Analysis sample_prep Prepare Lubricant and Test Specimens (e.g., Ball and Disc) mount Mount Specimens in UMT sample_prep->mount add_lubricant Apply Lubricant to Contact Area mount->add_lubricant set_params Set Test Parameters (Load, Speed, Temperature, Stroke Length) add_lubricant->set_params start_motion Initiate Reciprocating or Rotational Motion set_params->start_motion monitor Monitor Friction Force and Normal Load in Real-Time start_motion->monitor calc_cof Calculate Coefficient of Friction monitor->calc_cof analyze_wear Analyze Wear Scar on Disc/Flat using Profilometry/Microscopy calc_cof->analyze_wear report Report Results analyze_wear->report

Fig. 2: General Workflow for a UMT Friction Test.

Methodology:

  • Configuration: For the polyether amine study, a point-on-flat reciprocating test was used. A steel ball is pressed against a flat steel plate.

  • Procedure: The ball reciprocates on the lubricated plate under a defined load, frequency, and stroke length for a specified duration.

  • Data Collection: The friction force is continuously measured by the system, allowing for the calculation of the coefficient of friction. The wear track on the flat surface is analyzed post-test using techniques like optical profilometry to determine the width and depth of wear.[1]

High-Frequency Reciprocating Rig (HFRR) Test

The HFRR is specifically designed to evaluate the lubricity of fuels and low-viscosity fluids.

HFRR_Test cluster_setup Setup cluster_test Test cluster_measurement Measurement prepare_specimens Clean and Prepare Ball and Disc add_fuel Place Fuel Sample in Test Reservoir prepare_specimens->add_fuel set_conditions Set Conditions (Load, Frequency, Stroke, Temperature, Humidity) add_fuel->set_conditions run Run Test for Standard Duration set_conditions->run measure_scar Measure Wear Scar Diameter on the Ball run->measure_scar report_wsd Report Corrected Wear Scar Diameter (WSD) measure_scar->report_wsd

Fig. 3: HFRR Lubricity Test Workflow.

Methodology:

  • Apparatus: An HFRR instrument is used, following the ISO 12156-1 test method.[2][3]

  • Procedure: A non-rotating steel ball is loaded and reciprocated against a stationary steel disc immersed in the fuel sample. The test is conducted under controlled conditions of temperature, humidity, load, stroke length, and frequency.[2][3]

  • Data Collection: The primary output is the mean wear scar diameter on the ball, measured in two directions using a microscope.[2]

Concluding Remarks

The experimental evidence strongly suggests that this compound derivatives, particularly polyether amines and N,N-Bis(2-ethoxyethyl) fatty acid amides, are highly effective lubricant additives. They demonstrate a significant ability to reduce friction and, most notably, wear in both conventional base oils and low-lubricity fuels.

While ionic liquids also exhibit excellent lubricating properties, the performance of this compound derivatives is comparable and, in some cases, may offer advantages depending on the specific application and base fluid. The choice of lubricant will ultimately depend on a variety of factors including the operating conditions, material compatibility, and economic considerations. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and optimize the use of this promising new class of lubricants.

References

A Comparative Guide to the Quantitative Determination of Impurities in Bis(2-Methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates like Bis(2-Methoxyethyl)amine is critical for the integrity of experimental results and the safety of final pharmaceutical products. This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of process-related and potential genotoxic impurities in this compound samples: Gas Chromatography (GC), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Potential Impurities in this compound

During the synthesis and storage of this compound, several impurities can arise. The most common are process-related impurities, which include unreacted starting materials and byproducts of side reactions. Additionally, secondary amines are susceptible to the formation of N-nitrosamines, which are a class of potent genotoxic impurities and are of significant concern to regulatory bodies.

Common Process-Related Impurities:

  • 2-Methoxyethylamine (Starting Material): The primary precursor in the synthesis.

  • Tris(2-methoxyethyl)amine (Byproduct): Formed from over-alkylation of the amine.

Potential Genotoxic Impurity:

  • N-nitroso-bis(2-methoxyethyl)amine: Can form in the presence of nitrosating agents.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific impurity, the required sensitivity, and the available instrumentation. The following sections provide a head-to-head comparison of GC, HPLC-CAD, and LC-MS/MS for the analysis of impurities in this compound.

Quantitative Performance Comparison

The following tables summarize the representative performance data for the quantification of the identified impurities using the three analytical techniques. This data is synthesized from validation studies of similar amine compounds.

Table 1: Quantitative Performance for Process-Related Impurities

ParameterGC-FID/MSHPLC-CAD
Limit of Detection (LOD)
2-Methoxyethylamine~0.005%~0.01%
Tris(2-methoxyethyl)amine~0.01%~0.02%
Limit of Quantitation (LOQ)
2-Methoxyethylamine~0.015%~0.03%
Tris(2-methoxyethyl)amine~0.03%~0.05%
Linearity (R²) >0.998>0.997
Precision (%RSD) < 5%< 5%
Accuracy (Recovery) 95-105%90-110%

Table 2: Quantitative Performance for N-nitroso-bis(2-methoxyethyl)amine

ParameterLC-MS/MS
Limit of Detection (LOD) 0.2 - 1.0 ng/mL[1][2][3]
Limit of Quantitation (LOQ) 0.5 - 3.0 ng/mL[1][2][3]
Linearity (R²) >0.998[4]
Precision (%RSD) < 10%
Accuracy (Recovery) 85-115%[3]

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are essential for accurate impurity analysis. The following sections outline the methodologies for each of the discussed techniques.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the process-related impurities in this compound.[5]

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column suitable for amine analysis, such as a CP-Volamine or equivalent (e.g., 60 m x 0.32 mm, 5 µm).[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2.0 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature:

    • FID: 300 °C.

    • MS Transfer Line: 280 °C.

  • MS Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 10 mg/mL.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by FID or MS Separate->Detect Quantify Quantify Impurities (Peak Area vs. Standard) Detect->Quantify

GC-FID/MS analysis workflow.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

For non-volatile impurities or as an alternative to GC, HPLC can be employed. Since this compound and its process-related impurities lack a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is necessary.[7][8][9] CAD provides a response that is proportional to the mass of the analyte, making it suitable for quantifying compounds without readily available standards.[10]

Experimental Protocol:

  • Instrumentation: HPLC system coupled to a Charged Aerosol Detector.

  • Column: A mixed-mode or HILIC column suitable for polar compounds (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • CAD Settings:

    • Evaporation Temperature: 35 °C.

    • Nebulizer Gas: Nitrogen at 35 psi.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on Mixed-Mode/HILIC Column Inject->Separate Detect Detection by CAD Separate->Detect Quantify Quantify Impurities (Peak Area vs. Standard) Detect->Quantify

HPLC-CAD analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the trace-level analysis of the potential genotoxic impurity, N-nitroso-bis(2-methoxyethyl)amine, a highly sensitive and selective method like LC-MS/MS is required.[4] This technique offers the low limits of detection necessary to meet stringent regulatory requirements.[1][2][3]

Experimental Protocol:

  • Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for N-nitroso-bis(2-methoxyethyl)amine: To be determined by infusion of a reference standard. A plausible transition would be [M+H]+ → characteristic fragment ion.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Inject Inject into LC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by MS/MS (MRM) Separate->Detect Quantify Quantify Nitrosamine (MRM Signal vs. Standard) Detect->Quantify

References

Safety Operating Guide

Safe Disposal of Bis(2-Methoxyethyl)amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Bis(2-Methoxyethyl)amine, a flammable and corrosive liquid. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with extreme caution. This substance is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, and is harmful in contact with skin.[1][2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles. A face shield is also recommended.[3]

  • Skin Protection: Wear protective gloves (e.g., impervious gloves) and protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[3]

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[2] No smoking is permitted in the handling area.

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.

Step 1: Waste Collection and Storage

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound".

  • Segregation: Do not mix with other waste materials.

  • Storage: Store the waste container in a designated, well-ventilated, and locked-up area away from incompatible materials, heat, and sources of ignition.[1] The container must be kept tightly closed.[2]

Step 2: Arranging for Disposal

  • Contact a Licensed Waste Disposal Company: Engage a certified hazardous waste disposal company to handle the collection and disposal of this compound.

  • Provide Information: Inform the disposal company of the chemical's identity and associated hazards. You may need to provide them with a copy of the Safety Data Sheet (SDS).

Step 3: Disposal Method

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Step 4: Contaminated Packaging

  • Empty containers should be treated as hazardous waste.

  • Containers can be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • After proper rinsing, the packaging can be punctured to render it unusable for other purposes and then offered for recycling or reconditioning.[1]

Environmental Precautions:

  • Prevent the product from entering drains, sewer systems, or water sources.[1] Discharge into the environment must be avoided.[1][5]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Cover drains to prevent the chemical from entering them.[5]

  • Absorb: Use a liquid-absorbent material (e.g., Chemizorb®) to collect the spill.[5]

  • Collect and Dispose: Place the absorbed material into a properly labeled, sealed container for disposal by a licensed waste disposal company.[3]

Quantitative Data Summary

PropertyValue
UN Number 2734
Hazard Class 8 (Corrosive), 3 (Flammable)
Packing Group II
Flash Point 58 °C (136.4 °F) - closed cup
Density 0.902 g/mL at 25 °C
Boiling Point 170-172 °C

Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Keep Away from Ignition Sources B->C D Is the chemical in its original container? C->D E Transfer to a suitable, labeled waste container. D->E No F Store in a designated, secure area. D->F Yes E->F G Do Not Mix with Other Waste F->G H Contact a Licensed Hazardous Waste Disposal Company G->H I Arrange for Professional Collection and Disposal H->I J Final Disposal Method: Incineration or Chemical Destruction Plant I->J K Evacuate and Ventilate Area L Contain Spill & Cover Drains K->L M Absorb with Inert Material L->M N Collect and place in a sealed container for disposal. M->N

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Bis(2-Methoxyethyl)amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Bis(2-Methoxyethyl)amine, focusing on personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and vapor that is harmful in contact with skin and causes severe skin burns and eye damage.[1][2] It is crucial to handle this substance with care in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][2]

Emergency First Aid:

  • Inhalation: Move the individual to fresh air and call a physician.[1]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower. A physician should be called immediately.[1]

  • Eye Contact: Rinse with plenty of water and immediately call an ophthalmologist. If present, remove contact lenses.[1]

  • Ingestion: Have the victim drink water (no more than two glasses). Do not induce vomiting due to the risk of perforation and call a physician immediately.[1]

Personal Protective Equipment (PPE) and Exposure Data

There are no established occupational exposure limit values for this compound. Therefore, stringent adherence to engineering controls and PPE is critical to minimize exposure.

ParameterRecommendationSource
Occupational Exposure Limits No data availableN/A
Eye Protection Tightly fitting safety goggles or face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Full Contact: Butoject® (Butyl rubber) Splash Contact: Camatril®-Velours (Nitrile rubber) Breakthrough times determined by KCL laboratory tests according to EN374.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[4]
Skin and Body Protection Wear impervious clothing, such as a flame-retardant antistatic protective suit. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Standard Operating Procedure for Handling

Adherence to a strict protocol is essential when working with this compound to ensure the safety of all laboratory personnel.

Preparation and Handling:
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above, including eye protection, chemical-resistant gloves, and a lab coat or protective suit.

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists. Keep the container tightly closed when not in use.[5] Use non-sparking tools and take precautionary measures against static discharge.[1][2]

Storage:
  • Location: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[6]

  • Container: Keep the container tightly closed.[6]

  • Incompatibilities: Segregate from acids, strong oxidizing agents, and other incompatible materials.[5][6]

Disposal:
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not empty into drains.[3]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Well-Ventilated Work Area DonPPE->PrepWorkArea Handle Handle with Care (Avoid Contact & Inhalation) PrepWorkArea->Handle Store Keep Container Closed Handle->Store CollectWaste Collect in Labeled Hazardous Waste Container Store->CollectWaste Dispose Dispose via Approved Waste Disposal Plant CollectWaste->Dispose

Standard Operating Procedure for Handling this compound.

Emergency Response Plan

In the event of a spill or exposure, a swift and coordinated response is critical to mitigate harm.

Spill Response:
  • Evacuate: Immediately evacuate the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the vapor.

  • Containment: For small spills, contain the liquid with an inert absorbent material (e.g., sand, earth, vermiculite). Do not use combustible materials like sawdust.[7] For large spills, dike the area to prevent spreading.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Exposure Response:
  • Skin Exposure: As detailed in the first aid section, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

G cluster_spill Spill Emergency cluster_exposure Personnel Exposure EvacuateSpill Evacuate Area Ventilate Ensure Ventilation EvacuateSpill->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Cleanup Collect Waste Contain->Cleanup DecontaminateSpill Decontaminate Area Cleanup->DecontaminateSpill ReportSpill Report Incident DecontaminateSpill->ReportSpill Remove Remove from Exposure Flush Flush Affected Area (Skin/Eyes for 15 min) Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical Spill Incident Occurs Spill->EvacuateSpill Spill->Remove

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Bis(2-Methoxyethyl)amine

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